Product packaging for 4-Amino-3-nitropyridin-2-ol(Cat. No.:CAS No. 88511-57-3)

4-Amino-3-nitropyridin-2-ol

货号: B1283039
CAS 编号: 88511-57-3
分子量: 155.11 g/mol
InChI 键: RGLDNSAKBSIEHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-Amino-3-nitropyridin-2-ol is a useful research compound. Its molecular formula is C5H5N3O3 and its molecular weight is 155.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O3 B1283039 4-Amino-3-nitropyridin-2-ol CAS No. 88511-57-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLDNSAKBSIEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563907
Record name 4-Amino-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-57-3
Record name 4-Amino-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4-Amino-3-nitropyridin-2-ol (CAS No. 88511-57-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-nitropyridin-2-ol, a key chemical intermediate with significant potential in pharmaceutical research and development. This document consolidates available data on its chemical properties, synthesis, and potential applications, offering a valuable resource for professionals in the field.

Chemical Identity and Properties

This compound, registered under CAS number 88511-57-3, is a pyridinone derivative with the molecular formula C₅H₅N₃O₃ and a molecular weight of 155.11 g/mol .[1] It is also known by several synonyms, including 4-Amino-3-nitropyridin-2(1H)-one, 4-Amino-2-hydroxy-3-nitropyridine, and 3-nitro-2-hydroxy-4-aminopyridine.[1] This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 88511-57-3[1]
Molecular Formula C₅H₅N₃O₃[1]
Molecular Weight 155.11 g/mol [1]
Appearance Off-white to yellow powder
Purity ≥95%
Synonyms 4-Amino-3-nitropyridin-2(1H)-one, 4-Amino-2-hydroxy-3-nitropyridine, 3-nitro-2-hydroxy-4-aminopyridine[1][3]

Synthesis and Experimental Protocols

Synthesis of 4-Amino-3-nitropyridine (A Potential Precursor or Analog)

A common method for the synthesis of 4-Amino-3-nitropyridine involves the nitration of 4-aminopyridine (B3432731).[4][5]

Experimental Protocol:

  • Dissolution: Dissolve 4-aminopyridine (5.0 g, 53.2 mmol) in concentrated sulfuric acid under an ice-water bath to control the temperature.[5]

  • Nitration: Slowly add fuming nitric acid (2.5 mL, 55.3 mmol) dropwise, ensuring the reaction temperature remains below 10°C.[5]

  • Reaction: Stir the mixture at room temperature for 5 hours, followed by heating at 90°C for 3 hours.[5]

  • Work-up: After cooling, pour the reaction mixture into ice water and neutralize with ammonia (B1221849) to precipitate the product.[5]

  • Purification: Collect the yellow precipitate by filtration and dry to obtain 4-Amino-3-nitropyridine.[5]

Note: This protocol is for a related compound and would require modification for the synthesis of this compound, likely involving a starting material with a hydroxyl group at the 2-position or a subsequent hydroxylation step.

A potential synthetic pathway to 4-chloro-3-nitropyridin-2-ol, which could be a precursor to the target molecule, involves the diazotization of 4-chloro-2-amino-3-nitropyridine followed by hydrolysis.[6] Subsequent amination could potentially yield the desired product.

G cluster_synthesis Potential Synthesis Pathway 4-Chloro-2-amino-3-nitropyridine 4-Chloro-2-amino-3-nitropyridine Diazotization Diazotization 4-Chloro-2-amino-3-nitropyridine->Diazotization NaNO2, HCl Hydrolysis Hydrolysis Diazotization->Hydrolysis Heat 4-Chloro-3-nitropyridin-2-ol 4-Chloro-3-nitropyridin-2-ol Hydrolysis->4-Chloro-3-nitropyridin-2-ol Amination Amination 4-Chloro-3-nitropyridin-2-ol->Amination NH3 or amine source This compound This compound Amination->this compound

Caption: Potential multi-step synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Nitropyridine derivatives, in general, are precursors to a wide range of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[7] The presence of the amino, nitro, and hydroxyl groups on the pyridine (B92270) ring provides multiple reactive sites for further chemical modifications, making it a versatile scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules targeting various biological pathways. The development of nitrile-containing pharmaceuticals, for instance, has shown promise in targeting a range of conditions.[8]

Future Research Directions

Further research is warranted to fully elucidate the synthetic pathways, chemical properties, and biological activities of this compound. Key areas for future investigation include:

  • Optimization of Synthesis: Development of a direct and efficient synthesis protocol for this compound.

  • Biological Screening: Comprehensive screening of the compound and its derivatives against a panel of biological targets to identify potential therapeutic applications.

  • Mechanism of Action Studies: For any identified biological activity, detailed studies to understand the underlying mechanism of action are crucial for drug development.

G cluster_workflow Drug Discovery Workflow Compound_Synthesis Synthesis of This compound and Derivatives Biological_Screening High-Throughput Screening Compound_Synthesis->Biological_Screening Hit_Identification Hit Identification & Validation Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: General drug discovery workflow for novel compounds.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. As new research emerges, this document will be updated to reflect the latest findings and advancements in the field.

References

4-Amino-3-nitropyridin-2-ol: A Technical Overview of a Niche Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known chemical properties of 4-Amino-3-nitropyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry. Due to its status as a niche intermediate, publicly available experimental data is limited. This document compiles the available information and presents theoretical and comparative data to facilitate further research and development.

Core Chemical Properties

This compound is a substituted pyridine (B92270) derivative with the molecular formula C5H5N3O3. Its structure, featuring an amino, a nitro, and a hydroxyl group on the pyridine ring, suggests its potential as a versatile building block in the synthesis of more complex molecules.[1][2] It is recognized primarily as a drug intermediate for the synthesis of various active compounds.[1]

Quantitative Data Summary

A significant challenge in the study of this compound is the absence of comprehensive, experimentally determined quantitative data in peer-reviewed literature. The following table summarizes the available information. For comparative purposes, data for the related, and more extensively studied compound, 4-Amino-3-nitropyridine, is also provided.

Chemical PropertyThis compound4-Amino-3-nitropyridine
CAS Number 88511-57-3[1][2]1681-37-4[3][4][5][6][7][8][9][10][11][12]
Molecular Formula C5H5N3O3[1][2]C5H5N3O2[3][7][8][10][12]
Molecular Weight 155.11 g/mol [1][2]139.11 g/mol [3][7][8][10][12]
Melting Point Data not available203-207 °C[3][5][6], 198.0-208.0 °C[4][9], 201-205 °C[10]
Boiling Point Data not available255.04 °C (rough estimate)[3]
Solubility Data not availableInsoluble in water[3][6][10]
pKa Data not available5.02 ± 0.12 (Predicted)[3]

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis of this compound could potentially be achieved through the nitration of a suitable 4-amino-2-hydroxypyridine (B139459) precursor. The following is a generalized, theoretical protocol.

Materials:

  • 4-Amino-2-hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonia (B1221849) solution (NH₄OH)

  • Deionized Water

  • Filtration apparatus

  • Standard laboratory glassware

Methodology:

  • Dissolution: Dissolve 4-Amino-2-hydroxypyridine in concentrated sulfuric acid under cooling in an ice bath. The temperature should be maintained between 0-10 °C.

  • Nitration: Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-10 °C for several hours, followed by a period of stirring at a higher temperature (e.g., 90 °C) to ensure complete reaction.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice and water.

  • Neutralization: Neutralize the acidic solution by the slow addition of an ammonia solution until a pH of 7 is reached. A precipitate is expected to form.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Wash the collected solid with cold deionized water and dry under reduced pressure. Further purification may be achieved by recrystallization from a suitable solvent.

Disclaimer: This is a theoretical protocol and has not been experimentally validated. Appropriate safety precautions should be taken when handling concentrated acids and nitrating agents.

Reactivity and Potential Signaling Pathways

The chemical structure of this compound suggests several potential avenues for chemical reactivity. The amino group can undergo acylation, alkylation, and diazotization reactions. The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which would significantly alter the electronic properties of the molecule. The hydroxyl group can participate in esterification and etherification reactions.

Given its characterization as a drug intermediate, it is likely a precursor for compounds with potential biological activity. While no specific signaling pathways involving this compound have been described, its derivatives could potentially interact with a variety of biological targets. The "push-pull" electronic nature of the molecule, with the electron-donating amino group and the electron-withdrawing nitro group, could be a basis for designing molecules with specific pharmacodynamic properties.[13]

Visualizations

Logical Relationship of Available Information

A This compound (CAS: 88511-57-3) B Chemical Properties A->B C Experimental Data A->C D Synthesis Protocol A->D E Spectral Data (NMR, IR, MS) A->E K Related Compound: 4-Amino-3-nitropyridine (CAS: 1681-37-4) A->K F Molecular Formula: C5H5N3O3 B->F G Molecular Weight: 155.11 B->G H Status: Largely Unavailable C->H I Status: Not Found D->I J Status: Not Found E->J L Available Data for Comparison: - Melting Point - Solubility - pKa (predicted) K->L

Caption: Information availability for this compound.

Hypothetical Experimental Workflow for Synthesis

cluster_0 Reaction cluster_1 Workup cluster_2 Isolation & Purification A 1. Dissolve Precursor in Conc. H₂SO₄ B 2. Add Fuming HNO₃ (0-10 °C) A->B C 3. Stir and Heat B->C D 4. Quench in Ice Water C->D E 5. Neutralize with NH₄OH D->E F 6. Filter Precipitate E->F G 7. Wash with Water F->G H 8. Dry under Vacuum G->H I 9. Recrystallize H->I

Caption: Hypothetical synthesis workflow.

References

An In-depth Technical Guide to the Molecular Structure of 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Amino-3-nitropyridin-2-ol (CAS No: 88511-57-3). This compound, also known by its tautomeric name 4-Amino-3-nitropyridin-2(1H)-one, is a valuable intermediate in the synthesis of various active pharmaceutical ingredients and functional materials.[1][2] This guide consolidates available data to facilitate further research and development involving this molecule.

Molecular Structure and Properties

This compound is a pyridine (B92270) derivative characterized by the presence of an amino group at the 4-position, a nitro group at the 3-position, and a hydroxyl group at the 2-position. The molecule has a molecular formula of C₅H₅N₃O₃ and a molecular weight of 155.11 g/mol .[2][3]

The presence of both acidic (hydroxyl) and basic (amino) functional groups, along with the electron-withdrawing nitro group, imparts a unique chemical reactivity to the molecule. It is known to exist in a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₅H₅N₃O₃[3]
Molecular Weight155.11 g/mol [3]
CAS Number88511-57-3[3]
AppearanceYellow solid[1]
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, information regarding its ¹H NMR has been reported.

TypeDataReference
¹H NMR400 MHz in DMSO-d₆[4]

For comparative purposes, the well-characterized spectroscopic data of the closely related compound, 4-Amino-3-nitropyridine (CAS: 1681-37-4), is presented below. This data can serve as a useful reference for the characterization of this compound.

Spectroscopic Data for 4-Amino-3-nitropyridine

TypeDataReference
¹H NMRSpectrum available[5]
Melting Point203-207 °C[6]
Mass Spec[M+H]⁺ m/z: 140.04[7]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related nitropyridine derivatives. The following proposed synthesis involves a multi-step process starting from 2-chloro-4-aminopyridine.

Proposed Synthesis of this compound

Step 1: Nitration of 2-Chloro-4-aminopyridine

This step introduces the nitro group at the 3-position of the pyridine ring.

  • Materials: 2-chloro-4-aminopyridine, concentrated sulfuric acid, 65% nitric acid, ice, ammonia (B1221849) solution.

  • Procedure:

    • At 0°C, dissolve 2-chloro-4-aminopyridine in concentrated sulfuric acid.

    • Slowly add 65% nitric acid dropwise while maintaining the temperature between 15-20°C.

    • Allow the reaction to proceed for 2 hours.

    • Pour the reaction mixture into ice water and stir at 0°C.

    • Neutralize the solution with ammonia to a pH of 3 to precipitate the product, 4-amino-2-chloro-3-nitropyridine (B48866).

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis of 4-Amino-2-chloro-3-nitropyridine

This step converts the chloro group at the 2-position to a hydroxyl group.

  • Materials: 4-amino-2-chloro-3-nitropyridine, hydrochloric acid, sodium nitrite (B80452), dichloromethane, anhydrous sodium sulfate.

  • Procedure:

    • Suspend 4-amino-2-chloro-3-nitropyridine in hydrochloric acid at 0-5°C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0-5°C.

    • Stir the reaction mixture at 0-5°C for 30 minutes to 1 hour.

    • Raise the temperature and maintain at 60-80°C for 3 hours to ensure complete hydrolysis.

    • Cool the reaction mixture to 25-30°C and extract the product with dichloromethane.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate this compound.

Visualizations

Molecular Structure and Tautomerism

The following diagram illustrates the chemical structure of this compound and its tautomeric equilibrium with 4-Amino-3-nitropyridin-2(1H)-one.

Caption: Tautomeric equilibrium of this compound.

Proposed Synthetic Workflow

The diagram below outlines the proposed multi-step synthesis of this compound.

synthesis_workflow start 2-Chloro-4-aminopyridine step1 Nitration (H2SO4, HNO3) start->step1 intermediate 4-Amino-2-chloro-3-nitropyridine step1->intermediate step2 Hydrolysis (HCl, NaNO2) intermediate->step2 product This compound step2->product

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Amino-3-nitropyridin-2-ol, a valuable intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a substituted pyridine (B92270) derivative with potential applications as a building block in the synthesis of complex heterocyclic molecules. Its structure, featuring amino, nitro, and hydroxyl functional groups on a pyridine core, makes it a versatile precursor for a range of chemical transformations. This guide details a plausible and well-supported multi-step synthesis route, providing experimental protocols and quantitative data for key steps.

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization and Hydrolysis cluster_2 Step 3: Amination (Proposed) 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine 4-Chloro-2-amino-3-nitropyridine 4-Chloro-2-amino-3-nitropyridine 2-Chloro-4-aminopyridine->4-Chloro-2-amino-3-nitropyridine HNO₃, H₂SO₄ 4-Chloro-3-nitropyridin-2-ol 4-Chloro-3-nitropyridin-2-ol 4-Chloro-2-amino-3-nitropyridine->4-Chloro-3-nitropyridin-2-ol 1. NaNO₂, HCl 2. H₂O, Heat This compound This compound 4-Chloro-3-nitropyridin-2-ol->this compound aq. NH₃, Heat Nitration_Reaction cluster_reactants Reactants cluster_products Products 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine arrow + HNO₃ / H₂SO₄ 2-Chloro-4-aminopyridine->arrow 4-Chloro-2-amino-3-nitropyridine 4-Chloro-2-amino-3-nitropyridine arrow->4-Chloro-2-amino-3-nitropyridine Diazotization_Hydrolysis cluster_reactants Reactant cluster_products Product 4-Chloro-2-amino-3-nitropyridine 4-Chloro-2-amino-3-nitropyridine arrow 1. NaNO₂, HCl (0-5°C) 2. H₂O, Heat (60-80°C) 4-Chloro-2-amino-3-nitropyridine->arrow 4-Chloro-3-nitropyridin-2-ol 4-Chloro-3-nitropyridin-2-ol arrow->4-Chloro-3-nitropyridin-2-ol Amination_Reaction cluster_reactants Reactant cluster_products Product 4-Chloro-3-nitropyridin-2-ol 4-Chloro-3-nitropyridin-2-ol arrow + aq. NH₃, Heat 4-Chloro-3-nitropyridin-2-ol->arrow This compound This compound arrow->this compound Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Diazotization & Hydrolysis cluster_step3 Step 3: Amination (Proposed) A1 Dissolve 2-chloro-4-aminopyridine in H₂SO₄ at 0°C A2 Add HNO₃/H₂SO₄ dropwise (15-20°C) A1->A2 A3 Stir for 2 hours A2->A3 A4 Pour into ice water and adjust pH to 3 A3->A4 A5 Filter and recrystallize A4->A5 B1 Suspend 4-chloro-2-amino-3-nitropyridine in aq. HCl at 0-5°C A5->B1 Intermediate: 4-Chloro-2-amino-3-nitropyridine B2 Add NaNO₂ solution dropwise B1->B2 B3 Stir for 30-60 min B2->B3 B4 Heat to 60-80°C for 3 hours B3->B4 B5 Extract with organic solvent B4->B5 B6 Dry and concentrate B5->B6 C1 Combine 4-chloro-3-nitropyridin-2-ol and aq. NH₃ in a sealed vessel B6->C1 Intermediate: 4-Chloro-3-nitropyridin-2-ol C2 Heat at 100-150°C C1->C2 C3 Monitor reaction progress C2->C3 C4 Cool and isolate crude product C3->C4 C5 Purify by recrystallization C4->C5 Final Product:\nthis compound Final Product: This compound C5->Final Product:\nthis compound

Technical Guide: Physicochemical Properties of 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitropyridin-2-ol is a heterocyclic organic compound with the chemical formula C₅H₅N₃O₃. Its structure, featuring a pyridin-2-one core with both an electron-donating amino group and a potent electron-withdrawing nitro group, imparts a unique electronic and chemical profile. This "push-pull" system and the presence of multiple hydrogen bond donors and acceptors make it a molecule of significant interest. It is primarily recognized as a versatile synthetic intermediate or scaffold for the development of more complex molecules, particularly in the realm of medicinal chemistry for the synthesis of potential therapeutic agents.[1][2] This document provides a comprehensive overview of the available physicochemical data for this compound, outlines general experimental protocols for the determination of its physical properties, and illustrates its role as a key building block in synthetic chemistry.

Core Physical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below. It is important to note that a significant portion of the available data is based on computational predictions, and experimentally verified values are limited.

PropertyValueSource
Molecular Formula C₅H₅N₃O₃[2][3]
Molecular Weight 155.11 g/mol [2][3]
CAS Number 88511-57-3[4]
Melting Point 315-316 °C
Boiling Point (Predicted) 291.5 ± 40.0 °C
Density (Predicted) 1.54 ± 0.1 g/cm³
pKa (Predicted) 7.83 ± 0.10
XlogP (Predicted) -0.2
Appearance Solid (usually a yellow powder)[2]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a crucial indicator of purity.[5]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath, and a thermometer or a digital temperature probe.[5][8] The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.[6]

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5] A preliminary, faster heating can be done to determine an approximate melting range.[5]

  • Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.[5][6][8] For a pure compound, this range is typically narrow (0.5-1.0 °C).[5]

Solubility Determination (Shake-Flask Method)

Solubility is a fundamental property that dictates the choice of solvents for reactions, purification, and formulation.[9] The following qualitative and quantitative methods can be employed.

Qualitative Solubility Assessment: This method provides a general classification of the compound's solubility in various solvents.[10][11]

Methodology:

  • Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a series of test tubes.[10][12]

  • Solvent Addition: A known volume of a specific solvent (e.g., 0.75 mL of water, ethanol, dichloromethane, etc.) is added to each test tube in portions.[10][12]

  • Mixing and Observation: After each addition, the test tube is vigorously shaken.[10][12] The compound is classified as soluble if it completely dissolves, partially soluble if some solid remains, and insoluble if no significant dissolution is observed.[13]

  • pH and Acid/Base Solubility: For water-soluble compounds, the pH of the resulting solution can be tested with litmus (B1172312) or pH paper to indicate acidic or basic properties.[11] For water-insoluble compounds, solubility can be tested in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify basic and acidic functional groups, respectively.[10][11]

Quantitative Solubility Determination (Gravimetric Method): This protocol determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the desired solvent to ensure a solid phase remains. The vial is sealed to prevent solvent evaporation.

  • Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Sample Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and a known volume is transferred to a pre-weighed container.

  • Solvent Evaporation and Measurement: The solvent is evaporated, and the container with the solid residue is weighed. The difference in weight gives the mass of the dissolved this compound.

  • Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Synthetic Utility and Logical Workflow

This compound is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites. The amino, nitro, and hydroxyl groups can be selectively modified to create a diverse range of derivatives. The following diagram illustrates a conceptual workflow for the synthetic utilization of this compound.

G cluster_reactions Functional Group Transformations cluster_applications Potential Applications start This compound (Starting Material) amino_mod Amino Group Modification (e.g., Acylation, Alkylation) start->amino_mod nitro_red Nitro Group Reduction (e.g., to Amino Group) start->nitro_red hydroxyl_mod Hydroxyl Group Modification (e.g., Etherification, Esterification) start->hydroxyl_mod derivatives Diverse Library of Pyridinone Derivatives amino_mod->derivatives nitro_red->derivatives hydroxyl_mod->derivatives pharma Pharmaceuticals (e.g., Kinase Inhibitors, Antibacterials) derivatives->pharma materials Materials Science (e.g., Dyes, Ligands) derivatives->materials

Caption: Synthetic utility workflow of this compound.

Conclusion

This compound is a synthetically important molecule with a unique substitution pattern that makes it an attractive starting material for the synthesis of a variety of more complex compounds with potential applications in medicinal chemistry and materials science. While there is a scarcity of experimentally determined physical property data in the public domain, the information available, largely from predictive models, provides a foundational understanding of this compound. The application of standardized experimental protocols will be crucial for generating a more complete and verified physicochemical profile, which will further aid in its utilization in research and development.

References

Navigating the Solubility Landscape of 4-Amino-3-nitropyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the compound 4-Amino-3-nitropyridin-2-ol, a significant intermediate in the synthesis of various active pharmaceutical ingredients. While quantitative solubility data remains limited in publicly accessible literature, this document compiles qualitative information and outlines a standard experimental protocol for its determination. This guide is intended to assist researchers and professionals in drug development in understanding and working with this compound.

Summary of Solubility Data

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, qualitative assessments from various chemical suppliers and databases provide a general understanding of its solubility profile. The compound is consistently reported as being insoluble in water. While solubility in common organic solvents like ethanol (B145695) and dichloromethane (B109758) has been mentioned, precise numerical values are not provided.

SolventTemperature (°C)SolubilityData Type
WaterNot SpecifiedInsolubleQualitative
EthanolNot SpecifiedSoluble (unconfirmed)Qualitative
DichloromethaneNot SpecifiedSoluble (unconfirmed)Qualitative

It is crucial for researchers to experimentally determine the precise solubility of this compound in their specific solvent systems and experimental conditions.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following is a detailed methodology adapted for the analysis of this compound.

1. Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

2. Materials:

  • This compound (solid form)

  • Selected solvent (e.g., water, ethanol, DMSO, buffers at various pH)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.

  • Analytical balance

3. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through a preliminary experiment by measuring the concentration at different time points until it remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifuge the vials at a high speed.

      • Filter an aliquot of the supernatant through a syringe filter. It is important to ensure that the filter material does not adsorb the compound.

  • Sample Analysis:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable analytical technique.

  • Quantification:

    • Prepare a standard calibration curve using solutions of known concentrations of this compound.

    • Determine the concentration of the compound in the sample by comparing its analytical response to the calibration curve.

    • Calculate the solubility by taking the dilution factor into account.

4. Data Reporting:

The solubility should be reported in units such as mg/mL or mol/L, along with the specific solvent, temperature, and pH (if applicable).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification A Add excess 4-Amino-3- nitropyridin-2-ol to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Centrifuge or filter to remove excess solid D->E F Collect clear supernatant E->F G Dilute sample F->G H Analyze concentration (e.g., by HPLC) G->H I Calculate solubility based on calibration curve H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Role in Synthesis of Bioactive Molecules

This compound is a valuable precursor in the synthesis of a variety of bioactive molecules. Nitropyridines, in general, are versatile intermediates in medicinal chemistry. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the construction of diverse molecular scaffolds with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies. The strategic placement of the amino, nitro, and hydroxyl groups on the pyridine (B92270) ring makes this compound a key building block for creating complex heterocyclic systems.

Spectroscopic Characterization of 4-Amino-3-nitropyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectroscopic Data Analysis

While specific experimental spectra for 4-Amino-3-nitropyridin-2-ol are not available, the spectroscopic data for the closely related analogue, 4-Amino-3-nitropyridine, is presented below. These values can serve as a useful benchmark for the anticipated spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for 4-Amino-3-nitropyridine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.12d5.4H-6
7.98s-H-2
6.70d5.4H-5
6.45br s--NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 4-Amino-3-nitropyridine

Chemical Shift (δ) ppmAssignment
154.0C-4
152.1C-6
139.2C-2
131.0C-3
108.1C-5

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for 4-Amino-3-nitropyridine

Wavenumber (cm⁻¹)IntensityAssignment
3480 - 3300Strong, BroadN-H stretch (Amino group)
1640StrongN-H bend (Amino group)
1580StrongC=C stretch (Aromatic ring)
1520StrongN-O asymmetric stretch (Nitro group)
1350StrongN-O symmetric stretch (Nitro group)
830MediumC-N stretch
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 4-Amino-3-nitropyridine

m/zIon
139.04[M]⁺
123.04[M-O]⁺
109.04[M-NO]⁺
93.04[M-NO₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. These can be adapted for the analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the instrument.

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Data Acquisition:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shift range for aromatic and amine protons.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to obtain a clear spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a small amount of the mixture into a pellet die.

  • Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the beam path and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

  • For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • The probe is inserted into the high-vacuum source of the mass spectrometer.

  • The sample is heated to induce volatilization.

  • The gaseous molecules are then ionized, typically using Electron Ionization (EI) at 70 eV.

Data Acquisition:

  • Instrument: A mass spectrometer, such as a single quadrupole or time-of-flight (TOF) analyzer.

  • Procedure: The ions generated in the source are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Chemical Compound Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation cluster_documentation Documentation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirmation Structural Confirmation Purity_Assessment->Confirmation Report Final Report & Data Archiving Confirmation->Report

Caption: Workflow for Chemical Compound Characterization.

A Technical Guide to Nitropyridine Derivatives in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of nitropyridine derivatives, a cornerstone class of N-heterocycles in medicinal and agricultural chemistry.[1][2] The unique electronic properties conferred by the electron-withdrawing nitro group on the pyridine (B92270) ring make these compounds highly versatile precursors and valuable scaffolds in the synthesis of a wide array of bioactive molecules.[3] This document details their synthesis, reactivity, and applications, presenting key quantitative data, experimental protocols, and workflow visualizations to support advanced research and development.

Introduction: The Significance of the Nitropyridine Scaffold

The pyridine ring is a privileged structural motif in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety as of 2021.[1][2] Nitropyridines, as a specific class of these derivatives, serve two primary roles: as bioactive molecules in their own right and as versatile intermediates for more complex chemical structures.[1][4][5] The nitro group significantly influences the pyridine ring's reactivity, facilitating nucleophilic aromatic substitution (SNAr) reactions and serving as a precursor to other functional groups, such as amines, which opens pathways to fused heterocyclic systems.[2][6] Consequently, nitropyridine derivatives have been successfully developed into a range of therapeutic and agricultural agents, including antitumor, antiviral, anti-neurodegenerative, antifungal, herbicidal, and insecticidal compounds.[1][2][4]

Synthesis and Reactivity

The synthesis of nitropyridine derivatives can be approached through several methods, primarily involving the direct nitration of pyridine or the functionalization of pre-existing substituted pyridines.

Direct Nitration

Direct electrophilic nitration of the pyridine ring is challenging due to the ring's electron-deficient nature. However, methods have been developed to achieve this, such as reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then undergoes rearrangement, often facilitated by treatment with SO₂/HSO₃⁻, to yield 3-nitropyridines.[7][8][9]

Key Synthetic Transformations

Nitropyridines are valuable building blocks due to their predictable reactivity, which allows for the strategic introduction of various functionalities.

  • Nucleophilic Aromatic Substitution (SNAr): Halogenated nitropyridines, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, are excellent substrates for SNAr reactions.[3] The chloro group acts as a good leaving group, allowing for the introduction of amines, alcohols, and other nucleophiles to build more complex molecular scaffolds.[1][3]

  • Nitro Group Reduction: The nitro group can be readily and selectively reduced to an amino group.[6] This transformation is fundamental in medicinal chemistry, as it yields aminopyridines that are key precursors for creating fused heterocyclic systems like imidazopyridines and triazolopyridines or for further derivatization via amide bond formation.[6][10]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effectively used to form carbon-nitrogen bonds, coupling the nitropyridine core with various aromatic and heteroaromatic rings to generate diverse compound libraries.[11]

  • Cyclization Reactions: Nitropyridines are crucial starting materials for synthesizing fused bicyclic systems. The Bartoli cyclization, for instance, uses nitropyridines and vinyl Grignard reagents to produce azaindoles, which are important scaffolds in kinase inhibitors and other therapeutic agents.[12]

Applications in Medicinal Chemistry and Agrochemicals

The diverse reactivity of nitropyridine derivatives has led to their use in developing a wide range of biologically active compounds.

Anticancer Agents

Nitropyridine scaffolds are integral to the development of kinase inhibitors, a major class of anticancer drugs.[3][11] The ability to functionalize the pyridine ring allows for the precise tuning of interactions with the kinase active site.

Antimicrobial Agents

Derivatives have shown significant potential as antibacterial and antifungal agents.[1] For example, certain nitropyridine-containing complexes exhibit antimicrobial activity against various bacterial strains, and other derivatives have shown promising antitubercular activity.[1][13]

Agrochemicals

Nitropyridines have been successfully utilized as precursors for potent herbicides and insecticides.[1] Specific derivatives have demonstrated high herbicidal activity against common weeds like barnyard grass and others have shown significant insecticidal effects with low lethal concentrations.[1]

Other Therapeutic Areas

The versatility of this scaffold has led to its exploration in a multitude of therapeutic areas, including the development of agents with antiviral, anti-neurodegenerative, and anti-inflammatory properties.[1][2]

Quantitative Biological and Physicochemical Data

The following tables summarize key quantitative data for various nitropyridine derivatives reported in the literature, highlighting their potency in different biological assays.

Table 1: Enzyme Inhibition and Herbicidal Activity

Compound Class Target/Assay IC50 Value Reference
5-Nitropyridin-2-yl Derivative Chymotrypsin Inhibition 8.67 ± 0.1 μM [1]
5-Nitropyridin-2-yl Derivative Urease Inhibition 29.21 ± 0.98 μM [1]
Phenylaminoacetate Derivative Herbicidal Activity (Barnyard Grass) 27.7 mg/L [1]
Pyridyloxy-acetophenone Oxime Ether Protoporphyrinogen Oxidase Inhibition 3.11–4.18 μM [1]

| Substituted Nitropyridine | JAK2 Kinase Inhibition | 8.5–12.2 µM |[4] |

Table 2: Antimicrobial and Insecticidal Activity

Compound Class Activity Measurement Value Reference
Nitropyridine-based Insecticide (Derivative 45) Insecticidal (M. separate, P. xylostella, P. litura) LD50 4–12 mg/L [1]
Nitropyridine-based Insecticide (Derivative 46) Insecticidal (M. separate, P. xylostella, P. litura) LD50 4–12 mg/L [1]

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivative | Antitubercular | MIC | 4-64 μg/mL |[13] |

Key Experimental Protocols and Workflows

This section provides detailed methodologies for key synthetic transformations involving nitropyridine derivatives and visual workflows for common synthetic strategies.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) This protocol is adapted from the synthesis of nitropyridine-linked 4-arylidenethiazolidin-4-ones.[1]

  • Chlorination: To a solution of 2-amino-5-nitropyridine (B18323) (1 eq.) in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C.

  • Thiocyanate (B1210189) Addition: Stir the mixture at room temperature for 2-3 hours. After completion (monitored by TLC), add ammonium (B1175870) thiocyanate (1.2 eq.) and continue stirring for 12 hours.

  • Cyclization: The resulting intermediate, 5-nitropyridyliminothiazolidin-4-one, is isolated after workup (e.g., extraction with an organic solvent and purification by column chromatography).

  • Condensation: The purified intermediate (1 eq.) is dissolved in glacial acetic acid, and an appropriate aromatic aldehyde (1.1 eq.) is added.

  • Product Formation: The reaction mixture is refluxed for 6-8 hours. Upon cooling, the solid product precipitates, which is then filtered, washed, and recrystallized to yield the final arylidene derivative.

Protocol 2: Reduction of a Nitro Group to an Amino Group This protocol describes a general method for synthesizing 3,4-diaminopyridine (B372788) from 3-amino-4-nitropyridine (B85709), a key step for creating fused heterocycles.[10]

  • Catalyst Suspension: In a flask suitable for hydrogenation, suspend Palladium on Carbon (10% Pd/C, ~5-10 mol%) in a solvent such as methanol (B129727) or ethanol.

  • Substrate Addition: Add 3-amino-4-nitropyridine (1 eq.) to the suspension.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-24 hours).

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine, which can often be used in the next step without further purification.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows in the synthesis of nitropyridine derivatives and their downstream products.

general_synthesis_workflow start Pyridine or Substituted Pyridine nitration Direct Nitration (e.g., N2O5) start->nitration nitropyridine Nitropyridine Core Scaffold nitration->nitropyridine snar SNAr (with Nu-H) nitropyridine->snar Halogenated Nitropyridine reduction Nitro Reduction (e.g., H2, Pd/C) nitropyridine->reduction coupling Cross-Coupling (e.g., Buchwald-Hartwig) nitropyridine->coupling Halogenated Nitropyridine functionalized Functionalized Derivatives snar->functionalized aminopyridine Aminopyridine Intermediate reduction->aminopyridine coupling->functionalized fused Fused Heterocycles (e.g., Imidazopyridines) aminopyridine->fused Cyclization

Caption: General synthetic pathways from pyridine to complex derivatives.

kinase_inhibitor_synthesis building_block Nitropyridine Building Block (e.g., 2-Chloro-3-nitropyridine) reaction1 Key Reaction 1 (e.g., SNAr with an amine) building_block->reaction1 core_scaffold Core Scaffold Generation reaction1->core_scaffold reaction2 Further Elaboration (e.g., Cross-Coupling) core_scaffold->reaction2 final_inhibitor Final Kinase Inhibitor reaction2->final_inhibitor

Caption: General workflow for synthesizing kinase inhibitors.[3]

fused_heterocycle_synthesis start 3-Amino-4-nitropyridine reduction Nitro Group Reduction start->reduction diamine 3,4-Diaminopyridine (Key Intermediate) reduction->diamine cyclization Cyclocondensation (with one-carbon synthon) diamine->cyclization product Fused Heterocycles (Imidazo[4,5-c]pyridines, Triazolo[4,5-c]pyridines) cyclization->product

Caption: Synthesis of fused heterocycles from 3-amino-4-nitropyridine.[10]

Conclusion

Nitropyridine derivatives continue to be a highly valuable and promising class of compounds in synthetic and medicinal chemistry. Their accessible synthesis and predictable reactivity provide a robust platform for the generation of diverse molecular libraries. From potent kinase inhibitors in oncology to novel agrochemicals, the applications of nitropyridines are extensive and continue to expand. Future research will likely focus on developing more efficient and selective synthetic methodologies and exploring the vast chemical space accessible from these versatile building blocks to address ongoing challenges in medicine and agriculture.

References

The Biological Significance of Aminonitropyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aminonitropyridines, a class of heterocyclic compounds characterized by a pyridine (B92270) ring bearing both an amino and a nitro group, have emerged as a versatile scaffold in medicinal chemistry. Their unique electronic properties, arising from the interplay of the electron-donating amino group and the electron-withdrawing nitro group, contribute to a diverse range of biological activities. This technical guide provides an in-depth overview of the biological significance of aminonitropyridines, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Aminonitropyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition

A primary mechanism through which aminonitropyridines exert their anticancer effects is through the inhibition of critical enzymes involved in cell cycle regulation and signal transduction.

  • Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Inhibition: Certain aminopyridine-based compounds have been identified as dual inhibitors of CDK9 and HDAC1. Co-inhibition of these enzymes can synergistically enhance antitumor effects and potentially overcome drug resistance.

  • Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for cell growth and differentiation, and its dysregulation is implicated in various cancers. Aminopyridine derivatives have been developed as potent and selective inhibitors of JAK2, a key component of this pathway.

Cytotoxicity Data

The in vitro cytotoxic activity of various aminonitropyridine and related aminopyridine derivatives against different cancer cell lines is summarized in Table 1. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
Platinum(II) complexes with aminonitropyridine ligandsHela, MCF-7Generally better than cisplatin[1]
4-Aminopyrazolo[3,4-d]pyrimidine derivativesLeukemiaVaries[2]
Thiophenyl Thiazolyl-Pyridine HybridsA549 (Lung Cancer)0.452 - >10[3]
Pyridine DerivativesHCT-116, MCF-7, HepG2, A54919.3 - 70.7[4]
Indenopyridine DerivativesMCF7 (Breast Cancer)4.34 - >10[5]
Platinum(II) 1-Methylnitropyrazole ComplexesMCF-7, ES-2, A-5490.7 - >100[6]
Aminothiazole and Aminopyridine ConjugatesA2780 (Ovarian Cancer)11.52 - >50[7]
Pyrido[2,3-d]pyrimidine DerivativesHeLa, HepG-2, MCF-73.98 - 17.52[5]
2-Aminopyridine (B139424) Derivatives (USP7 inhibitors)HCT1167.6 - 17.0[8]
Aminopyrimidine Derivatives (EGFR inhibitors)H19750.086[9]
Pyridothienopyrimidine DerivativesHepG-2, MCF-71.17 - 2.79[10]

Antimicrobial and Antifungal Activity

Aminonitropyridines also exhibit a broad spectrum of antimicrobial and antifungal activities, making them promising candidates for the development of new anti-infective agents.

Mechanism of Action

The antimicrobial and antifungal effects of aminonitropyridines are believed to stem from their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis, enzyme function, and cell wall integrity. The presence of the nitro group can also contribute to the generation of reactive nitrogen species, which are toxic to microbial cells.

Antimicrobial and Antifungal Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 summarizes the MIC values for various aminonitropyridine and related derivatives against a range of bacteria and fungi.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Amino-3-cyanopyridine derivative (2c)Staphylococcus aureus, Bacillus subtilis0.039[2][11]
2-Amino-3-cyanopyridine derivative (2c)Bacillus cereus, Enterococcus faecalis, Micrococcus luteus78[2]
2-Amino-3-cyanopyridine derivative (2c)Listeria monocytogenes156[2]
Pyridothienopyrimidine DerivativesVarious Bacteria and Fungi4 - 16[10]
Amide Derivatives with CyclopropaneCandida albicans16 - 128[12]
Imidazole DerivativesCandida spp.200 - 312.5[9]

Enzyme Inhibition

Beyond their roles in cancer and infectious diseases, aminonitropyridines have been investigated as inhibitors of other clinically relevant enzymes.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers. Inhibition of urease is a promising therapeutic strategy for the treatment of these infections.

Urease Inhibition Data

The inhibitory activity of aminonitropyridine derivatives against urease is presented in Table 3.

Compound ClassIC50 (µM)Reference
Phenylurea-pyridinium hybrids143.42 - 250.08[1]
Substituted benzoylguanidines27.1 - >50[13]
N,N'-disubstituted thioureas8.4 - 20.3[14]
Phosphoramide derivatives0.002 - 0.063[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the significance of aminonitropyridines. The following diagrams, generated using Graphviz, illustrate key concepts.

Inhibition of the JAK/STAT Signaling Pathway

JAK_STAT_Inhibition cluster_membrane Cell Membrane receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Activates cytokine Cytokine cytokine->receptor Binds stat STAT jak2->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerizes nucleus Nucleus p_stat->nucleus Translocates to aminonitropyridine Aminonitropyridine Inhibitor aminonitropyridine->jak2 Inhibits gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Regulates Drug_Discovery_Workflow synthesis Synthesis of Aminonitropyridine Library purification Purification & Characterization synthesis->purification in_vitro In Vitro Screening purification->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) in_vitro->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Urease, Kinase) in_vitro->enzyme hit_id Hit Identification cytotoxicity->hit_id antimicrobial->hit_id enzyme->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

References

A Theoretical and Spectroscopic Investigation of 4-Amino-3-nitropyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated theoretical and spectroscopic studies on 4-Amino-3-nitropyridin-2-ol are not extensively available in public-domain literature. This technical guide therefore outlines a comprehensive research framework based on established computational and experimental protocols successfully applied to structurally analogous compounds, such as 4-amino-3-nitropyridine (B158700) and 2-amino-3-nitropyridine. The data presented herein is illustrative, serving as a template for future research endeavors.

Introduction

This compound is a substituted pyridine (B92270) derivative of interest to researchers in medicinal chemistry and materials science. As a drug intermediate, understanding its molecular structure, electronic properties, and vibrational characteristics is crucial for the rational design of novel therapeutics and functional materials.[1][2] Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into these properties at an atomic level, complementing and guiding experimental characterization.

This guide details a robust methodology for the comprehensive theoretical and spectroscopic analysis of this compound. It covers the proposed computational protocols for geometry optimization, vibrational frequency analysis, and electronic property prediction, alongside parallel experimental techniques for synthesis and validation.

Proposed Theoretical Investigation Workflow

A typical workflow for the theoretical analysis of a molecule like this compound involves several sequential steps, from initial structure definition to in-depth analysis of its quantum chemical properties. The logical progression of this workflow is illustrated below.

Theoretical_Workflow cluster_input 1. Input & Optimization cluster_analysis 2. Property Calculations cluster_output 3. Data Analysis & Validation A Molecular Structure Input (this compound) B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis (FT-IR/Raman) B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E NMR Chemical Shift Calculation (GIAO) B->E F Non-Linear Optical (NLO) Property Calculation B->F G Data Extraction & Tabulation C->G D->G E->G F->G H Comparison with Experimental Data G->H I Interpretation of Results H->I

Caption: Logical workflow for the theoretical study of this compound.

Detailed Methodologies

Computational Protocol

The quantum chemical calculations would be performed using a program package such as Gaussian or ORCA.[3] The methodology would be based on Density Functional Theory (DFT), which is known to provide a good balance between accuracy and computational cost for molecules of this size.[4][5]

  • Geometry Optimization: The molecular structure of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[6][7] This level of theory is well-suited for calculating the geometric parameters (bond lengths, bond angles) of organic molecules.[8] The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

  • Vibrational Analysis: Harmonic vibrational frequencies would be calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP) to correct for anharmonicity and basis set deficiencies, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra.[6] Potential Energy Distribution (PED) analysis would be performed to provide a detailed assignment of the vibrational modes.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and charge transfer characteristics.[6] The Molecular Electrostatic Potential (MEP) map would also be generated to identify electrophilic and nucleophilic sites.

  • NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory, typically modeling the solvent effect (e.g., DMSO) using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM).[7][8]

Proposed Synthesis and Experimental Characterization Protocol

A plausible synthetic route can be adapted from methods used for similar nitropyridines.[9]

  • Synthesis: A potential synthesis could involve the nitration of a suitable precursor, such as 4-aminopyridin-2-ol. The precursor would be dissolved in concentrated sulfuric acid under cooling, followed by the slow, dropwise addition of fuming nitric acid. The reaction mixture would be stirred at a controlled temperature before being carefully neutralized to precipitate the product. The crude product would then be purified by recrystallization.

Synthesis_Pathway A 4-Aminopyridin-2-ol (Precursor) B Nitration Reaction (Conc. H₂SO₄, Fuming HNO₃) A->B C Crude Product B->C D Purification (Recrystallization) C->D E This compound (Final Product) D->E

Caption: A potential synthesis pathway for this compound.

  • Spectroscopic Characterization:

    • FT-IR and FT-Raman: The FT-IR spectrum would be recorded in the 4000–400 cm⁻¹ range using the KBr pellet technique. The FT-Raman spectrum would be recorded in the 4000–50 cm⁻¹ range using a laser excitation source.[6]

    • UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded in a suitable solvent (e.g., ethanol) to identify the electronic transitions, which can be compared with values calculated via Time-Dependent DFT (TD-DFT).[6]

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field spectrometer using a deuterated solvent like DMSO-d₆.

Expected Quantitative Data

The theoretical calculations would yield a wealth of quantitative data. The following tables illustrate how this data would be structured for clear comparison and analysis.

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond/AngleCalculated (Å or °)Experimental (Å or °)
Bond Lengths C2-O1ValueValue
C3-N2ValueValue
C4-N3ValueValue
N2-O2ValueValue
N2-O3ValueValue
Bond Angles O1-C2-C3ValueValue
C2-C3-N2ValueValue
C3-C4-N3ValueValue
O2-N2-O3ValueValue
Table 2: Vibrational Wavenumbers and Assignments (Illustrative)
Experimental (cm⁻¹)Calculated (cm⁻¹)Assignment (PED %)Mode Description
FT-IR Raman (Scaled)
ValueValueValueAssignment
ValueValueValueAssignment
ValueValueValueAssignment
ValueValueValueAssignment
ValueValueValueAssignment
Table 3: Calculated Electronic and Thermodynamic Properties (Illustrative)
PropertyValueUnit
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO Energy Gap (ΔE)ValueeV
Dipole MomentValueDebye
Zero-Point Vibrational EnergyValuekcal/mol
EnthalpyValuekcal/mol
Gibbs Free EnergyValuekcal/mol

Relationship Between Theory and Experiment

The synergy between theoretical calculations and experimental results is critical for a thorough understanding of the molecule. Theoretical predictions guide the interpretation of experimental spectra, while experimental data serve to validate and refine the computational model.

Theory_Experiment_Synergy Theory Theoretical Calculations (DFT, TD-DFT, GIAO) Validation Validation & Refinement Theory->Validation Predicts Spectra & Properties Experiment Experimental Measurements (FT-IR, Raman, UV-Vis, NMR) Experiment->Validation Provides Empirical Data Validation->Theory Refines Model Interpretation Comprehensive Molecular Understanding Validation->Interpretation

Caption: The synergistic relationship between theoretical and experimental studies.

Conclusion

This technical guide outlines a robust, multi-faceted approach for the theoretical and experimental investigation of this compound. By combining Density Functional Theory calculations for geometry, vibrational modes, and electronic properties with empirical synthesis and spectroscopic characterization (FT-IR, FT-Raman, NMR, UV-Vis), researchers can achieve a deep and validated understanding of this molecule's fundamental characteristics. The proposed workflow and methodologies, benchmarked against studies of similar compounds, provide a clear and effective roadmap for future research in this area, ultimately aiding in its application in drug development and materials science.

References

quantum chemical calculations for nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridines are a class of heterocyclic compounds that garner significant interest across various scientific disciplines, including medicinal chemistry, materials science, and agrochemistry.[1][2] The presence of one or more electron-withdrawing nitro groups on the pyridine (B92270) ring profoundly influences the molecule's electronic structure, stability, and reactivity.[3] This makes them valuable precursors for synthesizing novel pharmaceutical agents and high-energy materials.[1]

Quantum chemical calculations have become an indispensable tool for elucidating the molecular structure, electronic properties, and chemical behavior of nitropyridines at the atomic level.[4][5] These computational methods allow researchers to predict a wide range of properties, from heats of formation to spectroscopic signatures and reaction pathways, offering insights that can be challenging to obtain through experimental means alone.[6] This guide provides a comprehensive overview of the theoretical methodologies, key calculated properties, and practical applications of quantum chemical calculations in the study of nitropyridines.

Theoretical Methodologies: A Standard Protocol

The computational investigation of nitropyridines typically relies on Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost for organic molecules.[5][7] Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are also employed for higher accuracy calculations.[8][9]

Computational Protocol

A standard computational workflow for analyzing nitropyridines involves a sequential, multi-step process to ensure the reliability of the calculated properties.[7]

  • Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by optimizing the molecular structure using a selected level of theory, such as the B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p).[7][10][11]

  • Frequency Calculation: Following optimization, vibrational frequency analysis is performed at the same level of theory.[7] This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.[11][12]

  • Property Calculation: Once a stable geometry is confirmed, single-point energy calculations are conducted to determine various electronic and molecular properties.[7] This may involve using the same or a higher level of theory to obtain more accurate values for properties like HOMO-LUMO energies, molecular electrostatic potential, and NBO charges.

G General Workflow for Quantum Chemical Calculations cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_structure Define Molecular Structure method_selection Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min prop_calc Single-Point Calculation (Electronic Properties) extract_data Extract & Analyze Data (Energies, Orbitals, Spectra) prop_calc->extract_data verify_min->prop_calc If Minimum Confirmed

A generalized workflow for the computational analysis of nitropyridines.

Key Calculated Properties and Applications

Quantum chemical calculations provide a wealth of quantitative data that informs our understanding of nitropyridine chemistry.

Structural and Energetic Properties

The stability of different nitropyridine isomers is a critical factor, especially in the context of energetic materials. DFT methods are widely used to calculate total electronic energies and heats of formation (HOF) to assess and compare the relative stabilities of these compounds.[13] Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often employed to achieve more accurate HOF values by canceling out systematic errors in the calculations.[13]

Table 1: Calculated Heats of Formation (HOF) for Select Nitropyridine Derivatives Data extracted from a study using the B3P86 functional with various basis sets. All values are in kJ/mol.

CompoundHOF (6-31G(d,p))HOF (6-31++G(d,p))HOF (6-311G(d,p))HOF (cc-pVDZ)
2-Nitropyridine117.4125.9124.2122.0
3-Nitropyridine117.6126.5124.7122.5
4-Nitropyridine113.8122.4120.6118.4
2,6-Dinitropyridine152.0166.7165.7162.2
3,5-Dinitropyridine154.2169.5167.9164.5

Source: Adapted from L. Türker et al., Journal of Energetic Materials.[13]

Studies have shown that the stability of nitropyridine derivatives often increases when the nitro group is positioned closer to the nitrogen heteroatom of the pyridine ring.

Electronic Properties and Aromaticity

The electronic nature of nitropyridines dictates their reactivity and potential applications in drug design and materials science.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical polarizability.[10][14] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-deficient (positive potential) regions.[7][15] These maps are invaluable for predicting sites susceptible to nucleophilic and electrophilic attack. For nitropyridines, the area around the nitro group is strongly electron-deficient, while the nitrogen atom of the pyridine ring is an electron-rich site.

  • Aromaticity (NICS): Nucleus-Independent Chemical Shift (NICS) is a common computational method to quantify the aromaticity of a cyclic system.[13] Negative NICS values at the ring center indicate aromatic character. Calculations show that the attachment of nitro groups tends to stabilize the parent pyridine structure by increasing its aromaticity (i.e., making the NICS value more negative).

Table 2: Calculated NICS(0) Values for Pyridine and Select Nitropyridines Calculated at the B3LYP/6-31G(d,p) level. NICS(0) is the value at the geometric center of the ring.

CompoundNICS(0) Value
Pyridine-8.08
2-Nitropyridine-9.22
3-Nitropyridine-9.31
4-Nitropyridine-10.54
2,6-Dinitropyridine-10.44
3,5-Dinitropyridine-12.46

Source: Adapted from L. Türker et al., Journal of Energetic Materials.[13]

Reactivity and Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing nature of the nitro group.[1][3] This electronic feature makes the nitropyridine ring highly susceptible to nucleophilic attack. The nitro group activates the ortho and para positions relative to its location for Nucleophilic Aromatic Substitution (SNAr).[3] In some cases, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile.[2][3] This reactivity is a cornerstone for the functionalization of the pyridine ring, allowing for the synthesis of a diverse range of derivatives.[2]

G cluster_reactivity Nitro Group Influence on Reactivity nitropyridine 3-Nitropyridine nitro_group NO₂ Group (Strong Electron- Withdrawing) activation Activates Ring for Nucleophilic Attack nitro_group->activation positions Activated Positions (Ortho & Para to NO₂) Positions 2, 4, 6 activation->positions outcome Nucleophilic Aromatic Substitution (SNAr) positions->outcome

Logical flow of the nitro group's activating effect on the pyridine ring.

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, provide a powerful and predictive framework for investigating the chemistry of nitropyridines. These computational tools enable researchers to determine structural stabilities, map electronic properties, quantify aromaticity, and predict reactivity with a high degree of confidence. The insights gained from these calculations are crucial for the rational design of new nitropyridine-based compounds, accelerating innovation in fields ranging from drug development to the creation of advanced materials. As computational resources and theoretical methods continue to evolve, the role of quantum chemistry in exploring the vast chemical space of nitropyridines is set to expand even further.

References

4-Amino-3-nitropyridin-2-ol: A Technical Overview for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Amino-3-nitropyridin-2-ol presents itself as a valuable chemical intermediate. This technical guide consolidates available data on its properties, commercial availability, and potential synthetic applications, providing a foundational resource for its use in medicinal chemistry and materials science.

Physicochemical Properties and Commercial Availability

This compound, also known by its synonyms 4-Amino-2-hydroxy-3-nitropyridine and 4-Amino-3-nitropyridin-2(1H)-one, is a pyridinone derivative with the chemical formula C₅H₅N₃O₃ and a molecular weight of 155.11 g/mol [1]. It is available from a variety of commercial chemical suppliers. While purity levels may vary by supplier, it is commonly offered with a purity of 97% or higher[1].

A summary of key physicochemical data is presented in Table 1 for easy reference.

PropertyValueSource
CAS Number 88511-57-3[1]
Molecular Formula C₅H₅N₃O₃[1]
Molecular Weight 155.11 g/mol [1]
Appearance Not specified in search results
Purity ≥ 97%[1]
Melting Point Not specified in search results
Solubility Not specified in search results

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. While this guide does not endorse any specific supplier, a partial list is provided in Table 2 to aid in procurement. Researchers are advised to request certificates of analysis from suppliers to verify purity and other specifications.

SupplierWebsite
MedchemExpress--INVALID-LINK--
LabSolutions--INVALID-LINK--
BLD Pharm--INVALID-LINK--
ChemWhatNot specified in search results
Pipzine ChemicalsNot specified in search results

Synthesis and Derivatization Potential

The functional groups present in this compound—an amino group, a nitro group, and a hydroxyl group on a pyridine (B92270) ring—offer multiple avenues for chemical modification. The amino group can undergo reactions such as acylation and alkylation, while the hydroxyl group can be a site for esterification and etherification. The nitro group can be reduced to an amino group, opening up further derivatization possibilities, or it can participate in nucleophilic substitution reactions[2].

The general reactivity of nitropyridines makes them versatile precursors for a wide range of bioactive molecules, including those with potential antibacterial, antifungal, and anticancer activities[2][3].

Applications in Research and Drug Discovery

This compound is primarily positioned as a drug intermediate for the synthesis of various active compounds[4]. The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with biological targets[5].

While specific examples of drug candidates derived from this compound are not documented in the available literature, its structural motifs are found in compounds investigated for a range of therapeutic areas. For instance, nitropyridine derivatives have been explored as inhibitors of necroptosis and as ligands in bioactive coordination compounds[3]. The development of novel imidazo[4,5-b]pyridines and other heterocyclic systems often utilizes nitropyridine precursors[3].

The logical workflow for utilizing this compound in a drug discovery program would typically involve its incorporation as a building block in the synthesis of a library of novel compounds. These compounds would then be subjected to biological screening to identify potential therapeutic agents.

Drug_Discovery_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening & Development Start This compound Derivatization Chemical Derivatization (e.g., Acylation, Alkylation, Reduction) Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Enzymatic Assays, Cell-based Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Signaling_Pathway_Investigation Compound Derivative of This compound Target Putative Molecular Target (e.g., Kinase, Receptor) Compound->Target Binding/Modulation Pathway Signaling Pathway Target->Pathway Activation/Inhibition Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response Signal Transduction

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling considerations for 4-Amino-3-nitropyridin-2-ol. Due to the limited publicly available safety data specific to this compound, this guide substantially relies on information from structurally similar compounds, namely 4-Amino-3-nitropyridine and other nitropyridine derivatives. The recommendations herein should be treated as a baseline for safe laboratory practices and supplemented by a thorough, substance-specific risk assessment before any handling.

Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3]

Table 1: GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][3]

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to safety protocols is paramount when handling this compound. All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or safety goggles.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents direct skin contact.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated.Minimizes inhalation of harmful particles.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Procedures

Exposure RouteProcedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential to maintain the stability of the compound and prevent environmental contamination.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Experimental Protocols: Illustrative Synthesis of a Related Compound

While a specific, validated synthesis protocol for this compound is not publicly documented, the following procedure for the synthesis of 4-Amino-3-nitropyridine can serve as an illustrative example of the types of reagents and conditions that may be employed.[4][5] This highlights the need for careful handling of strong acids and control of reaction temperature.

Illustrative Synthesis of 4-Amino-3-nitropyridine

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-aminopyridine (B3432731) in concentrated sulfuric acid. This step is highly exothermic and should be performed in an ice bath to maintain a low temperature.

  • Nitration: Slowly add fuming nitric acid to the solution while carefully monitoring the temperature to keep it below 10°C.

  • Reaction: Stir the mixture at a controlled temperature for several hours.

  • Workup: Carefully pour the reaction mixture onto ice.

  • Neutralization: Adjust the pH of the solution with a base (e.g., ammonia) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.

Visualizing Safety and Experimental Workflows

To further aid in the comprehension of necessary safety and experimental procedures, the following diagrams, generated using the DOT language, illustrate key workflows.

Hazard_Identification_and_Mitigation cluster_assessment Hazard Assessment cluster_control Control Measures cluster_action Action Review_SDS Review SDS of Compound and Analogs Identify_Hazards Identify Potential Hazards (Toxicity, Reactivity) Review_SDS->Identify_Hazards Assess_Risks Assess Risks of Experimental Procedure Identify_Hazards->Assess_Risks Select_PPE Select Appropriate PPE (Gloves, Goggles, etc.) Assess_Risks->Select_PPE Engineering_Controls Use Engineering Controls (Fume Hood) Assess_Risks->Engineering_Controls Develop_SOP Develop Standard Operating Procedure (SOP) Assess_Risks->Develop_SOP Conduct_Experiment Conduct Experiment Following SOP Develop_SOP->Conduct_Experiment Waste_Disposal Proper Waste Disposal Conduct_Experiment->Waste_Disposal Decontaminate Decontaminate Work Area Waste_Disposal->Decontaminate

Caption: Hazard Identification and Mitigation Workflow.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Under Fume Hood) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere, Cooling) Reagent_Prep->Reaction_Setup Reagent_Addition Slow Reagent Addition (Temperature Control) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reagent_Addition->Reaction_Monitoring Workup Reaction Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Product Purification (Crystallization, Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Synthesis.

Conclusion

While this compound is a valuable intermediate in drug discovery and development, its handling demands a high level of caution.[6] The information presented in this guide, though largely inferred from analogous compounds, provides a robust framework for establishing safe laboratory practices. Researchers, scientists, and drug development professionals are strongly encouraged to conduct a thorough risk assessment and consult with their institution's environmental health and safety department before commencing any work with this compound. As more specific data becomes available, this guide will be updated to reflect the most current safety and handling information.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the synthesis of 4-amino-3-nitropyridine, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The primary method described is the nitration of 4-aminopyridine (B3432731). This compound serves as a crucial building block for the development of various pharmaceutical agents and novel dye molecules.[1] The protocols outlined below are based on established laboratory procedures.

Note on Product Nomenclature: The request specified the synthesis of 4-Amino-3-nitropyridin-2-ol. However, the direct synthesis from 4-aminopyridine predominantly yields 4-amino-3-nitropyridine. The formation of a hydroxyl group at the 2-position would require a multi-step synthetic pathway, likely involving a different starting material or additional reaction steps beyond simple nitration. This document focuses on the well-documented synthesis of 4-amino-3-nitropyridine.

Data Presentation

Table 1: Summary of Reaction Conditions for the Nitration of 4-Aminopyridine
ParameterValueReference
Starting Material4-Aminopyridine[1][2]
ReagentsConcentrated Sulfuric Acid, Fuming Nitric Acid[1][2]
Reaction Temperature0-10°C (addition), 90°C (heating)[1][2]
Reaction Time5 hours (initial stirring), 3 hours (heating), overnight (final stirring)[1][2]
Product4-Amino-3-nitropyridine[1][2]
Yield70-80%[1][2]
AppearanceYellow solid[2]
Molecular FormulaC5H5N3O2[3][4][5]
Molecular Weight139.11 g/mol [4][5][6]
Melting Point203-207 °C[3][6]

Experimental Protocols

Synthesis of 4-Amino-3-nitropyridine

This protocol details the nitration of 4-aminopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

  • 4-Aminopyridine (5.0 g, 53.2 mmol)

  • Concentrated Sulfuric Acid (20 mL)

  • Fuming Nitric Acid (2.5 mL, 55.3 mmol)

  • Ice-water bath

  • Ammonia (B1221849) solution

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-aminopyridine (5.0 g, 53.2 mmol) in concentrated sulfuric acid (20 mL) under cooling in an ice-water bath.[1][2]

  • While maintaining the temperature below 10°C, slowly add fuming nitric acid (2.5 mL) dropwise to the solution.[1][2]

  • After the addition is complete, continue to stir the reaction mixture at a temperature between 0-10°C for 5 hours.[2]

  • Allow the mixture to warm to room temperature and then heat it to 90°C for 3 hours.[1][2]

  • After the heating phase, let the reaction mixture cool to room temperature and stir overnight.[1][2]

  • Carefully pour the reaction mixture into an ice-water mixture.[1][2]

  • Neutralize the solution by adding ammonia until a yellow precipitate forms.[1][2]

  • Collect the yellow precipitate by filtration, wash with water, and dry under reduced pressure to obtain 4-amino-3-nitropyridine.[2]

Mandatory Visualization

Experimental Workflow for the Synthesis of 4-Amino-3-nitropyridine

Synthesis_Workflow cluster_reagents Reagents cluster_process Reaction Process cluster_workup Work-up & Purification 4-Aminopyridine 4-Aminopyridine Dissolution 1. Dissolution in Conc. H2SO4 (0-10°C) 4-Aminopyridine->Dissolution Conc_H2SO4 Conc. H2SO4 Conc_H2SO4->Dissolution Fuming_HNO3 Fuming HNO3 Nitration 2. Add Fuming HNO3 (0-10°C, 5h) Fuming_HNO3->Nitration Dissolution->Nitration Heating 3. Heating (90°C, 3h) Nitration->Heating Stirring 4. Stirring (RT, overnight) Heating->Stirring Quenching 5. Quenching in Ice-water Stirring->Quenching Neutralization 6. Neutralization with Ammonia Quenching->Neutralization Filtration 7. Filtration & Washing Neutralization->Filtration Drying 8. Drying Filtration->Drying Product 4-Amino-3-nitropyridine (Yellow Solid) Drying->Product

Caption: Workflow for the synthesis of 4-Amino-3-nitropyridine.

References

Synthesis of 4-Amino-3-nitropyridin-2-ol: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Amino-3-nitropyridin-2-ol, a key intermediate in the development of various pharmacologically active compounds. The described methodology is based on a multi-step synthetic route commencing with the nitration of 4-aminopyridine (B3432731).

Introduction

This compound is a valuable building block in medicinal chemistry. Its trifunctional nature, featuring amino, nitro, and hydroxyl groups on a pyridine (B92270) scaffold, allows for diverse chemical modifications to generate novel molecules with potential therapeutic applications. This protocol outlines a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound can be achieved through a two-step process:

  • Nitration of 4-Aminopyridine: 4-Aminopyridine is first nitrated to yield 4-amino-3-nitropyridine.

  • Hydroxylation of 4-Amino-3-nitropyridine: The intermediate is then hydroxylated at the 2-position to afford the final product. While direct hydroxylation is challenging, a plausible route involves a diazotization-hydrolysis reaction of a suitable precursor. Based on available literature for similar compounds, a proposed pathway is outlined below.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-nitropyridine

This procedure is adapted from established methods for the nitration of 4-aminopyridine.[1][2]

Materials:

  • 4-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonia (B1221849) solution (NH₃)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 4-aminopyridine (5.0 g, 53.1 mmol) in concentrated sulfuric acid (20 mL).

  • Slowly add fuming nitric acid (2.5 mL, 58.7 mmol) dropwise to the solution while maintaining the internal temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.

  • Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 90 °C and maintain for 3 hours.

  • Cool the mixture to room temperature and stir overnight.

  • Carefully pour the reaction mixture into a beaker containing crushed ice (ca. 200 g).

  • Neutralize the solution by slowly adding ammonia solution until the pH reaches 7. A yellow precipitate will form.

  • Collect the yellow solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-amino-3-nitropyridine.

Step 2: Proposed Synthesis of this compound via Diazotization and Hydrolysis

Materials:

  • 4-Amino-3-nitropyridine (hypothetical precursor with an amino group at the 2-position)

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Deionized Water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend the 2-amino-4-amino-3-nitropyridine precursor (1.0 eq) in deionized water in a round-bottom flask.

  • Add concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-3 hours to facilitate hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous layer with dichloromethane multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product may be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the intermediate, 4-amino-3-nitropyridine.

Reagent/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Yield (%)
4-Aminopyridine94.115.053.1-
Fuming Nitric Acid63.01~3.758.7-
4-Amino-3-nitropyridine139.115.942.4~80

Mandatory Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

SynthesisWorkflow Start Start: 4-Aminopyridine Nitration Step 1: Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate Intermediate: 4-Amino-3-nitropyridine Nitration->Intermediate Hydroxylation Step 2: Diazotization & Hydrolysis (Proposed) (HCl, NaNO₂, H₂O) Intermediate->Hydroxylation Product Final Product: This compound Hydroxylation->Product Purification Purification Product->Purification Final Pure Product Purification->Final

Caption: Proposed workflow for the synthesis of this compound.

References

Applications of 4-Amino-3-nitropyridin-2-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitropyridin-2-ol is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique arrangement of functional groups—an amino group, a nitro group, and a hydroxyl group on a pyridine (B92270) core—renders it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The pyridin-2-one moiety is a well-established "privileged structure" in drug discovery, known for its ability to interact with various biological targets, particularly protein kinases, by mimicking the hydrogen bonding pattern of the hinge region of the ATP binding site. The presence of the amino and nitro groups provides handles for further chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides an overview of the known applications of this compound and its derivatives in medicinal chemistry, along with detailed experimental protocols for the synthesis of related bioactive compounds.

Core Applications in Drug Discovery

While direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in numerous potent and selective inhibitors of various protein kinases. The 3-aminopyridin-2-one core, in particular, is a key pharmacophore in the development of targeted therapies for cancer and other diseases.

Kinase Inhibition

The 3-aminopyridin-2-one scaffold, derivable from this compound, is a recognized hinge-binding motif for a variety of protein kinases. The amino group at the 3-position and the lactam oxygen can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The versatility of this scaffold allows for the development of inhibitors targeting different kinase families.

Key Kinase Targets for Related Scaffolds:

  • Monopolar Spindle 1 (MPS1) Kinase: Inhibitors of MPS1 are being investigated as potential anticancer agents due to the kinase's critical role in the spindle assembly checkpoint.

  • Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis and are attractive targets for cancer therapy.

  • Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2 is a key mediator of inflammatory signaling pathways, and its inhibitors are being explored for the treatment of autoimmune and inflammatory diseases.

Quantitative Data Summary

Although specific quantitative data for compounds directly derived from this compound is limited in the available literature, the following table summarizes the activity of closely related 3-aminopyridin-2-one and 4-aminoquinazoline analogs as kinase inhibitors to illustrate the potential of this chemical space.

Compound/ScaffoldTarget KinaseIC50 (nM)Cell-Based ActivityReference Compound
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one MPS15100Not ReportedNot Applicable
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one Aurora A>50000Not ReportedNot Applicable
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one Aurora B24000Not ReportedNot Applicable
4-Aminoquinoline Derivative (Compound 14) RIPK25.1Reduces MDP-induced TNF-α secretionNot Applicable
4-Anilinoquinazoline (Lead Compound 10a) EGFRPotent InhibitionEnhanced anti-proliferative activity in A549 and H446 cells under hypoxiaVandetanib
4-Anilinoquinazoline (Lead Compound 10g) VEGFR-2Potent InhibitionEnhanced anti-proliferative activity in A549 and H446 cells under hypoxiaVandetanib

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors from scaffolds related to this compound often involves a structured workflow from initial screening to lead optimization. The signaling pathways targeted are central to cell proliferation, survival, and inflammation.

G cluster_0 Drug Discovery Workflow Scaffold_Selection Scaffold Selection (e.g., 3-Aminopyridin-2-one) Library_Synthesis Fragment Library Synthesis Scaffold_Selection->Library_Synthesis Design Kinase_Screening Kinase Panel Screening Library_Synthesis->Kinase_Screening Test Hit_Identification Hit Identification Kinase_Screening->Hit_Identification Analyze SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Initiate Lead_Optimization Lead Optimization (Potency, Selectivity, PK) SAR_Studies->Lead_Optimization Inform Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate Select

A typical workflow for the development of kinase inhibitors.

G cluster_1 RIPK2 Signaling Pathway NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruits Ubiquitination Ubiquitination (M1, K63) RIPK2->Ubiquitination Undergoes TAK1_IKKs TAK1/IKKs Activation Ubiquitination->TAK1_IKKs NF_kB NF-κB Activation TAK1_IKKs->NF_kB Inflammatory_Response Pro-inflammatory Cytokine Production (e.g., TNF-α) NF_kB->Inflammatory_Response Inhibitor RIPK2 Inhibitor (e.g., 4-Aminoquinoline derivative) Inhibitor->RIPK2 Inhibits

Simplified RIPK2 signaling pathway and the point of intervention.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine

Materials:

  • Pyridin-4-amine

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ammonia (B1221849) solution

  • Ice

Procedure:

  • Under ice-bath conditions (0-10 °C), dissolve 5.0 g (50.0 mmol) of pyridin-4-amine in 20 mL of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add 2.5 mL of fuming nitric acid dropwise to the solution, ensuring the temperature is maintained between 0-10 °C.

  • Continue stirring the reaction mixture at 0-10 °C for 5 hours.

  • Allow the mixture to warm to room temperature and then heat at 90°C for 3 hours.

  • After the reaction is complete, continue stirring at room temperature overnight.

  • Slowly pour the reaction mixture into ice water.

  • Adjust the pH of the solution to 7 with ammonia solution to precipitate the product.

  • Collect the resulting yellow precipitate by filtration.

  • Dry the solid under reduced pressure to yield 4-amino-3-nitropyridine.

Protocol 2: Synthesis of 4-Amino-3-nitropyridine from 4-Ethoxy-3-nitropyridine (B157411)

Materials:

  • 4-Ethoxy-3-nitropyridine

  • Ammonium (B1175870) acetate

  • Ethyl acetate

  • Triethylamine

  • Phosphorus pentoxide

  • Water

Procedure:

  • In a 25 ml round-bottom flask fitted with a reflux condenser and magnetic stirrer, charge 1.0 g (5.95 mmol) of 4-ethoxy-3-nitropyridine and 5.0 g (65 mmol) of ammonium acetate.

  • Heat the reaction mixture in an oil bath at 120° C to form a homogeneous liquid.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10:1 ethyl acetate:triethylamine solvent system.

  • After approximately 2.5 hours, cool the reaction mixture and pour it into water.

  • Collect the yellow precipitate by filtration.

  • Wash the precipitate with water.

  • Dry the product in vacuo at 60° C over phosphorus pentoxide to obtain 3-nitro-4-aminopyridine.

Conclusion

This compound represents a promising starting material for the synthesis of novel bioactive compounds, particularly kinase inhibitors. The inherent chemical functionalities of this scaffold provide a solid foundation for the generation of diverse chemical libraries for drug discovery campaigns. While direct examples of its application are currently sparse in the literature, the established importance of the 3-aminopyridin-2-one core in medicinal chemistry underscores the potential of this compound as a valuable building block for the development of next-generation targeted therapies. Further exploration of the synthetic utility and biological applications of this compound is warranted.

Application Notes and Protocols: 4-Amino-3-nitropyridin-2-ol as a Drug Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-amino-3-nitropyridin-2-ol and its structural analogs as key intermediates in the synthesis of targeted therapeutics, with a specific focus on the development of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib (B193316). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to guide researchers in the application of this versatile building block.

Introduction

This compound and related substituted nitropyridines are valuable intermediates in medicinal chemistry, primarily utilized in the construction of complex heterocyclic scaffolds for drug discovery.[1][2][3] The presence of multiple functional groups—amino, nitro, and hydroxyl—on the pyridine (B92270) ring allows for diverse chemical modifications, making it a strategic precursor for the synthesis of kinase inhibitors and other therapeutic agents.[3] This document will focus on the synthetic route to Crizotinib, a potent inhibitor of ALK and mesenchymal-epithelial transition factor (c-MET) tyrosine kinases, starting from a closely related precursor, 3-hydroxy-2-nitropyridine (B88870).[4][5]

Application: Synthesis of Crizotinib

Crizotinib is an FDA-approved targeted therapy for the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[4] The synthesis of Crizotinib involves a multi-step process where the pyridin-2-ol core serves as a foundational scaffold. The general synthetic workflow is outlined below.

Overall Synthesis Workflow

The synthesis of Crizotinib from a 3-hydroxy-2-nitropyridine intermediate can be conceptualized in the following key stages:

  • Mitsunobu Reaction: Coupling of the chiral alcohol with the nitropyridine core.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine.

  • Bromination: Regioselective introduction of a bromine atom.

  • Suzuki Coupling: Formation of the pyrazole-pyridine linkage.

  • Deprotection: Removal of the Boc protecting group to yield the final active pharmaceutical ingredient (API).

G cluster_0 Core Pyridine Synthesis cluster_1 Key Intermediates cluster_2 Final Assembly 3-hydroxy-2-nitropyridine 3-hydroxy-2-nitropyridine Nitropyridine_Ether 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine 3-hydroxy-2-nitropyridine->Nitropyridine_Ether Mitsunobu Reaction Chiral_Alcohol (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol Chiral_Alcohol->Nitropyridine_Ether Aminopyridine 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine Nitropyridine_Ether->Aminopyridine Nitro Reduction Brominated_Intermediate 5-Bromo-3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine Aminopyridine->Brominated_Intermediate Bromination Protected_Crizotinib Boc-Protected Crizotinib Brominated_Intermediate->Protected_Crizotinib Suzuki Coupling Pyrazole_Boronate tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Pyrazole_Boronate->Protected_Crizotinib Crizotinib Crizotinib Protected_Crizotinib->Crizotinib Deprotection

Caption: Synthetic workflow for Crizotinib.

Experimental Protocols

The following protocols are based on established and optimized procedures for the synthesis of Crizotinib.

Protocol 1: Synthesis of 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine (Mitsunobu Reaction)

This step involves the stereospecific coupling of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 3-hydroxy-2-nitropyridine.

Materials:

  • (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

  • 3-hydroxy-2-nitropyridine

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Toluene

Procedure:

  • To a solution of 3-hydroxy-2-nitropyridine (1.0 eq) in anhydrous toluene, add (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq) and triphenylphosphine (1.2 eq).[6]

  • Cool the resulting solution to -15°C.[5]

  • Slowly add DIAD or DEAD (1.2 eq) dropwise, maintaining the temperature below -10°C.[5][6]

  • Allow the reaction to stir at this temperature for a minimum of 10 minutes and monitor for completion by TLC or HPLC.[5]

  • Upon completion, adjust the temperature to 20°C and add ethanol (B145695).[5]

  • Cool the mixture to 0°C to induce crystallization.[5]

  • Filter the slurry, wash the cake with cold ethanol, and dry under vacuum to yield the product as a yellow solid.[5]

Reactant/Product Molecular Weight ( g/mol ) Typical Yield Spectroscopic Data (¹H NMR, CDCl₃)
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol209.03-1.65 (d, J=6.8Hz, 3H), 5.58 (q, J=6.9Hz, 1H), 6.96-7.10 (m, 1H), 7.22-7.36 (m, 1H)[7]
3-hydroxy-2-nitropyridine140.09--
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine331.1275-93%8.04 (dd, J=4.5, 1.2 Hz, 1H), 7.39 (dd, J=8.4, 4.5 Hz, 1H), 7.32 (dd, J=8.8, 4.7 Hz, 1H), 7.23 (dd, J=8.5, 1.2 Hz, 1H), 7.10 (dd, 8.9, 7.7 Hz, 1H), 6.12 (q, J=6.7, 1H), 1.86 (d, J=6.6 Hz, 3H)[5][7]
Protocol 2: Synthesis of 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine (Nitro Reduction)

This step involves the chemoselective reduction of the nitro group to an amine.

Materials:

  • 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine

  • Sponge Nickel (Raney Nickel) or Iron powder

  • Methanol or Ethanol

  • Hydrogen gas (if using Raney Nickel) or Hydrochloric acid (if using Iron)

Procedure (using Sponge Nickel):

  • Charge a reactor with Sponge Nickel and methanol.[5]

  • Add the nitropyridine starting material.[5]

  • Pressurize the reactor with hydrogen gas (e.g., 1.2 to 3.5 barg) and heat to 50°C.[5]

  • Monitor the reaction by hydrogen uptake until completion.[5]

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by crystallization.

Reactant/Product Molecular Weight ( g/mol ) Typical Yield
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine331.12-
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine301.1495% (with Raney Ni)[5]
Protocol 3: Synthesis of 5-Bromo-3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine (Bromination)

This step introduces a bromine atom at the 5-position of the aminopyridine ring.

Materials:

Procedure:

  • Dissolve the aminopyridine in dichloromethane and cool to -15°C.[5]

  • Add a solution of NBS (1.0 eq) in acetonitrile dropwise, maintaining the temperature below -10°C.[5]

  • Stir for approximately 10 minutes and monitor for completion.[5]

  • Quench the reaction with an aqueous solution of sodium metabisulfite (B1197395) and potassium hydroxide.[5]

  • Perform an aqueous workup, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • The crude product is purified by crystallization from methanol.[5]

Reactant/Product Molecular Weight ( g/mol ) Typical Yield Spectroscopic Data (¹H NMR, CDCl₃)
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine301.14--
5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine380.0480%7.69 (d, J=1.9 Hz, 1H), 7.34 (dd, J=8.9, 4.9 Hz, 1H), 7.10 (m, 1H), 6.86 (d, J=1.9 Hz, 1H), 6.01 (q, J=6.6 Hz, 1H), 4.84 (br s, 2H), 1.84 (d, J=6.7 Hz, 3H)[5]
Protocol 4: Synthesis of Crizotinib (Suzuki Coupling and Deprotection)

This final stage involves the palladium-catalyzed Suzuki coupling followed by the removal of the Boc protecting group.

Materials:

  • 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

  • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF) or other suitable solvent

  • Acid for deprotection (e.g., HCl or TFA)

Procedure:

  • To a degassed mixture of the brominated intermediate (1.0 eq), the pyrazole (B372694) boronate ester (1.0 eq), and the palladium catalyst in a suitable solvent, add an aqueous solution of sodium carbonate.[6]

  • Heat the reaction mixture (e.g., to 60°C) under a nitrogen atmosphere until the starting material is consumed.[6]

  • Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to yield the Boc-protected Crizotinib.

  • Dissolve the protected intermediate in a suitable solvent and treat with an acid (e.g., HCl in ethanol or TFA) to remove the Boc group.

  • After the reaction is complete, neutralize the mixture and extract the final product.

  • Purify by crystallization to obtain Crizotinib as an off-white solid.

Reactant/Product Molecular Weight ( g/mol ) Typical Yield (Overall from Brominated Intermediate) Spectroscopic Data (Crizotinib)
5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine380.04--
Crizotinib450.34~40% (overall from chiral alcohol)[6]Absorption maxima at 270 nm and 320 nm in methanol.[8] Mass spectrometry (m/z): 450.1 [M+H]⁺.[9]

Mechanism of Action: ALK and MET Signaling

Crizotinib is a potent, orally bioavailable, small-molecule inhibitor of ALK and c-MET receptor tyrosine kinases.[2][4] In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion oncogene.[1] This fusion protein results in constitutive, ligand-independent activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.[1][2]

Crizotinib competitively binds to the ATP-binding pocket of the ALK and c-MET kinases, inhibiting their autophosphorylation and downstream signaling.[10] This blockade of aberrant signaling leads to cell cycle arrest at the G1-S phase and induction of apoptosis in tumor cells dependent on these pathways.[2]

G cluster_0 Cell Membrane cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response ALK_Fusion EML4-ALK Fusion Protein PI3K_AKT PI3K/AKT Pathway ALK_Fusion->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK_Fusion->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK_Fusion->JAK_STAT Crizotinib Crizotinib Crizotinib->ALK_Fusion Inhibition Survival Cell Survival (Anti-Apoptosis) PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Growth Tumor Growth Proliferation->Growth Survival->Growth

Caption: Crizotinib inhibition of ALK signaling.

Conclusion

This compound and its analogs are indispensable intermediates in the synthesis of complex, biologically active molecules. The detailed protocols and mechanistic insights provided for the synthesis of Crizotinib highlight the strategic utility of this class of compounds in the development of targeted cancer therapies. These notes are intended to serve as a valuable resource for researchers engaged in drug discovery and development, facilitating the efficient synthesis and understanding of novel kinase inhibitors.

References

Application Notes and Protocols: 4-Amino-3-nitropyridin-2-ol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitropyridin-2-ol is a substituted pyridine (B92270) derivative with potential as a versatile building block in the synthesis of novel bioactive molecules. Its unique arrangement of an amino group, a nitro group, and a hydroxyl group on the pyridine core offers multiple reactive sites for chemical modification. This allows for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery. While specific, extensively documented applications of this compound in the synthesis of bioactive molecules are limited in publicly available literature, its structural motifs are present in various biologically active compounds. This document provides an overview of its potential synthetic utility, drawing parallels from the well-established chemistry of related nitropyridine derivatives, and outlines general protocols for its functionalization to generate libraries of potential drug candidates.

Potential Synthetic Transformations

The chemical reactivity of this compound allows for several types of modifications to generate diverse molecular scaffolds. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the amino and hydroxyl groups serve as handles for further derivatization.

Key Synthetic Pathways:
  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group to form a diaminopyridine derivative. This transformation is a gateway to the synthesis of fused heterocyclic systems.

  • N-Alkylation and N-Arylation of the Amino Group: The primary amino group can be functionalized through reactions with various alkyl or aryl halides.

  • O-Alkylation and O-Arylation of the Hydroxyl Group: The hydroxyl group can be converted to ethers, providing another point of diversification.

  • Nucleophilic Aromatic Substitution: While the hydroxyl group is not an ideal leaving group, it can be activated to participate in nucleophilic substitution reactions.

Experimental Protocols

The following are generalized experimental protocols for key transformations involving nitropyridine scaffolds, which can be adapted for this compound.

Protocol 1: Synthesis of a Diaminopyridine Derivative via Nitro Group Reduction

This protocol describes the reduction of a nitro-aminopyridine to a diaminopyridine, a crucial step for the synthesis of many bioactive heterocyclic compounds.

Reaction:

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or methanol in a reaction flask.

  • Add a catalytic amount of 10% Palladium on carbon to the solution.

  • Subject the mixture to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a Parr hydrogenator, at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used in the reaction.

  • The filtrate, containing the desired 3,4-diaminopyridin-2-ol (B1323081), can be concentrated under reduced pressure. The crude product can be purified further by recrystallization or column chromatography if necessary.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialThis compound
Product3,4-Diaminopyridin-2-ol
Catalyst10% Pd/C
SolventMethanol
Reaction Time4-8 hours
Yield>90% (expected)

Visualization of Synthetic Pathways

Synthesis Workflow for Diaminopyridine Derivative

G start This compound reagents H₂, 10% Pd/C Methanol, RT start->reagents product 3,4-Diaminopyridin-2-ol reagents->product

Caption: General workflow for the reduction of the nitro group.

Application in Bioactive Molecule Synthesis

The resulting 3,4-diaminopyridin-2-ol is a key intermediate for the synthesis of various fused heterocyclic systems that are known to possess biological activity.

Synthesis of Imidazo[4,5-b]pyridin-2-ol Derivatives

The diaminopyridine intermediate can undergo cyclization with various one-carbon synthons to form imidazo[4,5-b]pyridine cores. These scaffolds are present in molecules with a range of biological activities, including kinase inhibition.

Hypothetical Reaction Scheme:

Synthesis of Bioactive Molecules from Related Nitropyridines

While specific examples for this compound are scarce, the broader class of nitropyridines serves as crucial precursors for a variety of bioactive molecules.

Table 1: Examples of Bioactive Molecules Synthesized from Nitropyridine Derivatives

Starting NitropyridineBioactive Molecule ClassBiological Target/Activity
2-Amino-5-nitropyridineThiazolidinone derivativesAnticancer (e.g., against MCF-7 and HepG2 cells)[1]
2-Chloro-3,5-dinitropyridine4-Aza-6-nitrobenzofuroxanDual HIV-1 Integrase and RNase H Inhibitor[2]
2-Amino-4-methyl-5-nitropyridineAZD7648DNA-dependent protein kinase (DNA-PK) inhibitor[1][2]
2-Chloro-5-methyl-3-nitropyridineJAK2 inhibitorsJanus kinase 2 (JAK2) inhibitors[2]
4-Chloro-3-nitropyridine3,6-DiazaphenothiazinesPotential therapeutic agents[1]

Quantitative Bioactivity Data from Related Compounds:

The following table summarizes some reported bioactivity data for compounds synthesized from various nitropyridine precursors. This data is provided to illustrate the potential of this class of compounds in drug discovery.

Table 2: Bioactivity of Molecules Derived from Nitropyridines

Compound ClassSpecific DerivativeBiological TargetIC₅₀/EC₅₀Reference
Thiazolidinone derivative35a (R = OMe)MCF-7 cancer cells6.41 μM[1]
Thiazolidinone derivative35d (piperidine derivative)HepG2 cancer cells7.63 μM[1]
4-Aza-6-nitrobenzofuroxanCompound 16HIV-1 Integrase (strand transfer)190 ± 30 μM[2]
4-Aza-6-nitrobenzofuroxanCompound 16HIV-1 Integrase (3' processing)60 ± 15 μM[2]
4-Aza-6-nitrobenzofuroxanCompound 16RNase H90 ± 20 μM[2]
Pyridyloxy-substituted acetophenone (B1666503) oxime ethersNitropyridine derivativesProtoporphyrinogen oxidase3.11–4.18 μM[1]

Signaling Pathway Visualization (Hypothetical)

Derivatives of this compound, particularly those with an imidazopyridine core, could potentially act as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such inhibitors.

G cluster_cell Cell receptor Receptor Tyrosine Kinase kinase Downstream Kinase (e.g., JAK2) receptor->kinase Activates transcription_factor Transcription Factor kinase->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to proliferation Cell Proliferation & Survival nucleus->proliferation Gene Expression inhibitor Potential Inhibitor (Derived from this compound) inhibitor->kinase Inhibits

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel bioactive molecules. The presence of multiple functional groups allows for the creation of diverse chemical libraries. By leveraging established synthetic methodologies for related nitropyridines, researchers can unlock the potential of this compound in the discovery of new therapeutic agents. Further investigation into the specific reactivity and applications of this compound is warranted to fully realize its utility in drug development.

References

Application Notes and Protocols: Electrophilic Reactions of 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitropyridin-2-ol is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, including the presence of multiple reactive functional groups—an amino group, a nitro group, and a pyridin-2-one moiety—make it a valuable scaffold for the synthesis of diverse molecular architectures. The amino group and the pyridin-2-one system can undergo various electrophilic substitution reactions, including alkylation, acylation, and halogenation, leading to a wide range of functionalized derivatives with potential applications as intermediates in the development of novel therapeutic agents and functional materials.[1] This document provides detailed application notes and experimental protocols for the reaction of this compound with common electrophiles.

General Reactivity

The reactivity of this compound towards electrophiles is governed by the interplay of its functional groups. The pyridin-2-one tautomer is generally the more stable form. The amino group at the 4-position is a strong activating group, directing electrophiles to the ortho and para positions (C5 and C3, respectively). However, the C3 position is already substituted with a nitro group. The nitro group is a strong deactivating group, which reduces the overall reactivity of the ring towards electrophilic attack. The pyridin-2-one oxygen and the exocyclic amino nitrogen are also potential sites for electrophilic attack (O- and N-alkylation/acylation).

The general electrophilic substitution on a pyridine (B92270) ring is less facile than on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino group in this compound enhances its reactivity towards electrophiles.

Alkylation Reactions

Alkylation of this compound can occur at the pyridinone oxygen (O-alkylation) or the exocyclic amino group (N-alkylation). The regioselectivity of the reaction is influenced by the nature of the alkylating agent, the base, and the solvent used. Generally, harder electrophiles tend to favor O-alkylation, while softer electrophiles may favor N-alkylation.

O-Alkylation

O-alkylation of this compound yields 2-alkoxy-4-amino-3-nitropyridine derivatives. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group of the pyridone, forming a more nucleophilic pyridinoxide anion.

Table 1: Summary of O-Alkylation Reactions of 2-Pyridone Derivatives

ElectrophileBaseSolventProductYield (%)Reference
Alkyl Halide (e.g., CH₃I)K₂CO₃DMF2-methoxy-4-amino-3-nitropyridineNot specifiedAdapted from related pyrimidinone alkylation
Benzyl BromideNaHTHF2-(benzyloxy)-4-amino-3-nitropyridineNot specifiedGeneral procedure for O-benzylation of hydroxypyridines
N-Alkylation

Direct N-alkylation of the exocyclic amino group can be challenging due to the potential for O-alkylation and the reduced nucleophilicity of the amino group due to the electron-withdrawing nitro group.

Acylation Reactions

Acylation can occur on the exocyclic amino group (N-acylation) or the pyridone oxygen (O-acylation). N-acylation is generally more favored under neutral or slightly basic conditions, leading to the formation of 4-acylamino-3-nitropyridin-2-ol derivatives. These derivatives are important intermediates in the synthesis of various bioactive molecules.

Table 2: Summary of N-Acylation Reactions of Aminopyridine Derivatives

ElectrophileBase/CatalystSolventProductYield (%)Reference
Acetic AnhydridePyridineDCM4-acetamido-3-nitropyridin-2-olNot specifiedGeneral procedure for N-acetylation of amines
Benzoyl ChlorideTriethylamine (B128534)Dichloromethane (B109758)4-(benzoylamino)-3-nitropyridin-2-olNot specifiedAdapted from acylation of 4-chloro-2-amino-3-nitropyridine

Halogenation Reactions

Electrophilic halogenation of this compound is expected to occur on the pyridine ring, likely at the C5 position, which is activated by the amino group. The choice of halogenating agent and reaction conditions will determine the selectivity and efficiency of the reaction.

Table 3: Summary of Halogenation Reactions of Hydroxypyridine Derivatives

| Electrophile | Solvent | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Bromosuccinimide (NBS) | Acetonitrile | 4-Amino-5-bromo-3-nitropyridin-2-ol | Not specified | General procedure for bromination of activated pyridines | | Iodine/Silver Sulfate (B86663) | Ethanol | 4-Amino-5-iodo-3-nitropyridin-2-ol | High | Adapted from one-pot iodination of hydroxypyridines[2][3] |

Experimental Protocols

Protocol 1: O-Methylation of this compound

Objective: To synthesize 2-methoxy-4-amino-3-nitropyridine.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-methoxy-4-amino-3-nitropyridine.

Protocol 2: N-Acylation of this compound with Benzoyl Chloride

Objective: To synthesize 4-(benzoylamino)-3-nitropyridin-2-ol. This protocol is adapted from the acylation of the structurally similar 4-chloro-2-amino-3-nitropyridine.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) to the suspension and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(benzoylamino)-3-nitropyridin-2-ol.

Protocol 3: Iodination of this compound

Objective: To synthesize 4-Amino-5-iodo-3-nitropyridin-2-ol. This protocol is based on a general and efficient method for the iodination of hydroxypyridines.[2][3]

Materials:

  • This compound

  • Iodine (I₂)

  • Silver sulfate (Ag₂SO₄)

  • Ethanol

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add iodine (1.1 eq) and silver sulfate (0.6 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove insoluble salts and wash the solid with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-Amino-5-iodo-3-nitropyridin-2-ol.

Visualizations

Electrophilic_Alkylation Substrate This compound O_Alkylation O-Alkylation Substrate->O_Alkylation O-attack N_Alkylation N-Alkylation Substrate->N_Alkylation N-attack Electrophile Alkyl Halide (R-X) Electrophile->O_Alkylation Electrophile->N_Alkylation Base Base (e.g., K₂CO₃, NaH) Base->O_Alkylation Base->N_Alkylation Product_O 2-Alkoxy-4-amino-3-nitropyridine O_Alkylation->Product_O Product_N 4-(Alkylamino)-3-nitropyridin-2-ol N_Alkylation->Product_N

Caption: Regioselectivity in the alkylation of this compound.

Electrophilic_Acylation Substrate This compound N_Acylation N-Acylation Substrate->N_Acylation Electrophile Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) Electrophile->N_Acylation Base Base (e.g., Pyridine, Et₃N) Base->N_Acylation Product_N 4-Acylamino-3-nitropyridin-2-ol N_Acylation->Product_N

Caption: N-Acylation of the exocyclic amino group.

Electrophilic_Halogenation Substrate This compound Halogenation Electrophilic Aromatic Substitution Substrate->Halogenation Attack at C5 Electrophile Halogenating Agent (e.g., NBS, I₂/Ag₂SO₄) Electrophile->Halogenation Product 4-Amino-5-halo-3-nitropyridin-2-ol Halogenation->Product

Caption: Regioselective halogenation at the C5 position.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) reactions of nitropyridines are a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The pyridine (B92270) ring, a ubiquitous motif in pharmaceuticals and functional materials, is rendered highly susceptible to nucleophilic attack by the presence of one or more electron-wielding nitro groups. This activation facilitates the displacement of a leaving group, typically a halogen, or in some cases, the nitro group itself, and even allows for the substitution of hydrogen atoms through Vicarious Nucleophilic Substitution (VNS).[1][2]

These reactions provide a versatile and powerful toolkit for the synthesis of a diverse array of substituted pyridines, which are key intermediates in the development of novel therapeutic agents, agrochemicals, and organic optical materials.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for common nucleophilic substitution reactions of nitropyridines.

Applications in Synthesis

The nucleophilic functionalization of nitropyridines is instrumental in the synthesis of a wide range of bioactive molecules. For instance, 2-chloro-5-nitropyridine (B43025) is a common starting material for the production of insecticides.[3] The chlorine atom is readily displaced by various hydroxyl compounds to yield potent insecticidal agents.[3] Furthermore, this methodology is extensively used in drug discovery programs to synthesize inhibitors of various enzymes, such as Janus kinase 2 (JAK2) and semicarbazide-sensitive amine oxidase (SSAO).[3] The synthesis of fluorescent probes for detecting biothiols and the creation of antimalarial and anticancer agents also heavily rely on the nucleophilic substitution of nitropyridines.[3]

Data Presentation: Reaction Yields

The efficiency of nucleophilic substitution reactions on nitropyridines is influenced by factors such as the nature of the nucleophile, the position of the nitro group and the leaving group, and the reaction conditions. The following tables summarize typical yields for various SNAr and VNS reactions.

Table 1: Reaction Yields for the SNAr of 2-Chloro-5-nitropyridine with Various Amines [1]

Nucleophile (Amine)ProductSolvent SystemBaseTemp. (°C)Time (h)Yield (%)
Benzylamine2-(Benzylamino)-5-nitropyridineIsopropanol/Water (1:1)-802~95
Piperidine2-(Piperidin-1-yl)-5-nitropyridineEthanolTriethylamineReflux2-4~98
Morpholine4-(5-Nitropyridin-2-yl)morpholineEthanolTriethylamineReflux2-4~96
Aniline2-(Phenylamino)-5-nitropyridineEthanolTriethylamineReflux4~85

Note: Yields are representative and can vary based on the specific reaction scale and purification method.[1]

Table 2: Yields for Vicarious Nucleophilic Substitution of 3-Nitropyridines with Alkyl Phenyl Sulfones [2]

NitropyridineAlkyl Phenyl SulfoneProductBaseTemp. (°C)Time (min)Yield (%)
3-NitropyridineMethyl phenyl sulfone4-Methyl-3-nitropyridineKHMDS-60375
3-NitropyridineEthyl phenyl sulfone4-Ethyl-3-nitropyridineKHMDS-60372
3-NitropyridineIsobutyl phenyl sulfone4-Isobutyl-3-nitropyridineKHMDS-60368
5-Bromo-3-nitropyridineMethyl phenyl sulfone5-Bromo-4-methyl-3-nitropyridineKHMDS-60381

Note: Yields are for the major isomer. Minor isomers were also observed in some cases.[2]

Signaling Pathways and Logical Relationships

The general mechanism of the SNAr reaction on a nitropyridine substrate proceeds through a two-step addition-elimination pathway.

SNAr_Workflow start Start: Dissolve Nitropyridine and Nucleophile in Solvent reaction Reaction: - Add Base (if required) - Heat to specified temperature - Monitor by TLC start->reaction workup Work-up: - Cool to room temperature - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate under reduced pressure - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure Substituted Nitropyridine characterization->end

References

Application Notes and Protocols for the Reduction of the Nitro Group in 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 4-Amino-3-nitropyridin-2-ol is a critical transformation for the synthesis of 3,4-diaminopyridin-2-ol (B1323081). This resulting vicinal diamine is a valuable building block in medicinal chemistry, particularly for the construction of fused heterocyclic scaffolds such as imidazo[4,5-c]pyridines, which are investigated for various therapeutic applications. The selective reduction of the nitro moiety in the presence of other functional groups—an amino group and a hydroxyl group on the pyridine (B92270) ring—requires carefully chosen methodologies to ensure high yield and purity of the desired product.

This document provides detailed application notes and experimental protocols for several common and effective methods for the reduction of this compound. The protocols are based on established methods for the reduction of aromatic nitro compounds and specifically adapted from procedures for structurally related nitropyridines.[1][2][3]

Chemical Reaction Pathway

The general reaction pathway for the reduction of this compound to 3,4-diaminopyridin-2-ol is depicted below.

reaction_pathway start This compound product 3,4-Diaminopyridin-2-ol start->product Reduction reagents Reducing Agent (e.g., H₂/Pd-C, SnCl₂, Fe/AcOH)

Caption: General reaction scheme for the reduction of this compound.

Summary of Reduction Methods and Data

Several methods are effective for the reduction of aromatic nitro groups. The choice of method may depend on factors such as substrate compatibility, desired reaction conditions (e.g., pH), and scalability. Below is a summary of quantitative data from analogous reductions of nitropyridine derivatives.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)Methanol/THF102497[1]
Metal/Acid Reduction (Sn)SnCl₂·2H₂OEthanol (B145695)Reflux2-485-95General method
Metal/Acid Reduction (Fe)Fe powderAcetic Acid/H₂O80-1001-380-90General method
Dithionite ReductionNa₂S₂O₄Aqueous Ammonia80-901-2~80[4]

Experimental Protocols

Note: The following protocols are adapted from general procedures and methods reported for structurally similar compounds. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.[1]

Materials:

  • This compound

  • 10% Palladium on activated carbon (10 wt% of the substrate)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hydrogen (H₂) gas supply with a balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a 1:1 mixture of Methanol and THF.

  • Carefully add 10% Pd/C (0.10 eq by weight) to the solution under a stream of inert gas.

  • Seal the flask and purge the system with the inert gas.

  • Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours at room temperature. For faster reaction, gentle heating (40-50°C) can be applied if the equipment allows.

  • Upon completion, purge the flask with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3,4-diaminopyridin-2-ol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂) in Acidic Medium

This is a classic and effective method for the reduction of aromatic nitro compounds.[5][6]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M) for neutralization

  • Ethyl acetate (B1210297) (EtOAc) for extraction

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Carefully add concentrated HCl and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

  • Filter the mixture to remove the inorganic salts and wash the precipitate with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude 3,4-diaminopyridin-2-ol.

  • Purify the product as needed.

Protocol 3: Reduction using Iron (Fe) in Acetic Acid

This method is an economical and environmentally benign option for large-scale synthesis.[2][7]

Materials:

  • This compound

  • Iron powder (Fe, 5-10 eq)

  • Glacial Acetic Acid (AcOH)

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution for neutralization

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

Procedure:

  • In a round-bottom flask, prepare a mixture of water and acetic acid (e.g., 4:1 v/v).

  • Add this compound (1.0 eq) and iron powder (5.0-10.0 eq).

  • Heat the mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete in 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate or DCM.

  • Carefully neutralize the filtrate with a saturated solution of NaHCO₃ or Na₂CO₃ until gas evolution ceases and the pH is ~8.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for the reduction of this compound and subsequent product isolation.

workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve/Suspend This compound B Add Reducing Agent/ Catalyst A->B C Heat/Stir under Appropriate Atmosphere B->C D Monitor Reaction (TLC, LC-MS) C->D E Quench Reaction/ Neutralize D->E F Filter to Remove Insolubles (Catalyst/Salts) E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer G->H I Evaporate Solvent H->I J Crude Product I->J K Recrystallization or Column Chromatography J->K L Pure 3,4-Diaminopyridin-2-ol K->L

Caption: A generalized experimental workflow for the reduction and purification.

References

Application Notes and Protocols for the Derivatization of 4-Amino-3-nitropyridin-2-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitropyridin-2-ol is a versatile heterocyclic compound that serves as a valuable starting material in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a nitro group, and a hydroxyl group on a pyridine (B92270) scaffold, offers multiple points for chemical modification. This allows for the generation of diverse libraries of derivatives for biological screening. The pyridine core is a well-established privileged structure in numerous biologically active compounds. The strategic derivatization of this compound can lead to the discovery of novel therapeutic agents with a range of potential activities, including but not limited to antimicrobial, anticancer, and kinase inhibitory effects.

These application notes provide detailed protocols for the synthesis and derivatization of this compound, as well as methodologies for subsequent biological screening of the resulting compounds.

Synthesis of this compound

The synthesis of this compound can be approached through the nitration of a suitable aminopyridinol precursor. A plausible synthetic route involves the diazotization of a diaminonitropyridine, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 2,4-Diamino-3-nitropyridine.

  • Step 1: Diazotization

    • Dissolve 2,4-Diamino-3-nitropyridine (1 equivalent) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5 °C) with constant stirring.

    • Slowly add a solution of sodium nitrite (B80452) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Step 2: Hydrolysis

    • Gradually warm the reaction mixture to room temperature and then heat to 60-80 °C.

    • Maintain this temperature for 2-3 hours to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate or ammonia (B1221849) solution) to a pH of 7.

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Derivatization of this compound

The presence of amino, hydroxyl, and nitro functional groups allows for a variety of derivatization strategies. The amino and hydroxyl groups are nucleophilic and can undergo reactions such as alkylation and acylation. The nitro group can be reduced to an amino group, providing another site for modification. Furthermore, the pyridine ring can be functionalized through cross-coupling reactions if a halogenated precursor is used.

N-Alkylation and N-Acylation of the Amino Group

Experimental Protocol: N-Alkylation

  • Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Add a base (e.g., potassium carbonate or triethylamine (B128534), 1.5-2 equivalents) to the solution.

  • Add the desired alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide, 1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: N-Acylation

  • Dissolve this compound (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Cool the mixture to 0 °C and add the desired acyl chloride or acid anhydride (B1165640) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

O-Alkylation and O-Acylation of the Hydroxyl Group

Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)

  • To a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with methanol, followed by water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For cross-coupling reactions, a halogenated precursor of this compound is typically required (e.g., 4-Amino-5-bromo-3-nitropyridin-2-ol).

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the halogenated this compound derivative (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), or DMF) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for several hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

  • Combine the halogenated this compound derivative (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents) in a reaction vessel.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with an organic solvent, and filter.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Biological Screening Protocols

Based on the known biological activities of related nitropyridine and pyridin-2-ol compounds, the newly synthesized derivatives can be screened for antimicrobial and anticancer activities.

Antimicrobial Activity Screening

Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare stock solutions of the test compounds in Dimethyl Sulfoxide (DMSO). Perform serial two-fold dilutions of the compounds in the broth medium in a 96-well microtiter plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include positive controls (inoculum without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 30 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Anticancer Activity Screening

Protocol: Cytotoxicity Assessment by MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation

Quantitative data from the biological screening should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDR-groupS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
ANP-01 -H (Parent)>128>128>128
ANP-02 -CH₂Ph6412864
ANP-03 -COCH₃3264128
ANP-04 -CH₃128>128>128
ANP-05 -Ph163264
ANP-06 -NHPh81632
Ciprofloxacin (Control)0.50.25NA
Fluconazole (Control)NANA2

Table 2: Cytotoxicity (IC₅₀ in µM) of this compound Derivatives against Human Cancer Cell Lines

Compound IDR-groupMCF-7 (Breast Cancer)A549 (Lung Cancer)
ANP-01 -H (Parent)>100>100
ANP-02 -CH₂Ph52.378.1
ANP-03 -COCH₃41.865.4
ANP-04 -CH₃89.2>100
ANP-05 -Ph15.622.9
ANP-06 -NHPh7.811.2
Doxorubicin (Control)0.81.2

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound (Starting Material) derivatization Derivatization Reactions (Alkylation, Acylation, Cross-Coupling) start->derivatization library Library of Derivatives derivatization->library antimicrobial Antimicrobial Screening (MIC Assay) library->antimicrobial anticancer Anticancer Screening (MTT Assay) library->anticancer data_analysis Data Analysis (MIC & IC50 Determination) antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General workflow for the derivatization and biological screening of this compound.

Signaling Pathway Example

signaling_pathway compound Pyridin-2-ol Derivative receptor Target Receptor (e.g., Kinase) compound->receptor Inhibition downstream Downstream Signaling Cascade receptor->downstream Blocks Activation proliferation Cell Proliferation & Survival downstream->proliferation Inhibits apoptosis Apoptosis downstream->apoptosis Promotes

Application Notes and Protocols for the Characterization of 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed analytical methodologies for the thorough characterization of 4-Amino-3-nitropyridin-2-ol (CAS No. 88511-57-3), a key intermediate in pharmaceutical synthesis. The protocols outlined below are based on established analytical principles and data from structurally similar compounds, offering a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a fundamental technique for assessing the purity of this compound and quantifying it in reaction mixtures and final products. A reversed-phase method is proposed for its wide applicability and suitability for polar aromatic compounds.

Quantitative Data Summary (Proposed)
ParameterProposed Value
Retention Time 3.5 - 5.5 min
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantitation (LOQ) < 0.5 µg/mL
Wavelength of Detection 254 nm and 320 nm
Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 320 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the purity of the sample by calculating the percentage area of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Purity calibrate->quantify

Figure 1: HPLC analysis workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal identification of this compound and characterization of any impurities.

Quantitative Data Summary (Proposed)
ParameterProposed Value
Retention Time 3.5 - 5.5 min
[M+H]⁺ (m/z) 156.04
[M-H]⁻ (m/z) 154.02
Key Fragments (MS/MS) To be determined experimentally
Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, with a final concentration of approximately 10 µg/mL.

  • LC Conditions: Use the same chromatographic conditions as outlined in the HPLC-UV protocol.

  • MS Conditions:

    • Ionization Mode: ESI, positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50 - 500.

    • Collision Energy (for MS/MS): 10-30 eV (to be optimized).

  • Data Analysis:

    • Confirm the molecular weight of the main peak by extracting the ion chromatogram for the expected m/z values.

    • Identify impurities by analyzing their mass spectra.

    • Perform MS/MS fragmentation to aid in structural elucidation of unknown impurities.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Interpretation sample Sample Injection column HPLC Separation sample->column esi ESI Source column->esi analyzer Mass Analyzer esi->analyzer detector Detector analyzer->detector frag Fragmentation Pattern analyzer->frag mass_spec Mass Spectrum detector->mass_spec id Compound Identification mass_spec->id frag->id GCMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample derivatize Derivatization (BSTFA) sample->derivatize inject Injection derivatize->inject separation GC Separation inject->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection chromatogram Chromatogram detection->chromatogram mass_spectra Mass Spectra detection->mass_spectra identification Impurity Identification chromatogram->identification mass_spectra->identification Thermal_Analysis_Logic cluster_input Input cluster_techniques Analytical Techniques cluster_output Output Data cluster_interpretation Interpretation sample This compound Sample dsc DSC sample->dsc tga TGA sample->tga melting_point Melting Point dsc->melting_point heat_flow Heat Flow (Endo/Exotherm) dsc->heat_flow decomposition_temp Decomposition Temperature tga->decomposition_temp mass_loss Mass Loss Profile tga->mass_loss thermal_stability Thermal Stability Profile melting_point->thermal_stability decomposition_temp->thermal_stability

Application Note: Determination of Purity of 4-Amino-3-nitropyridin-2-ol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitropyridin-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for purity determination and quality control in the pharmaceutical industry.[1][2] This application note provides a detailed protocol for the analysis of this compound purity using a reversed-phase HPLC (RP-HPLC) method.[3]

The developed method is based on the analysis of structurally similar compounds, such as other nitropyridine derivatives and polar aromatic compounds.[4][5] A C18 stationary phase is employed with a polar mobile phase, which is a common approach for such analytes.[2][3][4]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the purity determination of this compound.

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethylformamide (DMF), analytical grade

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Preparation of Solutions

2.4.1. Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a minimal amount of DMF and dilute with the initial mobile phase composition (90% A: 10% B) to a final volume of 100 mL in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

2.4.2. Sample Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Follow the same dissolution and dilution procedure as for the standard solution.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Table 1: Representative Quantitative Data for Purity Analysis

AnalyteRetention Time (min)Peak Area% Area
Impurity 14.815,0000.5
This compound 12.2 2,970,000 99.0
Impurity 215.615,0000.5
Total 3,000,000 100.0

Calculation of Purity:

Purity (%) = (Peak Area of this compound / Total Peak Area of all peaks) x 100

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes multiple injections of the standard solution to evaluate parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for determining the purity of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (0.1 mg/mL) System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (0.1 mg/mL) Filter Filter Sample Solution (0.45 µm filter) Sample_Prep->Filter Inject_Sample Inject Sample Filter->Inject_Sample System_Suitability->Inject_Sample If Passed Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Inject_Sample->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Area Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

References

Application Notes and Protocols for 4-Amino-3-nitropyridin-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches for detailed, peer-reviewed experimental protocols specifically for the synthesis and subsequent reactions of 4-Amino-3-nitropyridin-2-ol have yielded limited specific results. This compound is commercially available and classified as a drug intermediate, indicating its use in proprietary drug development. The following application notes and protocols are based on general principles of organic chemistry and information available for structurally similar compounds. The provided protocols are intended as representative examples and would require optimization for specific applications.

Application Notes

Introduction to this compound

This compound is a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine (B92270) core substituted with an amino, a nitro, and a hydroxyl group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly those with potential biological activity.[2] The pyridinone scaffold is a privileged structure in medicinal chemistry, known to act as both a hydrogen bond donor and acceptor, which is crucial for molecular interactions with biological targets.[3]

The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment that influences the compound's reactivity and properties. This substitution pattern allows for selective chemical modifications at multiple positions, making it a valuable starting material for the construction of diverse molecular architectures.

Key Applications and Reactivity

This compound serves as a key intermediate in the synthesis of various active compounds, including potential drug molecules and dyes.[2][4] The functional groups on the molecule offer several handles for synthetic transformations:

  • Amino Group (-NH₂): The amino group is a versatile functional group that can undergo a variety of reactions, including:

    • Acylation and Alkylation: To introduce a wide range of substituents.

    • Diazotization: Followed by substitution to introduce halogens, hydroxyl groups, or other functionalities.

    • Condensation Reactions: With carbonyl compounds to form imines or fused heterocyclic systems.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that can be:

    • Reduced: To an amino group, providing a route to 3,4-diaminopyridin-2-ol (B1323081) derivatives. These vicinal diamines are valuable precursors for the synthesis of fused heterocycles like imidazopyridines or quinoxalines.

    • Displaced: Via nucleophilic aromatic substitution, although this is generally less facile than with halogen leaving groups.

  • Hydroxyl Group (-OH): The hydroxyl group in the 2-position of the pyridine ring suggests that the molecule exists in equilibrium with its tautomeric form, 4-amino-3-nitro-1H-pyridin-2-one. This pyridone moiety can undergo:

    • O-alkylation and O-acylation: To introduce ethers and esters.

    • Conversion to a Chloro Group: Using reagents like phosphorus oxychloride (POCl₃), which can then be used in cross-coupling reactions.

The combination of these functional groups allows for the regioselective synthesis of highly substituted pyridine derivatives and fused bicyclic systems, which are common scaffolds in many biologically active compounds.

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Materials:

  • 4-Aminopyridin-2-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonia (B1221849) solution

  • Deionized Water

Procedure:

  • Under ice-bath cooling (0-5 °C), dissolve 4-aminopyridin-2-ol in concentrated sulfuric acid with stirring.

  • Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-10 °C for several hours.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a few hours to drive the reaction to completion.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of an ammonia solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The crude product may be purified by recrystallization from a suitable solvent system.

Representative Reaction: Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a common and crucial transformation for this type of building block, opening up pathways to vicinal diamines. The following is a general protocol for the reduction of a nitro group on a pyridine ring using palladium on carbon as a catalyst.

Reaction Scheme:

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a reaction flask, add this compound and a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the suspension.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the reaction vessel (this can be done using a hydrogen-filled balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the solvent used in the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 3,4-diaminopyridin-2-ol.

  • The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data

ReactionStarting MaterialReagents and ConditionsProductYieldReference
Nitration 4-AminopyridineFuming HNO₃, conc. H₂SO₄, 0-10 °C then 90 °C4-Amino-3-nitropyridine (B158700)70-80%[4][5]
Hydrolysis of Chloro to Hydroxyl 4-Chloro-2-amino-3-nitropyridineNaNO₂, HCl, 0-5 °C then 60-80 °C4-Chloro-3-nitropyridin-2-olNot specified[6]
Reduction of Nitro Group 4-Amino-3-nitropyridineH₂, 10% Pd/C, Methanol/THF3,4-DiaminopyridineNot specified[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_application Application in Synthesis s1 Starting Material (e.g., 4-Aminopyridin-2-ol) s2 Reaction (e.g., Nitration) s1->s2 s3 Work-up & Purification s2->s3 s4 This compound s3->s4 a1 This compound s4->a1 Use as Building Block a2 Functional Group Transformation (e.g., Reduction) a1->a2 a3 Intermediate (e.g., 3,4-Diaminopyridin-2-ol) a2->a3 a4 Cyclization or Coupling Reaction a3->a4 a5 Final Product (e.g., Bioactive Molecule) a4->a5

Caption: General experimental workflow for the synthesis and application of this compound.

key_reactions cluster_amino Amino Group Reactions cluster_nitro Nitro Group Reactions cluster_hydroxyl Hydroxyl/Pyridone Reactions main This compound acylation Acylation main->acylation alkylation Alkylation main->alkylation diazotization Diazotization main->diazotization reduction Reduction to Amine main->reduction o_alkylation O-Alkylation main->o_alkylation to_chloro Conversion to Chloro main->to_chloro

Caption: Key potential reactions of this compound.

synthetic_pathway start This compound step1 Reduction (H2, Pd/C) start->step1 intermediate1 3,4-Diaminopyridin-2-ol step1->intermediate1 step2 Cyclization with a 1,2-dicarbonyl compound intermediate1->step2 final_product Fused Heterocycle (e.g., Imidazo[4,5-b]pyridin-2-ol derivative) step2->final_product

Caption: Hypothetical pathway to a bioactive scaffold from this compound.

References

Application Notes and Protocols for the Purification of 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the purification of 4-Amino-3-nitropyridin-2-ol, a crucial intermediate in pharmaceutical synthesis. The purity of this compound is paramount for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. The following sections outline established purification techniques, including recrystallization and column chromatography, based on methodologies reported for structurally analogous compounds.

Data Presentation

The selection of an appropriate purification strategy is critical for achieving high purity and yield. While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes typical parameters and expected outcomes for the purification of similar nitropyridine derivatives, offering a valuable starting point for methods development.

Purification TechniqueKey ParametersTypical Recovery (%)Typical Purity (%)Reference Compounds
Recrystallization Solvent System: Ethanol (B145695); Ethyl Acetate (B1210297)/Petroleum Ether75 - 8595 - 994-amino-2-chloro-3-nitropyridine[1]
Column Chromatography Stationary Phase: Silica (B1680970) Gel60 - 75>954-amino-3-nitropyridine[2]
Mobile Phase: Ethyl Acetate/Triethylamine (B128534) (10:1)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of this compound. It is recommended to perform small-scale trials to optimize conditions before proceeding with larger quantities.

Recrystallization Protocol

Recrystallization is a robust and scalable method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvents (e.g., 95% Ethanol, Ethyl Acetate, Hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, assess the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. For compounds containing amino and nitro groups, polar solvents like ethanol or solvent mixtures such as ethyl acetate/hexane (B92381) are often effective.[3][4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of the selected hot recrystallization solvent to just dissolve the solid. Continuous stirring will facilitate dissolution.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol

Column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful for removing impurities that are difficult to separate by recrystallization.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh is suitable for gravity chromatography)[5]

  • Chromatography column

  • Elution solvents (e.g., Ethyl Acetate, Hexane, Triethylamine)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring even packing without air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.[6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). For amino-containing compounds, the addition of a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape and prevent tailing. A 10:1 mixture of ethyl acetate and triethylamine has been used for a related compound.[2]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow Recrystallization Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling and Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Drying Drying Isolation->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A workflow diagram for the purification of this compound via recrystallization.

Column_Chromatography_Workflow Column Chromatography Workflow Slurry_Prep Prepare Silica Gel Slurry Column_Packing Pack Column Slurry_Prep->Column_Packing Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Sample_Prep Dissolve Crude Product Sample_Prep->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A workflow diagram illustrating the purification of this compound using column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-3-nitropyridin-2-ol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. A potential synthetic route involves the nitration of 4-aminopyridin-2-ol, a process that requires careful control of reaction conditions to maximize yield and minimize byproduct formation.

Q1: Low or no yield of the desired product.

A1: Low or no yield can result from several factors. Consider the following troubleshooting steps:

  • Nitrating Agent: The choice and handling of the nitrating agent are critical. Fuming nitric acid in concentrated sulfuric acid is a common nitrating mixture. Ensure the fuming nitric acid is fresh and has not decomposed.

  • Reaction Temperature: The nitration of pyridines is highly exothermic. The temperature must be strictly controlled, typically between 0-10°C, to prevent over-nitration and decomposition of the starting material.[1][2] Use an ice-salt bath for efficient cooling.

  • Addition of Reagents: Add the nitrating agent slowly and dropwise to the solution of the starting material in sulfuric acid to maintain temperature control and prevent localized overheating.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Conversely, excessively long reaction times might promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

Q2: Formation of multiple products or significant impurities.

A2: The formation of isomers and other byproducts is a common challenge in pyridine (B92270) nitration.

  • Isomer Formation: The directing effects of the amino and hydroxyl groups on the pyridine ring can lead to the formation of different nitro isomers. The 3-nitro isomer is the desired product. Purification by column chromatography or recrystallization is often necessary to isolate the target isomer.

  • Over-nitration: The introduction of more than one nitro group can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).

  • Hydrolysis of Starting Material: In the strongly acidic conditions of nitration, the amino group can be susceptible to hydrolysis.

  • Purification: A multi-step purification process involving pH adjustment and recrystallization can be effective in separating the desired product from isomers and other impurities. A patent for a related compound suggests that adjusting the pH to 3 can facilitate the precipitation of the desired product.

Q3: Difficulty in isolating the product after reaction completion.

A3: Product isolation can be challenging due to its solubility and the presence of strong acids.

  • Quenching: The reaction mixture is typically quenched by pouring it slowly onto crushed ice. This must be done carefully in a well-ventilated fume hood due to the exothermic nature of neutralizing strong acids.

  • pH Adjustment: After quenching, the acidic solution needs to be neutralized to precipitate the product. Ammonia or other bases are commonly used.[1][2] Careful control of the final pH is crucial for maximizing the precipitation of the desired product while keeping impurities in solution.

  • Filtration and Washing: The precipitated solid should be collected by filtration and washed thoroughly with cold water to remove any remaining acids and soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A1: A plausible starting material is 4-aminopyridin-2-ol. The synthesis would then involve the selective nitration of this precursor.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The most critical parameters are:

  • Temperature: Maintain a low temperature (0-10°C) during the addition of the nitrating agent.[1][2]

  • Concentration of Acids: The ratio of sulfuric acid to nitric acid is important for controlling the nitrating strength.

  • Purity of Starting Materials: Use high-purity starting materials to avoid introducing impurities that can complicate the reaction and purification.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction.[1]

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any isomers.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[1]

Data Presentation

Table 1: Reaction Conditions for Nitration of Aminopyridine Derivatives

Starting MaterialNitrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pyridin-4-amineFuming Nitric AcidConcentrated H₂SO₄0-105, then 3h at 90°C70[1]
4-AminopyridineFuming Nitric AcidConcentrated H₂SO₄<105, then 3h at 90°C80[2]
2-chloro-4-aminopyridine65% Nitric AcidConcentrated H₂SO₄15-20275-85

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on analogous syntheses of related compounds.[1][2]

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminopyridin-2-ol in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the flask, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10°C for several hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a base (e.g., aqueous ammonia) until the desired product precipitates. The optimal pH for precipitation should be determined empirically.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and then with a small amount of a suitable organic solvent. Further purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 4-aminopyridin-2-ol in conc. H₂SO₄ start->dissolve cool Cool to 0°C dissolve->cool add_nitrating_agent Add Nitrating Agent (0-10°C) cool->add_nitrating_agent stir Stir and Monitor (TLC) add_nitrating_agent->stir quench Quench on Ice stir->quench neutralize Neutralize (e.g., NH₃) to Precipitate quench->neutralize filtrate Filter and Wash neutralize->filtrate purify Recrystallize or Column Chromatography filtrate->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield Issue temp Improper Temperature Control issue->temp reagents Reagent Quality/ Stoichiometry issue->reagents time Incorrect Reaction Time issue->time sol_temp Use Ice-Salt Bath, Slow Addition temp->sol_temp sol_reagents Use Fresh Reagents, Optimize Ratio reagents->sol_reagents sol_time Monitor with TLC time->sol_time

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Nitration of 4-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nitration of 4-aminopyridine (B3432731) derivatives. This resource aims to address specific issues that may be encountered during experimentation, offering solutions to common side reactions and challenges in achieving desired product yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 4-aminopyridine under standard conditions?

Under typical nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), the major product of the nitration of 4-aminopyridine is 4-amino-3-nitropyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 4-aminopyridine, the positions ortho to the amino group are the 3- and 5-positions.

Q2: What are the most common side reactions observed during the nitration of 4-aminopyridine?

The most common side reactions include:

  • Formation of regioisomers: While the 3-nitro isomer is the major product, the formation of the 4-amino-5-nitropyridine isomer can also occur.

  • Dinitration: Under harsh reaction conditions, such as high temperatures or a high concentration of the nitrating agent, dinitration can occur to yield 4-amino-3,5-dinitropyridine.

  • Degradation: Strong acidic and oxidizing conditions can lead to the degradation of the starting material and products, resulting in a complex mixture of byproducts and reduced yields. This can include the formation of pyridones or other oxidized species.

  • N-Oxide formation: Although less common under standard nitrating conditions, the pyridine (B92270) nitrogen can be oxidized to an N-oxide.

Q3: How can I minimize the formation of the dinitrated byproduct?

To minimize dinitration, consider the following strategies:

  • Control of Reaction Temperature: Maintain a low and consistent temperature throughout the reaction, especially during the addition of the nitrating agent.

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the reaction mixture to maintain a low concentration of the active nitrating species at any given time.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired mono-nitrated product is maximized and before significant dinitration occurs.

Q4: Are there alternative nitrating agents that can provide better selectivity?

Yes, alternative nitrating agents can offer improved selectivity. For instance, using dinitrogen pentoxide (N₂O₅) can sometimes provide milder reaction conditions and better control over the nitration process. Protecting the amino group, for example as a carbamate, can also influence the regioselectivity and prevent side reactions involving the amino group itself.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Deactivation of the pyridine ring: The pyridine nitrogen can be protonated in strong acid, deactivating the ring towards electrophilic attack. 2. Impure starting materials: Impurities in the 4-aminopyridine can inhibit the reaction. 3. Insufficiently strong nitrating conditions: The reaction may not proceed if the conditions are too mild.1. While protonation is unavoidable in mixed acids, ensuring the reaction temperature is optimal can help overcome the activation barrier. Alternatively, consider using a nitrating agent that does not require strong acid. 2. Purify the starting 4-aminopyridine by recrystallization or column chromatography. 3. Gradually increase the reaction temperature or the concentration of the nitrating agent while carefully monitoring for side product formation.
High Yield of Dinitrated Product (4-amino-3,5-dinitropyridine) 1. Excessive nitrating agent: Using a large excess of the nitrating agent favors multiple nitrations. 2. High reaction temperature: Higher temperatures provide the activation energy for the second nitration. 3. Prolonged reaction time: Allowing the reaction to proceed for too long after the formation of the mono-nitro product can lead to dinitration.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent. 2. Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent and for the duration of the reaction. 3. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed and the desired product is at its maximum concentration.
Formation of Multiple Isomers (e.g., 4-amino-5-nitropyridine) Reaction conditions favoring the formation of the kinetic or thermodynamic product: The ratio of isomers can be influenced by temperature and the specific nitrating agent used.Experiment with different reaction temperatures. Lower temperatures may favor the formation of one isomer over the other. The choice of solvent can also influence the isomer ratio.
Presence of Dark, Tarry Byproducts (Degradation) 1. Reaction temperature is too high: This can lead to the oxidative degradation of the pyridine ring and the amino group. 2. Highly concentrated nitrating agent: Very harsh conditions can cause decomposition.1. Perform the reaction at a lower temperature. 2. Use a less concentrated nitrating agent or add it more slowly to control the exotherm.

Data Presentation

The following table summarizes the yields of different nitrated products of 4-aminopyridine derivatives under various reported conditions. Note that these are from separate experiments and not a direct comparative study.

Starting MaterialNitrating AgentReaction ConditionsProduct(s)Yield (%)
4-AminopyridineFuming HNO₃ / H₂SO₄0-10 °C, then 90 °C4-Amino-3-nitropyridine70-80%
4-AminopyridineFuming HNO₃ / H₂SO₄0 °C to 85 °C4-Amino-3,5-dinitropyridine75%
4-Amino-2-chloropyridine65% HNO₃ / H₂SO₄Not specified4-Amino-2-chloro-3-nitropyridine75-85%
4-Amino-2-chloropyridine65% HNO₃ / H₂SO₄Not specified4-Amino-2-chloro-5-nitropyridine15-25%

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-nitropyridine

This protocol describes the mono-nitration of 4-aminopyridine.

Materials:

  • 4-Aminopyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Ammonia (B1221849) solution

Procedure:

  • In a round-bottom flask, dissolve 4-aminopyridine in concentrated sulfuric acid while maintaining the temperature with an ice bath.

  • Slowly add fuming nitric acid dropwise to the solution, ensuring the reaction temperature remains between 0-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.

  • Allow the mixture to warm to room temperature, then heat it to 90°C for 3 hours.

  • Cool the reaction mixture to room temperature and stir overnight.

  • Slowly pour the reaction mixture into ice water.

  • Neutralize the solution by adjusting the pH to 7 with an ammonia solution.

  • Collect the resulting yellow precipitate by filtration.

  • Dry the precipitate under reduced pressure to yield 4-amino-3-nitropyridine.

Protocol 2: Synthesis of 4-Amino-3,5-dinitropyridine

This protocol describes the di-nitration of 4-aminopyridine.

Materials:

  • 4-Aminopyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • Cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 4-aminopyridine to the acid.

  • Add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • Slowly warm the mixture to room temperature over 1 hour.

  • Heat the mixture to 85 °C and slowly add another portion of fuming nitric acid.

  • After 30 minutes, cool the mixture to room temperature.

  • Neutralize the acidic mixture with sodium carbonate.

  • Extract the product several times with ethyl acetate.

  • Combine the ethyl acetate extracts, dry with magnesium sulfate, and concentrate to obtain 4-amino-3,5-dinitropyridine.

Visualizations

Reaction_Pathways 4-Aminopyridine 4-Aminopyridine 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine 4-Aminopyridine->4-Amino-3-nitropyridine HNO₃/H₂SO₄ (controlled) 4-Amino-5-nitropyridine 4-Amino-5-nitropyridine 4-Aminopyridine->4-Amino-5-nitropyridine Side Reaction Degradation_Products Degradation_Products 4-Aminopyridine->Degradation_Products Harsh Conditions 4-Amino-3,5-dinitropyridine 4-Amino-3,5-dinitropyridine 4-Amino-3-nitropyridine->4-Amino-3,5-dinitropyridine Excess HNO₃/H₂SO₄ (harsh conditions) Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Byproducts Analyze Byproducts (TLC/LC-MS) Check_Purity->Analyze_Byproducts Pure Purify_SM Purify Starting Material Check_Purity->Purify_SM Impure Adjust_Temp Adjust Reaction Temperature Analyze_Byproducts->Adjust_Temp Dinitration or Degradation Adjust_Stoich Adjust Nitrating Agent Stoichiometry Analyze_Byproducts->Adjust_Stoich Dinitration Adjust_Time Adjust Reaction Time Analyze_Byproducts->Adjust_Time Incomplete Reaction or Excess Byproducts Change_Nitrating_Agent Use Alternative Nitrating Agent Adjust_Temp->Change_Nitrating_Agent Adjust_Stoich->Change_Nitrating_Agent

Technical Support Center: Purification of 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Amino-3-nitropyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities are typically starting materials, reagents, and structurally related byproducts. A significant challenge in the purification of this compound is the potential formation of positional isomers during the nitration of the pyridine (B92270) ring. The primary isomeric impurity is likely the corresponding 5-nitro isomer, 4-Amino-5-nitropyridin-2-ol . The formation of such isomers is a known challenge in the synthesis of similar compounds like 4-amino-2-chloro-3-nitropyridine, where the 5-nitro isomer is a major byproduct.[1] Other potential impurities can include unreacted starting materials or byproducts from side reactions.

Q2: What are the initial recommended steps for purifying crude this compound?

A2: For the initial purification of crude this compound, recrystallization is the recommended first step. This technique is often effective at removing a significant portion of impurities, including isomeric byproducts. The choice of solvent is critical for successful recrystallization.

Q3: How can I effectively remove colored impurities from my sample of this compound?

A3: Colored impurities in aminonitropyridine compounds can often be attributed to highly conjugated byproducts or degradation products.[2] An effective method for their removal is treatment with activated charcoal during the recrystallization process. A small amount of activated charcoal can be added to the hot, dissolved solution of your compound, stirred for a short period, and then removed by hot filtration. It is crucial to use the minimum amount of charcoal necessary, as excessive use can lead to a loss of the desired product.

Q4: Is this compound stable during purification? What precautions should I take?

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps Rationale
Inappropriate Solvent Choice - Test a range of solvents on a small scale to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.- Consider solvent mixtures, such as ethanol/water or ethyl acetate (B1210297)/hexane.The ideal recrystallization solvent will dissolve the compound and impurities at high temperatures and allow the desired compound to crystallize upon cooling while keeping impurities dissolved.
Excessive Solvent Usage - Use the minimum amount of hot solvent required to fully dissolve the crude product.Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low recovery.
Premature Crystallization - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Use a small amount of extra hot solvent to wash the filter paper.This prevents the product from crystallizing prematurely on the cold surfaces of the filtration apparatus, which would result in product loss.
Issue 2: Persistent Impurities After Recrystallization
Possible Cause Troubleshooting Steps Rationale
Presence of Isomeric Impurities - If recrystallization is ineffective, employ column chromatography for separation.- Utilize a silica (B1680970) gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).Isomers often have very similar solubilities, making separation by recrystallization difficult. Column chromatography separates compounds based on their differential adsorption to the stationary phase.
Co-crystallization of Impurities - Perform a second recrystallization with a different solvent system.Changing the solvent can alter the solubility of both the product and the impurities, potentially preventing co-crystallization.
Issue 3: Oiling Out During Crystallization
Possible Cause Troubleshooting Steps Rationale
High Concentration of Impurities - Perform a preliminary purification step, such as a simple filtration or a quick column chromatography, before recrystallization.Impurities can lower the melting point of the mixture and interfere with crystal lattice formation, causing the compound to separate as an oil.
Solvent Choice - Switch to a solvent in which the compound is less soluble.- Add a seed crystal to the supersaturated solution to induce crystallization.A solvent in which the compound is too soluble can lead to oiling out. Seeding provides a nucleation site for crystal growth.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a very small amount of activated charcoal, and stir for 5-10 minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Column Chromatography of this compound

Objective: To separate this compound from closely related impurities, such as isomers.

Materials:

  • Crude or partially purified this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Adsorb the sample onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield Data from a Purification Procedure for a Related Compound (4-amino-2-chloro-3-nitropyridine)[1]

Purification Step Product Yield Purity Isomeric Impurity Impurity Yield Impurity Purity
Recrystallization4-amino-2-chloro-3-nitropyridine75-85%95-99%4-amino-2-chloro-5-nitropyridine15-25%95-99%

This data for a structurally similar compound highlights the successful separation of isomers via recrystallization and provides an expected range for yield and purity.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Analysis (TLC/HPLC) Recrystallization->Analysis1 PureProduct1 Pure Product Analysis1->PureProduct1 >98% Purity Impure1 Impurities Remain Analysis1->Impure1 <98% Purity Chromatography Column Chromatography Impure1->Chromatography Analysis2 Purity Analysis (TLC/HPLC) Chromatography->Analysis2 PureProduct2 Pure Product Analysis2->PureProduct2

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Low Yield After Recrystallization Cause1 Inappropriate Solvent? Start->Cause1 Cause2 Too Much Solvent? Start->Cause2 Cause3 Premature Crystallization? Start->Cause3 Solution1 Test Solvent Range Cause1->Solution1 Solution2 Use Minimal Hot Solvent Cause2->Solution2 Solution3 Preheat Glassware Cause3->Solution3

Caption: Troubleshooting decision tree for low yield in recrystallization.

References

Technical Support Center: Optimizing Derivatization of 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Amino-3-nitropyridin-2-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound available for derivatization?

A1: this compound possesses three primary reactive sites for derivatization: the amino group (-NH2), the hydroxyl group (-OH), and the aromatic ring, which can undergo nucleophilic substitution of the nitro group (-NO2) under certain conditions. The reactivity of each site depends on the specific reagents and reaction conditions employed.

Q2: I am observing low yields in my derivatization reaction. What are the potential causes?

A2: Low yields can stem from several factors. Common issues include suboptimal reaction temperature, incorrect pH, insufficient reaction time, or degradation of the starting material. It is also possible that the chosen derivatization reagent has low reactivity with the target functional group under the applied conditions. Consider performing small-scale experiments to screen different solvents, temperatures, and catalysts.

Q3: How can I selectively derivatize the amino group over the hydroxyl group?

A3: Selective derivatization can be achieved by carefully choosing the reaction conditions and reagents. For instance, acylation of the amino group can often be performed under milder conditions (e.g., lower temperature, weaker base) than the hydroxyl group. Protecting the hydroxyl group with a suitable protecting group before reacting the amino group is another common strategy.

Q4: Is it possible to derivatize the hydroxyl group selectively?

A4: Yes, selective derivatization of the hydroxyl group is possible. For example, silylation reactions using reagents like BSTFA or MSTFA can preferentially react with the hydroxyl group, especially under neutral or slightly acidic conditions.

Q5: My reaction is producing multiple products. How can I improve selectivity?

A5: The formation of multiple products suggests either non-selective derivatization or side reactions. To improve selectivity, consider optimizing the reaction temperature; lower temperatures often favor the formation of a single, more stable product. The choice of solvent can also significantly influence selectivity. Additionally, ensure the purity of your starting material, as impurities can lead to unwanted side products.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No reaction or very low conversion - Reaction temperature is too low.- Inappropriate solvent.- Catalyst is inactive or absent.- Derivatization reagent has degraded.- Gradually increase the reaction temperature in increments of 10°C.- Screen a range of solvents with different polarities.- Ensure the catalyst is fresh and added in the correct amount.- Use a fresh batch of the derivatization reagent.
Formation of an insoluble precipitate - The product may be insoluble in the reaction solvent.- The starting material is precipitating out of solution.- A salt byproduct is forming.- Try a different solvent or a co-solvent system to improve solubility.- Ensure the reaction temperature is appropriate to maintain solubility.- If a salt is formed, consider a workup step that involves washing with water to remove it.
Product degradation - Reaction temperature is too high.- The reaction mixture is exposed to air or moisture.- The pH is too acidic or too basic.- Lower the reaction temperature.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Buffer the reaction mixture to maintain an optimal pH range.
Difficulty in purifying the product - The product has similar polarity to the starting material or byproducts.- The product is unstable on silica (B1680970) gel.- Explore different chromatographic techniques (e.g., reverse-phase chromatography, preparative TLC).- Consider crystallization as an alternative purification method.- If the product is unstable on silica, consider using a different stationary phase like alumina.

Experimental Protocols

Below are generalized protocols for the derivatization of the amino and hydroxyl groups of this compound. These should be considered as starting points and may require further optimization.

Protocol 1: N-Acylation of the Amino Group

This protocol outlines a general procedure for the acylation of the 4-amino group.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Base (e.g., Triethylamine (TEA), Pyridine) (1.2 equivalents)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base to the stirred solution.

  • Slowly add the acylating agent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[1]

Protocol 2: O-Silylation of the Hydroxyl Group

This protocol provides a general method for the silylation of the 2-hydroxyl group.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Silylating agent (e.g., BSTFA, MSTFA) (1.2 equivalents)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous aprotic solvent in a dry flask under an inert atmosphere.

  • Add the silylating agent to the solution at room temperature.

  • Heat the reaction mixture to 50-70 °C and stir for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully evaporate the solvent and excess silylating agent under a stream of nitrogen.

  • The resulting derivative can often be used directly for analysis or can be further purified if necessary.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

cluster_protocol1 Protocol 1: N-Acylation Workflow P1_Start Dissolve Starting Material P1_Cool Cool to 0°C P1_Start->P1_Cool P1_AddBase Add Base P1_Cool->P1_AddBase P1_AddReagent Add Acylating Agent P1_AddBase->P1_AddReagent P1_React React at Room Temperature P1_AddReagent->P1_React P1_Monitor Monitor by TLC P1_React->P1_Monitor P1_Quench Quench with Water P1_Monitor->P1_Quench Reaction Complete P1_Extract Extract Product P1_Quench->P1_Extract P1_Purify Purify by Chromatography P1_Extract->P1_Purify P1_End Isolated N-Acylated Product P1_Purify->P1_End cluster_protocol2 Protocol 2: O-Silylation Workflow P2_Start Dissolve Starting Material P2_AddReagent Add Silylating Agent P2_Start->P2_AddReagent P2_Heat Heat and Stir P2_AddReagent->P2_Heat P2_Monitor Monitor by TLC/GC-MS P2_Heat->P2_Monitor P2_Cool Cool to Room Temperature P2_Monitor->P2_Cool Reaction Complete P2_Evaporate Evaporate Solvent P2_Cool->P2_Evaporate P2_End O-Silylated Product P2_Evaporate->P2_End cluster_troubleshooting Troubleshooting Logic Start Low Product Yield Temp Optimize Temperature Start->Temp Solvent Screen Solvents Start->Solvent Reagent Check Reagent Quality Start->Reagent pH Adjust pH Start->pH SideProducts Multiple Products Observed Selectivity Improve Selectivity SideProducts->Selectivity Purification Optimize Purification SideProducts->Purification

References

stability issues of 4-Amino-3-nitropyridin-2-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 4-Amino-3-nitropyridin-2-ol in solution. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Disclaimer: Publicly available, specific experimental stability data for this compound is limited. The guidance provided here is based on general chemical principles, data for structurally similar compounds, and established best practices for handling aromatic nitro and amino compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's amino and hydroxyl groups can be protonated or deprotonated depending on the pH, which can affect its stability and reactivity.

  • Solvent: The choice of solvent can impact solubility and may participate in degradation reactions. Protic solvents (e.g., water, methanol) are more likely to be involved in hydrolysis than aprotic solvents (e.g., DMSO, DMF).

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Aromatic nitro compounds are often susceptible to photodecomposition.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially in the presence of light or metal ions.

Q2: In which solvents is this compound expected to be most stable?

A2: While specific data is unavailable, it is generally recommended to use aprotic, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing stock solutions. These solvents are less likely to participate in degradation reactions compared to protic solvents. For aqueous buffers, it is crucial to determine the optimal pH for stability and to use freshly prepared solutions.

Q3: How should I store solutions of this compound?

A3: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures, such as -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Prepared in high-purity, anhydrous solvents when possible.

Troubleshooting Guides

Issue 1: Color Change Observed in Solution

Symptom: A freshly prepared, light-colored solution of this compound darkens over time (e.g., turns yellow or brown).

Possible Causes:

  • Degradation: The color change is a likely indicator of chemical degradation, potentially forming colored byproducts. This can be initiated by light, pH extremes, or oxidation.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored species.

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh solution in an amber vial or a vial wrapped in aluminum foil.

  • Deoxygenate Solvent: If oxidation is suspected, sparge the solvent with an inert gas (nitrogen or argon) before dissolving the compound.

  • Check pH: If using an aqueous buffer, measure the pH and ensure it is within a stable range (preliminary experiments may be needed to determine this, starting with a neutral pH).

  • Lower Temperature: Store the solution at a lower temperature (-20°C or -80°C) immediately after preparation.

Issue 2: Inconsistent or Poor Results in Biological Assays

Symptom: Variability in experimental results or lower than expected activity when using solutions of this compound.

Possible Causes:

  • Compound Degradation: The active compound may be degrading in the assay medium, leading to a lower effective concentration.

  • Precipitation: The compound may be precipitating out of the solution, especially upon dilution into aqueous assay buffers.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared solutions for experiments. Avoid using solutions that have been stored for extended periods without proper stability validation.

  • Assess Solubility: Determine the solubility of this compound in your final assay buffer. Visually inspect for any precipitation after dilution.

  • Run Control Experiments: Include a positive control (a stable, known active compound) and a negative control (vehicle) to ensure the assay itself is performing correctly.

  • Perform a Time-Course Experiment: To assess stability in the assay medium, incubate the compound in the assay buffer for the duration of the experiment and then analyze its concentration by a suitable analytical method (e.g., HPLC).

Data Presentation

As specific quantitative stability data for this compound is not available in the literature, a hypothetical table for a forced degradation study is presented below to guide researchers in their own stability assessments.

Table 1: Hypothetical Forced Degradation Study of this compound

Stress ConditionTime% Degradation (Hypothetical)Number of Degradants (Hypothetical)Observations (Hypothetical)
0.1 M HCl24 h15%2Solution turned pale yellow.
0.1 M NaOH24 h30%3Solution turned dark brown.
3% H₂O₂24 h25%2Colorless solution.
Heat (60°C)48 h10%1Slight yellowing of the solution.
Light (Xenon lamp)24 h40%4Significant darkening of the solution.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolving: Add the solvent to the vial to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C under an inert atmosphere.

Protocol 2: Outline for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C or 80°C).

    • Photodegradation: Expose the solution to a light source that provides both UV and visible light (e.g., a xenon lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector, to quantify the parent compound and detect any degradation products.

Visualizations

G cluster_prep Solution Preparation cluster_use Experimental Use cluster_troubleshoot Troubleshooting Weigh_Compound Weigh Compound Select_Solvent Select Solvent (Aprotic, Anhydrous) Weigh_Compound->Select_Solvent Dissolve Dissolve Select_Solvent->Dissolve Store Store Solution (-20°C to -80°C, Protected from Light) Dissolve->Store Dilute Dilute into Aqueous Buffer Store->Dilute Degradation Potential Degradation Store->Degradation Assay Perform Assay Dilute->Assay Dilute->Degradation Precipitation Potential Precipitation Dilute->Precipitation

Caption: Workflow for handling this compound solutions.

G cluster_factors Factors Affecting Stability Compound This compound in Solution pH pH Compound->pH Solvent Solvent Compound->Solvent Temperature Temperature Compound->Temperature Light Light Compound->Light Oxygen Oxygen Compound->Oxygen Degradation Degradation Products pH->Degradation Solvent->Degradation Temperature->Degradation Light->Degradation Oxygen->Degradation

Caption: Factors influencing the degradation of this compound.

Technical Support Center: Crystallization of 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 4-Amino-3-nitropyridin-2-ol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to its crystallization?

A1: this compound is a yellow to orange crystalline solid. Its polarity is influenced by the amino, nitro, and hydroxyl functional groups, which allow for hydrogen bonding. Understanding its solubility profile is key to successful crystallization. It is generally insoluble in water and non-polar solvents but shows solubility in polar organic solvents.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Based on the polarity of the molecule and data from structurally similar compounds, polar solvents are the most effective for crystallization. A summary of suitable solvents is provided in the table below. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific batch of material.

Q3: How does pH affect the crystallization of this compound?

A3: The 4-amino group on the pyridine (B92270) ring is basic and can be protonated under acidic conditions. The predicted pKa of the similar compound 4-amino-3-nitropyridine (B158700) is approximately 5.02.[1] Protonation of the amino group will increase the compound's solubility in aqueous solutions. Therefore, maintaining a neutral to slightly basic pH is crucial to prevent loss of yield into the mother liquor. If the synthesis involves acidic workup, neutralization is a critical step before crystallization.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in the solvent system. To address this, you can try the following:

  • Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely, then allow it to cool at a much slower rate. You can insulate the flask to prolong the cooling period.

  • Add more solvent: The concentration of the compound might be too high. Add a small amount of the same solvent to the heated solution to decrease the saturation level.

  • Change the solvent system: Consider using a solvent with a lower boiling point or a co-solvent system to modify the solubility characteristics.

Q5: I am getting very poor crystal quality (e.g., fine needles, powder). How can I improve it?

A5: Poor crystal quality is often a result of rapid crystallization. To obtain larger, more well-defined crystals, the rate of crystal growth needs to be controlled. Here are some strategies:

  • Slow cooling: As mentioned previously, a slow cooling rate is paramount. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Reduce the degree of supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature.

  • Use a co-solvent system: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterInsoluble[2]Very slightly solubleThe compound is largely insoluble in water.
MethanolSparingly solubleSolubleA good candidate for single-solvent recrystallization.
Ethanol (B145695)Sparingly solubleSolubleSimilar to methanol, a promising solvent for recrystallization.[2]
Ethyl Acetate (B1210297)Slightly solubleSolubleCan be used in a co-solvent system with an anti-solvent like hexanes or petroleum ether.
DichloromethaneSoluble[2]Very solubleMay be too good of a solvent, making it difficult to achieve a good yield upon cooling.
AcetoneSolubleVery solubleSimilar to dichloromethane, may lead to low recovery.
Hexanes/HeptaneInsolubleInsolubleCan be used as an anti-solvent in a co-solvent system.
TolueneSparingly solubleSolubleMay be a suitable solvent, but its higher boiling point should be considered.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol outlines a standard single-solvent recrystallization procedure for this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with gentle stirring.

  • Achieve Saturation: Continue to add small portions of ethanol while heating until the compound completely dissolves. Avoid adding a large excess of solvent to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Co-Solvent Recrystallization using Ethyl Acetate/Hexanes

This protocol is useful when a single solvent does not provide the desired solubility profile.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate back into the solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, cool it further in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/hexanes mixture.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_crystallization start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out poor_yield Poor Yield start->poor_yield poor_quality Poor Crystal Quality start->poor_quality sol_too_dilute Solution too dilute? no_crystals->sol_too_dilute cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast too_much_solvent Too much solvent used? poor_yield->too_much_solvent rapid_crystallization Crystallization too rapid? poor_quality->rapid_crystallization evaporate Evaporate some solvent sol_too_dilute->evaporate Yes scratch Scratch flask / Add seed crystal sol_too_dilute->scratch No cool_slower Re-dissolve and cool slower cooling_too_fast->cool_slower Yes add_solvent Add more solvent cooling_too_fast->add_solvent No use_less_solvent Use less solvent next time too_much_solvent->use_less_solvent Yes check_filtrate Check filtrate for product too_much_solvent->check_filtrate No slow_cooling_rate Decrease cooling rate rapid_crystallization->slow_cooling_rate Yes use_co_solvent Use a co-solvent system rapid_crystallization->use_co_solvent No

Caption: Troubleshooting decision tree for this compound crystallization.

References

Technical Support Center: Preparation of 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-3-nitropyridin-2-ol. The following information is designed to address common challenges related to impurity formation and to provide detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

A1: The most prevalent synthetic approach involves the nitration of a 4-aminopyridin-2-ol precursor. The critical step in this synthesis is the regioselective introduction of the nitro group onto the pyridine (B92270) ring. The directing effects of both the amino and hydroxyl groups heavily influence the outcome of this reaction, making control of the reaction conditions paramount to minimize the formation of impurities.

Q2: What are the primary impurities I should expect during the synthesis of this compound?

A2: The primary impurities typically arise from the nitration step. Due to the activating and directing effects of the amino and hydroxyl groups, you can expect the formation of:

  • Isomeric Impurities: Specifically, 4-amino-5-nitropyridin-2-ol is a common regioisomeric impurity.

  • Over-nitration Products: Under harsh reaction conditions, dinitration can occur, leading to the formation of 4-amino-3,5-dinitropyridin-2-ol.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the 4-aminopyridin-2-ol starting material in the final product.

  • Oxidation Byproducts: The use of strong nitrating agents can lead to the oxidation of the electron-rich aminopyridinol ring system, although the specific structures of these byproducts can be varied and complex.

Q3: How can I control the regioselectivity of the nitration to favor the formation of the desired 3-nitro isomer?

A3: Controlling the regioselectivity is a key challenge. Several factors can be optimized to favor the formation of this compound:

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by reducing the rate of competing side reactions.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. Using a milder nitrating agent or a stoichiometric amount can help to prevent over-nitration.

  • Protecting Groups: While more synthetically intensive, protection of the amino group as an amide can alter its directing effect and may improve selectivity. However, this adds extra steps for protection and deprotection.

Q4: What are the recommended methods for purifying the final product and removing the key impurities?

A4: A combination of purification techniques is often necessary:

  • Recrystallization: This is a primary method for removing isomeric and other impurities. The choice of solvent is critical and should be experimentally determined to maximize the recovery of the desired product in high purity.

  • Column Chromatography: For difficult separations, especially for removing regioisomers with similar polarities, preparative high-performance liquid chromatography (HPLC) can be an effective, albeit more resource-intensive, method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound 1. Incomplete reaction. 2. Formation of multiple side products. 3. Degradation of the product during workup.1. Monitor the reaction progress using TLC or HPLC and consider extending the reaction time if necessary. 2. Optimize reaction conditions (temperature, nitrating agent) to improve selectivity. 3. Ensure mild workup conditions, avoiding excessive heat or extreme pH.
High levels of the 4-amino-5-nitropyridin-2-ol isomer 1. Reaction conditions favor nitration at the 5-position. 2. Insufficient regioselectivity of the nitration reaction.1. Carefully control the reaction temperature; lower temperatures often favor the thermodynamically more stable product. 2. Experiment with different nitrating agents (e.g., nitric acid in acetic anhydride (B1165640) vs. mixed acid). 3. Employ purification techniques such as fractional recrystallization or preparative HPLC.
Presence of 4-amino-3,5-dinitropyridin-2-ol 1. Overly harsh reaction conditions (high temperature, excess nitrating agent). 2. Extended reaction time.1. Reduce the reaction temperature and use a stoichiometric amount of the nitrating agent. 2. Monitor the reaction closely and quench it once the formation of the desired product is maximized.
Product degradation (dark coloration, tar formation) 1. Oxidation of the aminopyridinol ring. 2. Reaction temperature is too high.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain strict temperature control throughout the reaction.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol outlines a general method for the nitration of 4-aminopyridin-2-ol. Note: This is a representative procedure and may require optimization.

  • Dissolution: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-aminopyridin-2-ol (1.0 eq.) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid. Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Analytical HPLC Method for Impurity Profiling

This method provides a starting point for the analysis of this compound and its common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 280 nm).

  • Column Temperature: 35 °C.

This method should be capable of separating the desired product from the 5-nitro isomer and the dinitro byproduct. Method validation is essential for accurate quantification.

Data Presentation

Table 1: Summary of Potential Impurities in this compound Synthesis

Impurity Name Chemical Structure Formation Pathway Typical Analytical Signature (Relative Retention Time)
4-aminopyridin-2-ol4-aminopyridin-2-olIncomplete reactionEarlier eluting than the product
4-Amino-5-nitropyridin-2-ol4-Amino-5-nitropyridin-2-olNitration at the 5-positionClose to the main product, may require optimized HPLC conditions for baseline separation
4-Amino-3,5-dinitropyridin-2-ol4-Amino-3,5-dinitropyridin-2-olOver-nitrationLater eluting than the product
Oxidation ByproductsVariedOxidation of the pyridine ring or functional groupsMay appear as multiple small peaks in the chromatogram

Visualizations

Synthesis_and_Impurity_Pathway SM 4-aminopyridin-2-ol (Starting Material) Nitration Nitration (HNO3/H2SO4) SM->Nitration Impurity3 Oxidation Byproducts SM->Impurity3 Oxidation Product This compound (Desired Product) Impurity2 4-Amino-3,5-dinitropyridin-2-ol (Over-nitration Impurity) Product->Impurity2 Over-nitration Nitration->Product Desired Pathway Impurity1 4-Amino-5-nitropyridin-2-ol (Isomeric Impurity) Nitration->Impurity1 Side Reaction (Regioisomer)

Caption: Synthesis pathway and major impurity formation routes.

Troubleshooting_Workflow Start Start: Impure Product Identify Identify Impurities (HPLC, LC-MS, NMR) Start->Identify Isomer High Isomer Content? Identify->Isomer Dinitro Dinitro Impurity Present? Isomer->Dinitro No OptimizeTemp Optimize Temperature (Lower Temp) Isomer->OptimizeTemp Yes OptimizeReagent Adjust Nitrating Agent (Stoichiometry, Type) Dinitro->OptimizeReagent Yes Purify Purification (Recrystallization, Prep HPLC) Dinitro->Purify No OptimizeTemp->Identify OptimizeReagent->Identify End End: Pure Product Purify->End

Caption: Troubleshooting workflow for impurity reduction.

Technical Support Center: 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in their experimental work with 4-Amino-3-nitropyridin-2-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the investigation of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of related substituted pyridines, several degradation routes can be anticipated. These include:

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives.

  • Oxidation: The amino group and the pyridine (B92270) ring are prone to oxidation. Oxidation of the pyridine nitrogen would result in the corresponding N-oxide.

  • Hydroxylation: Enzymatic or chemical hydroxylation of the pyridine ring can occur, often as an initial step in microbial degradation.[1][2]

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, particularly UV radiation, which may induce degradation.[3][4]

  • Ring Cleavage: Following initial modifications such as hydroxylation, the pyridine ring may undergo cleavage, leading to smaller aliphatic molecules.[5][6]

Q2: How can I monitor the degradation of this compound?

A2: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of isolated degradation products.[11][12]

Q3: What are the typical stress conditions used to study the degradation of a compound like this compound?

A3: Forced degradation studies are typically performed under various stress conditions to understand the stability of a compound. Common conditions include:

  • Acidic hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).

  • Basic hydrolysis: 0.1 M NaOH at elevated temperatures (e.g., 60°C).

  • Oxidative degradation: 3-30% hydrogen peroxide at room temperature.

  • Thermal degradation: Heating the solid compound at temperatures above its melting point.

  • Photodegradation: Exposing the compound in solution or as a solid to UV and visible light.[13]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation is observed under stress conditions. The compound is highly stable under the tested conditions. The analytical method is not sensitive enough to detect low levels of degradation.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). Validate your analytical method to ensure it can detect and quantify potential degradation products at low concentrations.
Multiple unknown peaks appear in the chromatogram. The compound is degrading into several products. The sample is contaminated.Use LC-MS to obtain the mass of the unknown peaks and propose possible structures.[9][10] Ensure proper handling and storage of the sample to avoid contamination. Run a blank to check for impurities in the solvent and glassware.
The mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore for UV detection). The degradation products are volatile. The degradation products are adsorbing to the column or vials.Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to a UV detector. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradation products. Use different types of vials (e.g., silanized glass) and columns to minimize adsorption.
Inconsistent results between replicate experiments. Poor control of experimental parameters. Instability of the compound in the analytical solvent.Ensure that all experimental parameters (temperature, pH, concentration, light exposure) are tightly controlled. Analyze samples immediately after preparation or store them under conditions where the compound is known to be stable.

Hypothetical Degradation Pathway

Based on known degradation mechanisms of similar compounds, a hypothetical degradation pathway for this compound is proposed. The initial steps could involve the reduction of the nitro group to a hydroxylamino or amino group, or oxidation of the pyridine nitrogen to an N-oxide. Subsequent hydroxylation and ring cleavage could then occur.

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method can be developed to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at various time points.[15]

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the degradation of this compound.

Experimental_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Characterization cluster_reporting Reporting A Literature Review & Hypothesis of Degradation Pathways B Develop & Validate Stability-Indicating HPLC Method A->B C Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) B->C D Analyze Samples by HPLC C->D E Quantify Degradation & Calculate Mass Balance D->E F Identify Degradation Products (LC-MS, NMR) E->F If unknown peaks G Propose Degradation Pathway F->G H Document Findings & Prepare Report G->H

References

Technical Support Center: Solvent Effects on 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-3-nitropyridin-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to solvent effects on the reactivity and analysis of this compound.

Disclaimer: Specific experimental data on this compound is limited in peer-reviewed literature. The guidance provided here is based on established principles of physical organic chemistry and data from analogous substituted nitropyridine and hydroxypyridine systems.

Frequently Asked Questions (FAQs)

Q1: Why does the color of my this compound solution vary between different solvents?

A1: This phenomenon, known as solvatochromism, is expected for this molecule due to two primary factors:

  • "Push-Pull" System: The molecule possesses an electron-donating amino group (-NH2) and a strongly electron-withdrawing nitro group (-NO2) on the pyridine (B92270) ring.[1] This "push-pull" configuration creates a significant dipole moment that can be influenced by the polarity of the surrounding solvent, affecting the energy gap between the ground and excited states and thus changing the wavelength of light it absorbs.

  • Tautomerism: As a 2-hydroxypyridine (B17775) derivative, the compound exists in a solvent-dependent equilibrium between two tautomeric forms: the pyridin-2-ol form and the pyridin-2-one form.[2][3] These two forms have different electronic structures and will absorb light at different wavelengths. Polar solvents tend to favor the more polar pyridone tautomer, while non-polar solvents favor the hydroxypyridine form.[4]

Q2: Which tautomer of this compound will predominate in my solvent of choice?

A2: The equilibrium between the 2-hydroxypyridine and 2-pyridone forms is highly sensitive to solvent properties.[2] Generally, polar and protic solvents that can engage in hydrogen bonding will stabilize the more polar 2-pyridone tautomer, making it the major species.[4] In contrast, non-polar, aprotic solvents will favor the 2-hydroxypyridine form.

Q3: How does solvent choice impact the reactivity of this compound in a nucleophilic aromatic substitution (SNAr) reaction?

A3: Solvents influence SNAr reactions in several ways:

  • Reactivity of the Nucleophile: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often preferred for SNAr reactions because they solvate the accompanying cation but leave the anionic nucleophile relatively "bare," increasing its reactivity.[5][6] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, stabilizing it and potentially reducing its reaction rate.[7]

  • Stabilization of Intermediates: The rate-determining step in an SNAr reaction is often the formation of a negatively charged intermediate (a Meisenheimer complex). Polar solvents can stabilize this charged intermediate, thereby lowering the activation energy and increasing the reaction rate.[5]

  • Reacting Tautomer: The dominant tautomer in the chosen solvent will be the primary reacting species. The pyridinol and pyridone forms have different electronic distributions and steric profiles, leading to different reaction rates and potentially different product distributions.

Troubleshooting Guides

Problem 1: My reaction is slow, has a low yield, or is not proceeding at all.

Possible Cause Troubleshooting Step
Poor Solubility Ensure all starting materials, particularly the nucleophile and this compound, are fully dissolved in the chosen solvent. If not, consider a different solvent or solvent mixture.[6]
Incorrect Solvent Polarity The reaction mechanism may be disfavored by the solvent. For a typical SNAr reaction with an anionic nucleophile, switching from a polar protic to a polar aprotic solvent (e.g., from ethanol (B145695) to DMSO) can significantly increase the rate.[5]
Unfavorable Tautomer The solvent may be stabilizing the less reactive of the two tautomers for your specific reaction. Consider changing the solvent to shift the equilibrium (see Table 2). For example, if the pyridone form is unreactive, switch to a non-polar solvent like toluene (B28343) or dioxane to favor the pyridinol form.[4]
Solvent-Reagent Interaction The solvent itself may be reacting with your starting materials or catalyst. Protic solvents, for example, can react with strongly basic reagents.[8]

Problem 2: I am observing inconsistent or shifting peaks in my spectroscopic analysis (¹H NMR, UV-Vis).

Possible Cause Troubleshooting Step
Tautomeric Equilibrium You are likely observing a mixture of the pyridinol and pyridone tautomers. The ratio of these tautomers, and thus the relative peak intensities, will change with the solvent. In ¹H NMR, look for changes in the chemical shifts of labile N-H and O-H protons and the aromatic protons.
Solvatochromism In UV-Vis spectroscopy, the absorption maximum (λ_max) is expected to shift with solvent polarity. This is a feature of the molecule, not necessarily an experimental error. Use this property to your advantage to study the molecule's interaction with its environment.[9]
Concentration or Temperature Effects The tautomeric equilibrium can also be sensitive to concentration and temperature. For consistent results, ensure these parameters are kept constant across different experiments in the same solvent.

Data Presentation

Table 1: Properties of Common Laboratory Solvents

SolventDielectric Constant (ε at 20°C)Polarity IndexType
Water80.110.2Polar Protic
Dimethyl Sulfoxide (DMSO)46.77.2Polar Aprotic
Acetonitrile (MeCN)37.55.8Polar Aprotic
Methanol (MeOH)32.75.1Polar Protic
Ethanol (EtOH)24.64.3Polar Protic
Acetone20.75.1Polar Aprotic
Dichloromethane (DCM)9.13.1Polar Aprotic
Tetrahydrofuran (THF)7.64.0Polar Aprotic
Ethyl Acetate (EtOAc)6.04.4Polar Aprotic
Chloroform4.84.1Polar Aprotic
Toluene2.42.4Non-Polar
Dioxane2.24.8Non-Polar
Hexane1.90.1Non-Polar

Table 2: Predicted Dominant Tautomer of this compound in Different Solvent Classes

Solvent ClassExample SolventsPredicted Dominant TautomerRationale
Non-PolarToluene, Hexane, DioxaneThis compound These solvents do not significantly stabilize the highly polar zwitterionic character of the pyridone form.[4]
Polar AproticDMSO, DMF, Acetonitrile4-Amino-3-nitro-1H-pyridin-2-one These solvents have large dipole moments that can stabilize the polar pyridone form.
Polar ProticWater, Ethanol, Methanol4-Amino-3-nitro-1H-pyridin-2-one These solvents strongly stabilize the pyridone form through hydrogen bonding.[2][4]

Experimental Protocols

Protocol 1: Kinetic Analysis of Solvent Effects via UV-Vis Spectroscopy

This protocol outlines a method to determine the reaction rate of this compound with a nucleophile in various solvents.

  • Wavelength Selection:

    • Record the UV-Vis spectrum of the starting material (this compound) and the expected product separately in the chosen solvent.

    • Identify a wavelength where the product has a strong absorbance and the starting material has a weak absorbance (or vice-versa). This will be your monitoring wavelength.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound and the nucleophile in the first solvent to be tested.

  • Kinetic Run:

    • Place a known concentration of the this compound solution in a quartz cuvette and place it in a temperature-controlled spectrophotometer.

    • Initiate the reaction by injecting a known concentration of the nucleophile (ideally in large excess to achieve pseudo-first-order kinetics).

    • Immediately begin recording the absorbance at the monitoring wavelength at fixed time intervals until the reaction is complete (i.e., the absorbance value is stable).

  • Data Analysis:

    • Plot absorbance vs. time.

    • Convert absorbance to concentration using the Beer-Lambert law (A = εbc).

    • Calculate the rate constant (k) by fitting the concentration vs. time data to the appropriate rate law.[10]

  • Repeat:

    • Repeat steps 1-4 for each solvent you wish to investigate. Compare the calculated rate constants to quantify the solvent effect.

Protocol 2: Qualitative Assessment of Tautomerism via ¹H NMR Spectroscopy

  • Sample Preparation:

    • Prepare three separate NMR tubes.

    • Dissolve an equal, small amount of this compound in ~0.7 mL of three different deuterated solvents representing different classes (e.g., DMSO-d₆ for polar aprotic, D₂O for polar protic, and Chloroform-d for a less polar solvent).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

  • Analysis:

    • Compare the spectra, paying close attention to:

      • Labile Protons: The presence and chemical shift of broad peaks corresponding to the -OH proton (pyridin-2-ol form) and the ring N-H proton (pyridin-2-one form). In D₂O, these peaks will exchange with deuterium (B1214612) and may disappear.

      • Aromatic Protons: The chemical shifts of the protons on the pyridine ring. The electronic environment, and thus the chemical shifts, will be different for each tautomer.

    • A spectrum showing two sets of aromatic peaks indicates a slow exchange between tautomers on the NMR timescale. A spectrum showing a single, averaged set of peaks that shifts with the solvent indicates a fast exchange. The relative integrals can provide a rough estimate of the tautomer ratio.

Visualizations

Caption: Solvent-influenced tautomeric equilibrium.

Solvent_Selection_Workflow decision decision process process start_end Start: Define Reaction (e.g., SNAr) process1 Consider Reactant Solubility start_end->process1 decision1 Are all reactants soluble? process1->decision1 process2 Select Solvent Class based on Mechanism decision1->process2 Yes process_fail Try a different solvent or solvent mixture decision1->process_fail No process3 Consider Temperature Requirement (Boiling Point) process2->process3 process4 Perform a Small-Scale Solvent Screen process3->process4 decision2 Is reaction rate optimal? start_end2 End: Optimized Solvent Chosen decision2->start_end2 Yes decision2->process_fail No process4->decision2 process_fail->process1

Caption: Logical workflow for selecting a reaction solvent.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis prep1 1. Select Monitoring Wavelength (λ_max) prep2 2. Prepare Stock Solutions in Test Solvent prep1->prep2 run1 3. Equilibrate Reactant in Cuvette (T = const) prep2->run1 run2 4. Inject Nucleophile to Start Reaction run1->run2 run3 5. Record Absorbance vs. Time run2->run3 an1 6. Plot Absorbance vs. Time run3->an1 an2 7. Calculate Rate Constant (k) an1->an2 an3 8. Compare k Across Solvents an2->an3

Caption: Experimental workflow for kinetic analysis.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection, experimental protocols, and troubleshooting for chemical reactions involving 4-Amino-3-nitropyridin-2-ol. The primary focus is on the catalytic reduction of the nitro group, a crucial transformation in the synthesis of advanced intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving this compound, and which catalysts are typically used?

A1: The most prevalent reaction is the reduction of the 3-nitro group to an amino group, yielding 3,4-diaminopyridin-2-ol. This is a key step in the synthesis of various heterocyclic compounds. The most common and effective method for this transformation is catalytic hydrogenation.[1] Widely used catalysts include Palladium on carbon (Pd/C) and Raney® Nickel.[2] Transfer hydrogenation using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C is also a viable method.[3]

Q2: How do I choose between Palladium on carbon (Pd/C) and Raney® Nickel for the reduction?

A2: The choice of catalyst depends on the specific requirements of your synthesis, particularly the presence of other functional groups.

  • Palladium on carbon (Pd/C) is often the first choice due to its high activity and efficiency under mild conditions.[1] It is generally effective for the reduction of both aromatic and aliphatic nitro groups.

  • Raney® Nickel is a good alternative, especially when the substrate contains functionalities that could be sensitive to hydrogenolysis with Pd/C, such as certain protecting groups or halogen substituents (iodine, bromine, chlorine).[2]

Q3: What are the key safety precautions to consider when performing catalytic hydrogenation?

A3: Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts.

  • Hydrogen Gas: Handle hydrogen gas in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment and ensure all connections are secure to prevent leaks.

  • Pyrophoric Catalysts: Catalysts like Raney® Nickel and dry Pd/C can ignite spontaneously upon exposure to air.[1] Always handle them under an inert atmosphere (e.g., nitrogen or argon) and never allow them to dry completely in the air. The filter cake from the reaction workup should be kept wet and disposed of properly.

  • Inerting the Reaction Vessel: Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas to remove all oxygen.

Q4: My reaction is showing low or no conversion. What are the likely causes?

A4: Low or no conversion can be attributed to several factors:

  • Catalyst Deactivation: The catalyst may be "poisoned" by impurities such as sulfur or phosphorus compounds in the starting material, reagents, or solvents.[1] The product itself, being a diamine, can also inhibit the catalyst's activity.

  • Improper Catalyst Handling: Exposure of the catalyst to air can lead to deactivation.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.

  • Inadequate Hydrogen Pressure or Agitation: For heterogeneous catalysis, efficient mixing is crucial for the substrate to interact with the catalyst and hydrogen. The hydrogen pressure might also be insufficient for the reaction to proceed.[1]

Q5: I am observing the formation of colored byproducts. What are they and how can I minimize them?

A5: The reduction of nitro groups proceeds through nitroso and hydroxylamine (B1172632) intermediates.[4] If the reaction is incomplete, these intermediates can condense to form colored dimeric byproducts, such as azoxy and azo compounds. To minimize their formation, ensure the reaction goes to completion by using an adequate catalyst loading, sufficient hydrogen source, and optimizing the reaction time.[1]

Catalyst Performance Data

The following table summarizes typical catalysts and conditions for the reduction of nitroarenes, providing a comparative overview for catalyst selection.

CatalystHydrogen SourceTypical Loading (wt%)Solvent(s)Temperature (°C)Pressure (atm)Key Advantages & Considerations
10% Pd/C H₂ gas5-10Ethanol (B145695), Methanol, Ethyl Acetate25-801-10High activity, generally good chemoselectivity. May cause hydrogenolysis of sensitive groups.[1][5]
Raney® Nickel H₂ gas10-20Ethanol, Methanol25-1001-50Less prone to causing dehalogenation. Pyrophoric and requires careful handling.[2]
10% Pd/C Hydrazine Hydrate5-10Methanol, Ethanol25-80N/AAvoids the need for high-pressure hydrogenation equipment. Hydrazine is toxic.[3]
Stannous Chloride (SnCl₂) HClStoichiometricHydrochloric Acid35-40N/AA classical, non-catalytic method. Often requires stoichiometric amounts of the reducing agent.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of the nitro group in this compound to 3,4-diaminopyridin-2-ol.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (5-10% by weight of the substrate).

  • Inerting the System: Securely seal the flask and purge the system with the inert gas several times to remove all air.

  • Introducing Hydrogen: Introduce hydrogen gas to the flask, either from a hydrogen-filled balloon for atmospheric pressure or in a Parr shaker for higher pressures.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with the solvent to prevent the pyrophoric catalyst from igniting in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,4-diaminopyridin-2-ol, which can be purified further if necessary.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve this compound in Solvent B Add Pd/C Catalyst under Inert Atmosphere A->B C Purge with Inert Gas B->C D Introduce Hydrogen Gas C->D E Stir Vigorously & Monitor Reaction D->E F Purge with Inert Gas E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: General workflow for the catalytic hydrogenation of this compound.

Catalyst Selection Logic

G Start Start: Nitro Group Reduction Check_Halogens Are halogen substituents present? Start->Check_Halogens Check_PG Other sensitive protecting groups? Check_Halogens->Check_PG No Use_RaneyNi Consider Raney® Nickel Check_Halogens->Use_RaneyNi Yes Use_PdC Use Pd/C Check_PG->Use_PdC No Check_PG->Use_RaneyNi Yes End Proceed with Hydrogenation Use_PdC->End Use_RaneyNi->End

Caption: Decision tree for selecting a catalyst for nitro group reduction.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the catalytic reduction of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Catalyst Deactivation/Poisoning - Ensure high purity of starting material, reagents, and solvents.[1]- Consider pre-treating the starting material to remove potential poisons.- Increase catalyst loading.
2. Insufficient Hydrogen - Check for leaks in the hydrogenation apparatus.- Increase hydrogen pressure.[3]- For transfer hydrogenation, use fresh hydrogen donor.
3. Poor Mass Transfer - Increase the stirring rate for better mixing.
Incomplete Reaction / Byproduct Formation 1. Insufficient Reaction Time - Extend the reaction time and monitor closely by TLC or LC-MS.
2. Suboptimal Temperature - Gently warm the reaction mixture if it is sluggish at room temperature.[1]
3. Formation of Azo/Azoxy Compounds - Ensure complete reduction by optimizing catalyst loading and reaction time.[1]
Loss of Other Functional Groups (Low Chemoselectivity) 1. Hydrogenolysis with Pd/C - If the substrate has sensitive groups (e.g., benzyl (B1604629) ethers, certain halogens), switch to a less aggressive catalyst like Raney® Nickel.[2]
2. Over-reduction - Carefully monitor the reaction and stop it as soon as the starting material is consumed.

Troubleshooting Workflow

G Start Problem: Low Yield/Incomplete Reaction Check_Conversion Is there any conversion? Start->Check_Conversion Check_Catalyst Check Catalyst Activity & Handling Check_Conversion->Check_Catalyst No Check_Byproducts Are byproducts observed? Check_Conversion->Check_Byproducts Yes, but incomplete Check_Purity Verify Reagent/Solvent Purity Check_Catalyst->Check_Purity Increase_Loading Increase Catalyst Loading Check_Purity->Increase_Loading End Solution Found Increase_Loading->End Check_Conditions Optimize Reaction Conditions Check_Conditions->End Optimize_Time Increase Reaction Time Check_Byproducts->Optimize_Time No, just starting material Change_Catalyst Consider a more chemoselective catalyst (e.g., Raney Ni) Check_Byproducts->Change_Catalyst Yes, undesired side reactions Optimize_Time->Check_Conditions Change_Catalyst->End

Caption: A logical workflow for troubleshooting common issues in catalytic hydrogenation.

References

Technical Support Center: Analytical Method Development for 4-Amino-3-nitropyridin-2-ol and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and troubleshooting analytical methods for 4-Amino-3-nitropyridin-2-ol and its potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for analytical method development?

A1: Understanding the physicochemical properties of this compound is crucial for method development. Key properties include its molecular weight of approximately 155.12 g/mol , the presence of amino, nitro, and hydroxyl functional groups, and its aromatic pyridine (B92270) ring structure. The presence of both acidic (hydroxyl) and basic (amino) groups means the compound's ionization state will be pH-dependent, which is a critical factor for chromatographic separation.

Q2: What are the potential sources of byproducts and impurities for this compound?

A2: Byproducts and impurities can originate from various sources throughout the synthesis, purification, and storage of this compound. Potential sources include:

  • Starting materials: Impurities present in the starting materials can carry through the synthesis.

  • Side reactions: During synthesis, competing reactions can lead to the formation of structural isomers (e.g., different positioning of the nitro or amino groups) or other related substances. For instance, in the synthesis of similar compounds like 4-amino-2-chloro-3-nitropyridine, the formation of the 5-nitro isomer is a known issue.

  • Degradation: The compound may degrade under certain conditions (e.g., exposure to light, heat, or reactive chemicals), leading to the formation of degradation products. Potential degradation pathways for aminopyridine derivatives include oxidation (forming N-oxides) and hydroxylation.

  • Residual solvents: Solvents used during the synthesis and purification process may remain in the final product.

Q3: Which analytical techniques are most suitable for the analysis of this compound and its byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for the analysis of this compound and its byproducts due to the presence of a chromophore in the molecule. Gas Chromatography (GC) could also be a viable option, potentially requiring derivatization to improve the volatility and thermal stability of the analyte and its byproducts. Mass Spectrometry (MS) coupled with either HPLC or GC can provide valuable information for peak identification and structural elucidation of unknown byproducts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography Issues

Q: My chromatogram shows significant peak tailing for the main analyte peak. What could be the cause and how can I resolve it?

A: Peak tailing for a basic compound like this compound in reverse-phase HPLC is a common issue.

  • Cause: Strong interactions between the basic amino group on the pyridine ring and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.

  • Solutions:

    • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (a pH above 4 is generally recommended). Using a buffer is essential to maintain a stable pH.

    • Use of Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.

    • Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Lower Analyte Concentration: High concentrations of the analyte can saturate the active sites on the stationary phase, leading to peak tailing. Try injecting a more dilute sample.

Q: I am observing poor resolution between the main peak and a suspected byproduct peak. How can I improve the separation?

A: Improving resolution requires optimizing several chromatographic parameters.

  • Solutions:

    • Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate closely eluting peaks. A shallow gradient around the elution time of the peaks of interest can significantly enhance resolution.

    • Column Chemistry: Change the stationary phase chemistry. If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column to exploit different separation mechanisms.

    • Temperature: Optimizing the column temperature can influence selectivity and efficiency. Try adjusting the temperature in increments of 5°C.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

Q: I am not detecting my compound of interest, or the response is very low. What are the possible reasons?

A: This issue can stem from several factors, from sample preparation to instrument settings.

  • Solutions:

    • Sample Stability: Ensure that your analyte is stable in the chosen diluent. Degradation in the sample vial can lead to a loss of the main peak.

    • Wavelength Selection: Verify that the UV detector is set to a wavelength where this compound has significant absorbance. You can determine the optimal wavelength by running a UV scan of a standard solution.

    • Injection Volume: Increase the injection volume to introduce more analyte onto the column.

    • Sample Preparation: Check for potential issues in your sample preparation, such as incomplete dissolution or precipitation.

    • Instrument Check: Ensure the HPLC system is functioning correctly, including the pump, injector, and detector lamp.

Experimental Protocols

General HPLC-UV Method Development Protocol

This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound.

  • Column Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Consider a base-deactivated column for better peak shape.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. Adjust pH as needed.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Start with a wavelength around 254 nm or determine the lambda max of the compound.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with a linear gradient from 5% to 95% organic phase over 20 minutes to scout for the elution of the main peak and any byproducts.

      • Hold at 95% organic for 5 minutes to wash the column.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Method Optimization:

    • Based on the initial results, optimize the gradient slope, mobile phase composition, pH, and temperature to achieve the desired resolution and peak shape.

Data Presentation

Table 1: Potential Byproducts of this compound

Byproduct Type Potential Structures/Examples Rationale for Formation
Positional Isomers 5-Amino-3-nitropyridin-2-ol, 4-Amino-5-nitropyridin-2-olSide reactions during the nitration of the pyridine ring.
Oxidation Products This compound N-oxideOxidation of the pyridine nitrogen.
Hydroxylation Products Dihydroxy-nitropyridin-amine derivativesDegradation or metabolic transformation.
Starting Material Related Impurities from the starting aminopyridine derivative.Carried over from the synthesis starting materials.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_detection Detection and Data Acquisition cluster_analysis Data Analysis prep_std Prepare Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation uv_detection UV Detection separation->uv_detection data_acq Data Acquisition uv_detection->data_acq peak_integration Peak Integration data_acq->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: A typical experimental workflow for HPLC analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues cluster_solutions Potential Solutions start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks no_peaks No Peaks start->no_peaks rt_shift Retention Time Shift start->rt_shift poor_resolution Poor Resolution start->poor_resolution sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph sol_col Change Column peak_tailing->sol_col sol_sample Check Sample Preparation peak_fronting->sol_sample split_peaks->sol_col no_peaks->sol_sample sol_mp Change Mobile Phase Composition rt_shift->sol_mp poor_resolution->sol_mp sol_temp Adjust Temperature poor_resolution->sol_temp sol_flow Adjust Flow Rate poor_resolution->sol_flow

Caption: A logical diagram for troubleshooting common HPLC issues.

Technical Support Center: Enhancing the Regioselectivity of 4-Aminopyridine Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 4-aminopyridine (B3432731). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for enhancing the regioselectivity of this challenging electrophilic aromatic substitution reaction. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the nitration of 4-aminopyridine?

The main challenge arises from the conflicting electronic effects of the pyridine (B92270) ring nitrogen and the exocyclic amino group. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the C2 and C4 positions.[1] Conversely, the amino group at the C4 position is strongly activating and directs electrophiles to the ortho positions (C3 and C5). Under the strong acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), both the pyridine nitrogen and the amino group become protonated. The resulting pyridinium (B92312) and ammonium (B1175870) cations (-NH₃⁺) are both strongly deactivating, making the entire ring highly resistant to electrophilic substitution.[2][3]

Q2: What is the expected major regioisomer from the direct nitration of 4-aminopyridine?

Despite the challenges, nitration, when it occurs, is expected to yield 4-amino-3-nitropyridine . The directing effect of the amino group (ortho-directing) is the dominant factor in determining the position of substitution. In the protonated form, both the ring nitrogen and the -NH₃⁺ group are meta-directing relative to their own positions. For the protonated ring nitrogen, this directs to C3 and C5. For the -NH₃⁺ group at C4, this also directs to C2 and C6. The position C3 (and C5) benefits from the meta-directing influence of the ring nitrogen, making it the most likely site of attack on the highly deactivated ring.

Q3: What are common side reactions and byproducts?

Common issues include:

  • Low or No Conversion: Due to the severe deactivation of the ring upon protonation in strong acid, the reaction may fail to proceed under standard conditions.[2]

  • Product Decomposition: The harsh, oxidative conditions of nitration can lead to charring and decomposition of the starting material and product.

  • Formation of Oxidized Byproducts: Besides nitration, oxidation of the pyridine ring or the amino group can occur.

  • Dinitration: Under forced conditions, dinitration may occur, although it is less common due to the deactivating effect of the first nitro group.

Q4: How can a protecting group strategy enhance regioselectivity and yield?

Using a protecting group for the amino function is a highly effective strategy. Converting the amino group to an amide (e.g., an acetyl group, -NHCOCH₃) provides several advantages:

  • Moderates Activation: The acetyl group is still activating and ortho, para-directing, but less so than a free amino group, reducing the risk of side reactions and decomposition.

  • Prevents Protonation: The amide nitrogen is much less basic than the amine nitrogen and does not protonate under nitrating conditions. This prevents the formation of the strongly deactivating -NH₃⁺ group.

  • Improves Solubility: The protected intermediate may have more favorable solubility in the reaction medium. The strategy involves a three-step sequence: protection (e.g., acetylation), nitration , and deprotection (hydrolysis) to yield the desired 4-amino-3-nitropyridine.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
No reaction or very low yield of product. 1. Insufficiently harsh reaction conditions for the highly deactivated substrate. 2. Starting material is impure. 3. Nitrating agent has degraded.1. Increase reaction temperature or use a stronger nitrating agent (e.g., fuming HNO₃/H₂SO₄ or HNO₃/TFAA). 2. Purify the 4-aminopyridine starting material before the reaction. 3. Use fresh, high-quality nitric and sulfuric acids. 4. Consider switching to a protecting group strategy to avoid full deactivation of the ring.
Poor regioselectivity (mixture of isomers). 1. Reaction conditions are not optimized to favor a single isomer. 2. Steric hindrance from other substituents on the ring.1. Implement a protecting group strategy (e.g., acetylation). The bulkier acetylamino group can enhance selectivity for the less hindered position. 2. Carefully control the reaction temperature; lower temperatures often favor the thermodynamically more stable product.
Significant product decomposition (charring/darkening). 1. Reaction temperature is too high. 2. Reaction time is too long. 3. The substrate is too activated (if using unprotected 4-aminopyridine under milder conditions).1. Perform the addition of the nitrating agent at a lower temperature (e.g., 0 °C or below) and allow the reaction to warm slowly. 2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. 3. Use a protecting group to moderate the reactivity of the amino group.
Formation of unexpected products (e.g., cyclization). In substituted aminopyridines, intramolecular cyclization can occur under strong acid conditions, especially if a nucleophilic site is present in a side chain.1. Characterize the byproduct thoroughly using NMR, MS, and IR spectroscopy. 2. If cyclization is confirmed, a protecting group strategy is essential to block the reactive amino group and prevent intramolecular reactions.
Factors Influencing Regioselectivity

The final regiochemical outcome of the nitration is a delicate balance of several electronic and steric factors. This can be visualized as a logical relationship.

G Regio Regioselectivity (Favors C3 Position) NH2_Effect Directing Effect of -NH2 (Strongly o,p-directing) NH2_Effect->Regio Directs to C3, C5 N_Effect Directing Effect of Ring N (Deactivating, m-directing) N_Effect->Regio Directs to C3, C5 Protonation Protonation in Acid (Forms -NH3+ and Pyridinium) Deactivation Ring Deactivation (Slows Reaction) Protonation->Deactivation Greatly increases Deactivation->Regio Makes reaction difficult ProtectingGroup Protecting Group Strategy (e.g., -NHAc) ProtectingGroup->Regio Enhances C3 selectivity by moderating activation ProtectingGroup->Protonation Prevents -NH3+ formation Conditions Reaction Conditions (Temperature, Nitrating Agent) Conditions->Regio Influences side reactions and yield

Caption: Factors governing the regioselectivity of 4-aminopyridine nitration.

Experimental Protocols

Protocol 1: Nitration of 4-Acetylaminopyridine (Protecting Group Strategy)

This protocol is the recommended method for achieving high regioselectivity and good yields. It involves the protection of the amino group as an acetamide, followed by nitration and subsequent deprotection.

Step A: Acetylation of 4-Aminopyridine

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopyridine (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM) or pyridine.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (B1165640) (1.1 eq). If using a non-basic solvent like DCM, add a base such as triethylamine (B128534) (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. If DCM was used, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-acetylaminopyridine. Yields are typically high (80-95%).[4]

Step B: Nitration of 4-Acetylaminopyridine

  • Reactant Setup: Carefully add 4-acetylaminopyridine (1.0 eq) in small portions to concentrated sulfuric acid (H₂SO₄, ~5-10 eq) at a temperature below 10 °C. Stir until fully dissolved.

  • Nitrating Agent: Cool the mixture to 0 °C. Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of 4-acetylaminopyridine, ensuring the internal temperature does not exceed 10-15 °C. After the addition is complete, stir the reaction at room temperature for 1-3 hours, or as determined by TLC monitoring.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-acetylamino-3-nitropyridine, will precipitate. Neutralize the solution with a base (e.g., ammonium hydroxide (B78521) or NaOH solution) to pH 7-8. Filter the solid precipitate, wash with cold water, and dry.

Step C: Hydrolysis of 4-Acetylamino-3-nitropyridine

  • Reactant Setup: Suspend the crude 4-acetylamino-3-nitropyridine (1.0 eq) in an aqueous acid solution (e.g., 6M HCl or 30% H₂SO₄).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-6 hours until TLC indicates the complete disappearance of the starting material.

  • Work-up: Cool the reaction mixture and carefully neutralize with a concentrated base (e.g., NaOH or NH₄OH) to pH > 8. The product, 4-amino-3-nitropyridine, may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate, DCM). Dry the organic extracts and concentrate under reduced pressure to obtain the final product.

Workflow for Protecting Group Strategy

G Start Start: 4-Aminopyridine Step1 Step 1: Acetylation (Acetic Anhydride) Start->Step1 Intermediate Intermediate: 4-Acetylaminopyridine Step1->Intermediate Step2 Step 2: Nitration (HNO3 / H2SO4) Intermediate->Step2 NitroIntermediate Intermediate: 4-Acetylamino-3-nitropyridine Step2->NitroIntermediate Step3 Step 3: Hydrolysis (Aqueous Acid, Heat) NitroIntermediate->Step3 Product Final Product: 4-Amino-3-nitropyridine Step3->Product Analysis Purification & Analysis (Crystallization/Chromatography, NMR, MS) Product->Analysis

Caption: Experimental workflow for the synthesis of 4-amino-3-nitropyridine.

Protocol 2: Direct Nitration using HNO₃ in Trifluoroacetic Anhydride (TFAA)

This method, often referred to as the Katritzky procedure, can sometimes be effective for nitrating deactivated pyridine rings.[5][6] It should be performed with extreme caution as the reagents are highly reactive.

  • Reagent Setup: In a flask equipped for low-temperature reactions, cool trifluoroacetic anhydride (TFAA, ~10 eq) to -10 °C.

  • Nitrating Agent Formation: Slowly add concentrated nitric acid (1.2 eq) to the cold TFAA while maintaining the temperature below 0 °C. Stir for 15 minutes to pre-form the nitrating agent.

  • Substrate Addition: Dissolve 4-aminopyridine (1.0 eq) in a suitable solvent and add it dropwise to the nitrating mixture, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction at 0-5 °C for several hours, carefully monitoring its progress by TLC.

  • Work-up: Quench the reaction by pouring it onto a mixture of ice and a reducing agent like sodium bisulfite to destroy excess oxidants. Carefully neutralize with a base (e.g., solid Na₂CO₃ or aqueous NH₄OH) and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate to obtain the crude product, which will require purification.

Quantitative Data Summary

The following table summarizes typical outcomes for different nitration strategies. Yields are highly dependent on the specific reaction conditions and scale.

MethodSubstrateKey ReagentsTypical ProductReported Yield RangeSelectivity
Protecting Group 4-AcetylaminopyridineConc. HNO₃ / Conc. H₂SO₄4-Acetylamino-3-nitropyridine60-80%High for 3-nitro isomer
Direct Nitration 4-AminopyridineFuming HNO₃ / Oleum4-Amino-3-nitropyridine10-30%Moderate to good, but low conversion
Direct Nitration 4-AminopyridineHNO₃ / TFAA4-Amino-3-nitropyridine20-50%Moderate to good, risk of side reactions

Note: Yields are illustrative and can vary significantly based on experimental execution.

References

Technical Support Center: Scaling Up Purification of 4-Amino-3-nitropyridin-2-ol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the chromatographic purification of 4-Amino-3-nitropyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying this compound by chromatography?

A1: this compound is a polar compound due to the presence of amino (-NH2), nitro (-NO2), and hydroxyl (-OH) functional groups on a pyridine (B92270) ring. Key challenges include:

  • Poor solubility: The compound is insoluble in water and may have limited solubility in common organic solvents, making sample loading difficult.[1][2][3]

  • Strong interaction with silica (B1680970) gel: The polar nature of the molecule can lead to strong adsorption on the acidic silica gel stationary phase, resulting in poor separation, peak tailing, and sometimes irreversible binding.[4][5]

  • Compound instability: The compound may be sensitive to the acidic nature of silica gel, leading to degradation during purification.[4][6]

  • Co-elution with impurities: Structurally similar impurities can be difficult to separate from the main compound.

Q2: What initial steps should I take before scaling up the purification?

A2: Before scaling up, it is crucial to have a well-optimized small-scale purification method. This involves:

  • Thin-Layer Chromatography (TLC): Develop an effective mobile phase system using TLC. The ideal solvent system should provide a good separation of your target compound from impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Method Validation: Ensure the purification method is robust and reproducible on a small scale. Check for compound stability on the chosen stationary phase.[6]

  • Solubility Studies: Determine the best solvent to dissolve your crude sample for loading onto the column. The ideal loading solvent should be as non-polar as possible while still dissolving the sample.[7]

Q3: What are the critical parameters to consider when scaling up chromatography?

A3: When scaling up, the goal is to maintain the separation quality achieved at the small scale. Key parameters to consider are:

  • Column Diameter and Bed Height: To scale up, increase the column diameter while keeping the bed height the same. This maintains the residence time of the compound on the column.[8][9]

  • Linear Flow Rate: The linear flow rate of the mobile phase should be kept constant between the small-scale and large-scale separation.[8]

  • Sample Loading: The amount of sample loaded should be proportional to the cross-sectional area of the column. Do not overload the column, as this will lead to poor separation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Compound is not moving from the origin (low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase. For highly polar compounds, a mixture of dichloromethane (B109758) and methanol, potentially with a small amount of ammonium (B1175870) hydroxide (B78521) for very polar compounds, can be effective.[6][7]
The compound is strongly adsorbed to the silica gel.Consider using a different stationary phase like neutral or basic alumina, or reverse-phase silica (C18).[4][5]
Streaking or tailing of the compound spot/peak The sample is overloaded on the column.Reduce the amount of sample loaded onto the column.
The compound is interacting too strongly with the acidic silica gel.Add a modifier to the mobile phase. For a basic compound like a pyridine derivative, adding a small amount of a base like triethylamine (B128534) (0.1-1%) or ammonium hydroxide can improve peak shape.[4][10]
The compound is not fully dissolved in the mobile phase.Ensure the compound is fully dissolved before loading and during elution.
The compound appears to be degrading on the column The compound is sensitive to the acidic nature of the silica gel.Perform a 2D TLC to check for on-plate degradation.[6][7] If degradation is confirmed, switch to a neutral stationary phase like deactivated silica gel or alumina.[4][6]
Poor separation of the target compound from an impurity The selectivity of the chromatographic system is insufficient.Optimize the mobile phase composition. Try different solvent combinations.
Consider a different stationary phase that may offer different selectivity.
If the impurity is significantly more or less polar, a step gradient elution might be effective.

Experimental Protocols

Protocol 1: Small-Scale Purification using Flash Column Chromatography

This protocol is a general guideline for purifying this compound on a laboratory scale.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., a mixture of dichloromethane and methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an optimal mobile phase. A good starting point could be a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane and methanol.[11] Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Dry pack the column with silica gel (100-200 mesh).[11]

    • Wet the column with the initial, less polar mobile phase.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for compounds with poor solubility, use a "dry loading" technique: dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a less polar composition and gradually increasing the polarity (gradient elution) if necessary.

    • Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Scaling Up the Purification

This protocol assumes a successful small-scale purification has been established.

  • Column Selection:

    • Choose a larger column with a diameter that allows for the desired batch size. Maintain the same bed height as the small-scale column.[8]

  • Solvent and Sorbent Calculation:

    • Calculate the required amounts of silica gel and solvents based on the larger column dimensions. The amount of silica gel will increase with the cube of the column diameter ratio, while the solvent volume will increase with the square of the diameter ratio.

  • Packing the Column:

    • Uniform packing is critical for good separation in large columns. Slurry packing is often preferred for larger columns to avoid air bubbles and channels.

  • Sample Loading:

    • The amount of crude material to be loaded can be scaled up proportionally to the cross-sectional area of the column.

  • Elution and Monitoring:

    • Maintain the same linear flow rate as the small-scale separation.[8] The volumetric flow rate will need to be increased proportionally to the column's cross-sectional area.

    • Monitor the elution using an in-line detector (e.g., UV-Vis) if available, in addition to collecting fractions and analyzing by TLC.

Quantitative Data for Scaling Up

The following table provides a hypothetical example of scaling up the purification of this compound, assuming an optimized separation has been developed at the lab scale.

ParameterLab ScalePilot Scale
Crude Sample Load 1 g100 g
Column Diameter 2 cm20 cm
Bed Height 20 cm20 cm
Silica Gel (100-200 mesh) ~30 g~3 kg
Initial Mobile Phase 95:5 Dichloromethane:Methanol95:5 Dichloromethane:Methanol
Final Mobile Phase 90:10 Dichloromethane:Methanol90:10 Dichloromethane:Methanol
Total Solvent Volume ~500 mL~50 L
Linear Flow Rate 10 cm/min10 cm/min
Volumetric Flow Rate ~31.4 mL/min~3.14 L/min
Typical Yield 85%85%
Purity (by HPLC) >98%>98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_small_scale Small-Scale Purification cluster_scale_up Scale-Up Purification cluster_final Final Product TLC TLC Method Development Solubility Solubility & Stability Check TLC->Solubility Pack_small Pack Small Column Solubility->Pack_small Load_small Load Sample (1g) Pack_small->Load_small Elute_small Elute & Collect Fractions Load_small->Elute_small Analyze_small Analyze Fractions (TLC) Elute_small->Analyze_small Pack_large Pack Large Column Analyze_small->Pack_large Optimized Method Combine Combine Pure Fractions Analyze_small->Combine Load_large Load Sample (100g) Pack_large->Load_large Elute_large Elute & Monitor (UV/TLC) Load_large->Elute_large Analyze_large Analyze Fractions (HPLC) Elute_large->Analyze_large Analyze_large->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Experimental workflow for scaling up chromatographic purification.

troubleshooting_logic cluster_identification Problem Identification cluster_solutions Potential Solutions Start Purification Issue Encountered No_Movement Compound at Origin? Start->No_Movement Streaking Peak Tailing/Streaking? Start->Streaking Poor_Separation Poor Separation? Start->Poor_Separation Degradation Compound Degradation? Start->Degradation Increase_Polarity Increase Mobile Phase Polarity No_Movement->Increase_Polarity Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) No_Movement->Change_Stationary_Phase If still no movement Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Streaking->Add_Modifier Yes Reduce_Load Reduce Sample Load Streaking->Reduce_Load Also consider Poor_Separation->Change_Stationary_Phase If no improvement Optimize_Mobile_Phase Re-optimize Mobile Phase Poor_Separation->Optimize_Mobile_Phase Yes Neutral_Stationary_Phase Use Neutral Stationary Phase Degradation->Neutral_Stationary_Phase Yes

Caption: Troubleshooting logic for common chromatography issues.

References

Validation & Comparative

A Comparative Analysis of 4-Amino-3-nitropyridin-2-ol and 2-amino-3-nitropyridine: Evaluating Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

A foundational aspect of understanding the potential activity of a compound lies in its physicochemical properties. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

Property4-Amino-3-nitropyridin-2-ol2-amino-3-nitropyridine (B1266227)
Molecular Formula C₅H₅N₃O₃C₅H₅N₃O₂
Molecular Weight 155.11 g/mol 139.11 g/mol
Appearance Data not availableYellow crystalline solid
Melting Point Data not available163-165 °C
CAS Number 88511-57-34214-75-9

Overview of Biological Activity

This compound

This compound is primarily recognized as a crucial intermediate in the synthesis of more complex, biologically active compounds.[1][2] Its structure, featuring amino, nitro, and hydroxyl groups on a pyridine (B92270) ring, provides multiple reactive sites for chemical modification. This "push-pull" electronic arrangement, with the electron-donating amino group and the electron-withdrawing nitro group, suggests potential for unique chemical reactivity and interactions with biological targets.[3]

Research suggests that derivatives of this compound are being explored for a range of therapeutic applications, including:

  • Anticancer Agents [3]

  • Antimicrobial Agents [2][3]

  • Anti-inflammatory Compounds [3]

  • Antiviral Molecules [3]

However, specific quantitative data on the intrinsic biological activity of the parent compound, this compound, remains limited in publicly accessible research.

2-amino-3-nitropyridine

2-amino-3-nitropyridine has a more extensively documented profile, both as a standalone agent and as a precursor for various derivatives with demonstrated biological effects.[4][5][6]

Key reported activities and applications include:

  • Herbicide and Plant Growth Promotion: It has been identified as a herbicide and an agent that can promote plant growth.[4][6]

  • Intermediate for Antimicrobial Agents: It serves as a starting material for the synthesis of N-(pyridinyl)benzenesulfonamides, which have shown antibacterial and antifungal properties.[4] Derivatives of 2-amino-3-nitropyridine have also been investigated for broader antimicrobial applications.[5]

  • Anticancer Research: Derivatives of 2-amino-3-nitropyridine have been synthesized and evaluated for their anticancer properties. For instance, some derivatives have been explored as inhibitors of Janus kinase 2 (JAK2), a target in some cancers. Other research has focused on the synthesis of (+)-nopinone-based 2-amino-3-cyanopyridines, which have shown anticancer activity against various cell lines.[7]

Experimental Data and Protocols

A direct comparison of biological activity would necessitate experimental data from studies where both this compound and 2-amino-3-nitropyridine were tested under identical conditions. As such information is not available, we present a hypothetical experimental workflow for evaluating and comparing the anticancer activity of two novel compounds, which could be applied to these molecules in future studies.

Hypothetical Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies A Compound Preparation (this compound & 2-amino-3-nitropyridine) B Cell Line Selection (e.g., MCF-7, A549, HCT116) A->B C MTT Assay for Cytotoxicity (Determine IC50 values) B->C D Data Analysis and Comparison C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) D->F If cytotoxic G Western Blot for Key Proteins (e.g., Caspases, Bcl-2) D->G If cytotoxic H Pathway Identification E->H F->H G->H

Caption: Hypothetical workflow for comparing the anticancer activity of two compounds.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Stock solutions of this compound and 2-amino-3-nitropyridine are prepared in DMSO. Serial dilutions are made in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways

While specific signaling pathways for this compound are not well-defined, derivatives of 2-amino-3-nitropyridine have been investigated as inhibitors of the JAK/STAT pathway, which is crucial for cell proliferation and survival.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor 2-amino-3-nitropyridine Derivative Inhibitor->JAK

Caption: Simplified JAK/STAT signaling pathway and a potential point of inhibition.

Conclusion

Based on the currently available scientific literature, a direct, data-driven comparison of the biological activities of this compound and 2-amino-3-nitropyridine is not feasible. This compound is primarily valued as a synthetic intermediate with potential for generating bioactive derivatives, though its intrinsic activity is not well-documented. In contrast, 2-amino-3-nitropyridine and its derivatives have been more extensively studied, showing activities ranging from herbicidal to potential anticancer and antimicrobial effects.

For researchers and drug development professionals, both compounds represent valuable scaffolds. However, 2-amino-3-nitropyridine currently has a broader base of published research regarding its biological applications. Future comparative studies are necessary to fully elucidate the relative potency and mechanisms of action of these two molecules.

References

A Comparative Guide to the Synthesis of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Substituted nitropyridines are pivotal building blocks in medicinal and agricultural chemistry. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine (B92270) ring, making these compounds valuable precursors for a wide range of functionalized derivatives.[1][2] This guide provides a comparative analysis of three common synthetic routes to access these important intermediates, with a focus on experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific application.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful and widely used method for the synthesis of substituted nitropyridines. In this approach, the electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of a leaving group, typically a halogen, by a nucleophile.[1] This route is particularly effective for introducing amine, oxygen, or sulfur-based substituents onto the pyridine core.

Experimental Protocol: Synthesis of N-Aryl-5-nitropyridin-2-amine

This protocol describes the SNAr reaction between 2-chloro-5-nitropyridine (B43025) and a generic primary amine nucleophile.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

  • Reagent Addition: Dissolve the starting material in anhydrous ethanol (B145695) (to a concentration of approximately 0.1 M). Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (B128534) (1.2 equivalents) which acts as a base.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to yield the final product.

sn_ar_workflow start 2-Chloro-5-nitropyridine + Amine Nucleophile + Triethylamine reaction Reflux in Ethanol (80°C, 2-4h) start->reaction 1. Reaction workup Cool to RT Solvent Evaporation reaction->workup 2. Workup purification Flash Chromatography workup->purification 3. Purification product Substituted 5-Nitropyridine Product purification->product 4. Isolation

SNAr Synthesis Workflow.
Performance Data

The efficiency of the SNAr reaction is highly dependent on the nucleophile used. The table below summarizes typical yields for the reaction of 2-chloro-5-nitropyridine with various amine nucleophiles under standardized conditions.[1]

Nucleophile (Amine)ProductSolvent SystemBaseTemp (°C)Time (h)Yield (%)
AnilineN-phenyl-5-nitropyridin-2-amineEthanolTriethylamine80285-95
BenzylamineN-benzyl-5-nitropyridin-2-amineEthanolTriethylamine80290-98
Morpholine4-(5-nitropyridin-2-yl)morpholineEthanolTriethylamine80388-96
Piperidine1-(5-nitropyridin-2-yl)piperidineEthanolTriethylamine80392-99

Route 2: Multi-step Synthesis from 2-Aminopyridine (B139424)

This route is a classic and reliable method for preparing halo-nitropyridines, such as 2-chloro-5-nitropyridine, which can then serve as substrates for SNAr reactions. The synthesis involves a three-step sequence starting from readily available 2-aminopyridine.[3][4]

  • Nitration: Electrophilic nitration of 2-aminopyridine.

  • Diazotization & Hydrolysis: Conversion of the amino group to a hydroxyl group.

  • Chlorination: Replacement of the hydroxyl group with a chlorine atom.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine (B18323) [4] Add 2-aminopyridine (60.2 g, 0.639 mol) to concentrated sulfuric acid (150 mL) while stirring and maintaining the temperature below 10°C. Once dissolved, add a mixed acid solution of concentrated sulfuric acid (95 mL) and fuming nitric acid (95 mL) dropwise, keeping the temperature below 30°C. Stir for 40 minutes, then raise the temperature to 55-65°C and hold for 11 hours. Monitor the reaction by TLC. Upon completion, pour the reaction solution into 1000 g of crushed ice and neutralize with 50 wt.% sodium hydroxide (B78521) solution.

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine (B147068) [4] Dissolve 2-amino-5-nitropyridine (138.1 g, 1.000 mol) in 15 wt.% hydrochloric acid (913 mL). Cool the solution to -5 to 0°C with stirring. Add a solution of sodium nitrite (B80452) (103.5 g, 1.500 mol) in water (100 mL) dropwise, maintaining the temperature at -5 to 0°C. After the addition, continue stirring at 0-5°C for 45 minutes.

Step 3: Synthesis of 2-Chloro-5-nitropyridine [5] To a 500 mL four-necked flask, add phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol), and phosphorus pentachloride (25.0 g, 0.12 mol). Stir and heat the reaction at 100-105°C for 5 hours. Recover the excess phosphorus oxychloride by distillation under reduced pressure. Slowly pour the residue into 120 g of ice water, stir thoroughly, and neutralize with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9 to precipitate the product.

multistep_workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization cluster_2 Step 3: Chlorination start 2-Aminopyridine reagent1 H₂SO₄ / HNO₃ start->reagent1 55-65°C, 11h product1 2-Amino-5-nitropyridine reagent1->product1 reagent2 1. HCl 2. NaNO₂ product1->reagent2 -5 to 0°C product2 2-Hydroxy-5-nitropyridine reagent2->product2 reagent3 POCl₃ / PCl₅ product2->reagent3 100-105°C, 5h final_product 2-Chloro-5-nitropyridine reagent3->final_product direct_nitration_workflow start Pyridine reagent1 N₂O₅ in Organic Solvent start->reagent1 1. Salt Formation intermediate N-Nitropyridinium Salt reagent1->intermediate reagent2 Aqueous SO₂/HSO₃⁻ intermediate->reagent2 2. Rearrangement product 3-Nitropyridine reagent2->product

References

Comparative Analysis of the Biological Activity of 4-Amino-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of derivatives of 4-amino-3-nitropyridine (B158700), focusing on their anticancer and antimicrobial potential. This guide provides a summary of available quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

Anticancer Activity of Related Pyridine (B92270) Derivatives

Several studies have explored the anticancer potential of various pyridine-based compounds. The following table summarizes the in vitro cytotoxic activity of selected pyridine derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
12c 4-aminopyrazolo[3,4-d]pyrimidineUO-31 (Renal Cancer)0.87[1]
12f 4-aminopyrazolo[3,4-d]pyrimidineHL-60 (TB) (Leukemia)1.41[1]
12j 4-aminopyrazolo[3,4-d]pyrimidineMOLT-4 (Leukemia)1.51[1]
11 4-aminopyrazolo[3,4-d]pyrimidineM14 (Melanoma)2.40[1]
8e Pyridine-ureaMCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)[2]
8n Pyridine-ureaMCF-7 (Breast Cancer)1.88 (48h), 0.80 (72h)[2]
6m Mannich base of 5-(pyridin-4-yl)-1,2,4-triazole-3-thioneNUGC (Gastric Cancer)0.021[1]
4f Imamine-1,3,5-triazineMDA-MB-231 (Breast Cancer)6.25[3]
4k Imamine-1,3,5-triazineMDA-MB-231 (Breast Cancer)8.18[3]
6a-c 4,6-diamino-1,3,5-triazine-2-carbohydrazideVarious3.3-22[4]

Antimicrobial Activity of Related Pyridine and Nitropyridine Derivatives

The antimicrobial properties of pyridine derivatives have also been a subject of investigation. The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds against various bacterial and fungal strains.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
3j 4-hydroxy-2-quinolone analogAspergillus flavus1.05[5]
31b 7-methyl-1,8-naphthyridinoneDNA gyrase (B. subtilis)IC50: <1.7-13.2[6]
31f 7-methyl-1,8-naphthyridinoneDNA gyrase (B. subtilis)IC50: <1.7-13.2[6]
59a-c 9-(3-fluoro-4-methoxyphenyl)-6-aryl-[1][7][8]triazolo [4,3-a][7]naphthyridineS. aureus, B. subtilis, E. coli, K. pneumoniaeNot specified (zone of inhibition data available)[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for assessing the anticancer and antimicrobial activities of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) should be included.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for anticancer and antimicrobial activity screening.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 4-Amino-3-nitropyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization treatment Treatment with Test Compounds characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle signaling Signaling Pathway Analysis ic50->signaling

Caption: Workflow for Anticancer Activity Screening.

antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Susceptibility Testing cluster_further_studies Further Studies synthesis Synthesis of 4-Amino-3-nitropyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization dilution Serial Dilution of Test Compounds characterization->dilution inoculum Preparation of Microbial Inoculum incubation Inoculation and Incubation inoculum->incubation dilution->incubation mic MIC Determination incubation->mic bactericidal Bactericidal/ Fungicidal Assays mic->bactericidal mechanism Mechanism of Action Studies mic->mechanism

Caption: Workflow for Antimicrobial Activity Screening.

References

Structure-Activity Relationship of Aminonitropyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminonitropyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The interplay between the electron-donating amino group and the electron-withdrawing nitro group on the pyridine (B92270) ring creates a unique electronic environment that can be fine-tuned to optimize potency and selectivity against various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminonitropyridine derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Anticancer Activity of Aminonitropyridine Derivatives

The anticancer potential of aminonitropyridine derivatives has been explored against various cancer cell lines. The substitution pattern on the pyridine ring, as well as the nature of substituents on the amino group, significantly influences their cytotoxic effects.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of aminonitropyridine and related pyridine derivatives against different cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrileA-549 (Lung)0.0095[1]
MDA-MB-231 (Breast)0.0147[1]
2 2-((3-Cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide derivative 4 MCF-7 (Breast)22.5[1]
MDA-MB-231 (Breast)35.8[1]
PC-3 (Prostate)41.2[1]
3 Pyridine-based PIM-1 Kinase Inhibitor 12 MCF-7 (Breast)0.5[2]
HepG2 (Liver)6.6[2]
4 Pyrido[2,3-d]pyrimidine (B1209978) derivative 4 MCF-7 (Breast)0.57[3]
HepG2 (Liver)0.99[3]
5 Pyrido[2,3-d]pyrimidine derivative 10 MCF-7 (Breast)0.63[3]
HepG2 (Liver)1.21[3]

Structure-Activity Relationship Insights (Anticancer):

  • Substitution on the Pyridine Ring: The presence of a nitrophenyl group at the N1 position of the dihydropyridine (B1217469) ring in compound 1 contributes significantly to its high potency against both lung and breast cancer cell lines.[1]

  • Nature of the Side Chain: The acetohydrazide side chain at the 2-position of the pyridine ring in compound 2 and its derivatives results in moderate anticancer activity.[1]

  • Fused Ring Systems: The fusion of a pyrimidine (B1678525) ring to the pyridine core, as seen in the pyrido[2,3-d]pyrimidine derivatives (4 and 5 ), leads to potent cytotoxicity against breast and liver cancer cell lines, likely through the inhibition of PIM-1 kinase.[3]

  • Amide Linkages: The presence of an amide linkage in pyridine-based compounds, such as in compound 12 , has been shown to result in sub-micromolar IC50 values against breast cancer cells.[2]

Antimicrobial Activity of Aminonitropyridine Derivatives

Aminonitropyridines have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi. The position of the nitro and amino groups, along with other substituents, plays a crucial role in determining the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected aminopyridine derivatives against various microbial strains.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
6 2-amino-3-cyano-6-(cyclohexylamino)pyridineStaphylococcus aureus0.039[4]
Bacillus subtilis0.039[4]
7 2-amino-5-substituted pyridine derivative 3 (thiophenol substituent)Phytopathogenic fungi & bacteriaStrongest activity in series[5]
8 Penta-substituted pyridine derivative 4c Escherichia coli62.5[6]
Vibrio cholerae62.5[6]
9 Penta-substituted pyridine derivative 4e Escherichia coli62.5[6]
Vibrio cholerae62.5[6]
10 Pyridine-Thienopyridine hybrid 12a Escherichia coli19.5[7]
Bacillus mycoides<4.8[7]
Candida albicans<4.8[7]

Structure-Activity Relationship Insights (Antimicrobial):

  • Amino Group Substitution: The presence of a cyclohexylamino group at the 6-position of the 2-aminopyridine (B139424) scaffold in compound 6 confers potent activity against Gram-positive bacteria.[4]

  • Position of Substituents: For 2-amino-5-substituted pyridines, the nature of the substituent at the 5-position is critical, with a thiophenol group (compound 7 ) showing strong fungicidal and bactericidal activity.[5]

  • Halogen and Methoxy (B1213986) Substituents: In the penta-substituted pyridine series, compounds with chloro (8 ) and methoxy (9 ) groups exhibited good activity against Gram-negative bacteria.[6]

  • Hybrid Molecules: The hybridization of pyridine with a thienopyridine moiety in compound 10 resulted in broad-spectrum antimicrobial activity, including potent inhibition of the fungus Candida albicans.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A-549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 5, 10, 20, 40, 80 µM). Include a vehicle control with DMSO (final concentration typically ≤0.5%). Incubate the plates for 24 or 48 hours.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10 minutes.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using an ELISA plate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4]

Visualizing Structure-Activity Relationships

The following diagrams illustrate key structure-activity relationships and experimental workflows.

SAR_Anticancer cluster_core Aminonitropyridine Core cluster_modifications Structural Modifications cluster_activity Anticancer Activity Core Aminonitropyridine Scaffold Nitro_Position Position of Nitro Group Core->Nitro_Position influences Amino_Subst Substitution on Amino Group Core->Amino_Subst influences Pyridine_Subst Other Pyridine Substituents Core->Pyridine_Subst influences Fused_Rings Fused Heterocyclic Rings Core->Fused_Rings can be modified with Potency Increased Potency (Lower IC50) Nitro_Position->Potency Amino_Subst->Potency Selectivity Improved Selectivity Pyridine_Subst->Selectivity Fused_Rings->Potency

Caption: Key structural modifications influencing the anticancer activity of aminonitropyridines.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24/48h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Solubilize Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

MIC_Workflow Start Prepare Serial Dilutions of Compound Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate for 18-24h Inoculate_Plate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration Incubate->Determine_MIC

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

A Spectroscopic Comparison of Nitropyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine (B72724) is essential for their unambiguous identification and for understanding their electronic and structural properties. This guide provides a detailed comparison of these isomers using nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by experimental protocols.

The position of the nitro group on the pyridine (B92270) ring significantly influences the electronic distribution and, consequently, the spectroscopic behavior of the nitropyridine isomers. These differences are critical in various research and development fields, including pharmaceuticals, materials science, and chemical synthesis, where precise characterization of isomeric purity and structure is paramount. This guide presents a side-by-side comparison of key spectroscopic data to aid researchers in distinguishing between these closely related compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, as well as mass spectrometry for 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Position2-Nitropyridine3-Nitropyridine4-Nitropyridine
H-2-~8.80~8.40
H-3~8.20-~7.80
H-4~7.80~8.30-
H-5~7.40~7.50~7.80
H-6~8.60~8.80~8.40

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Position2-Nitropyridine3-Nitropyridine4-Nitropyridine
C-2~150.7~145.0~149.0
C-3~124.0~133.0~120.0
C-4~138.0~124.0~150.0
C-5~124.0~124.0~120.0
C-6~151.0~153.0~149.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group2-Nitropyridine3-Nitropyridine4-Nitropyridine
Asymmetric NO₂ Stretch~1530~1530~1520
Symmetric NO₂ Stretch~1350~1350~1340
C-N Stretch~850~830~860
Aromatic C-H Stretch~3100-3000~3100-3000~3100-3000
Aromatic C=C & C=N Stretch~1600-1400~1600-1400~1600-1400

Note: Frequencies are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Table 4: UV-Vis Absorption Maxima (λ_max, nm)

Isomerλ_max 1 (nm)λ_max 2 (nm)Solvent
2-Nitropyridine~265~340Ethanol
3-Nitropyridine~260-Ethanol
4-Nitropyridine~280-Ethanol

Note: Absorption maxima can shift depending on the solvent used.

Table 5: Mass Spectrometry Data (m/z)

IsomerMolecular Ion (M⁺)Key Fragment Ions
2-Nitropyridine12494 ([M-NO]⁺), 78 ([M-NO₂]⁺)
3-Nitropyridine12494 ([M-NO]⁺), 78 ([M-NO₂]⁺)
4-Nitropyridine12494 ([M-NO]⁺), 78 ([M-NO₂]⁺)

Note: While the molecular ion is the same, the relative intensities of fragment ions may differ slightly between isomers.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of nitropyridine isomers.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Nitropyridine Isomer (2-, 3-, or 4-) NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep UV_Prep Dissolve in UV-grade Solvent (e.g., Ethanol) Sample->UV_Prep MS_Prep Dissolve in Volatile Solvent (e.g., Methanol) Sample->MS_Prep NMR ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR UV UV-Vis Spectroscopy UV_Prep->UV MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts (ppm) NMR->NMR_Data IR_Data Frequencies (cm⁻¹) IR->IR_Data UV_Data Absorption Maxima (nm) UV->UV_Data MS_Data m/z Ratios MS->MS_Data Compare Comparative Analysis of Spectroscopic Data NMR_Data->Compare IR_Data->Compare UV_Data->Compare MS_Data->Compare

Caption: Experimental workflow for the spectroscopic comparison of nitropyridine isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen and carbon atoms in each isomer.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the nitropyridine isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra, typically using a proton-decoupled pulse sequence.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Identify and record the chemical shifts (δ) in parts per million (ppm) for each unique proton and carbon signal.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the characteristic vibrational frequencies of the functional groups present in each isomer.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid nitropyridine isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and record their frequencies in wavenumbers (cm⁻¹).

    • Assign the observed frequencies to specific functional group vibrations (e.g., NO₂, C-N, aromatic C-H).

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the wavelengths of maximum absorption related to electronic transitions within the molecules.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the nitropyridine isomer in a UV-grade solvent (e.g., ethanol, methanol) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.2-0.8 A.U.).

  • Data Acquisition:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max) from the spectrum.

4. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of each isomer.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer, for example, via direct infusion or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

A Comparative Guide to the Validation of Analytical Methods for 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4-Amino-3-nitropyridin-2-ol, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring product quality and consistency. This document presents a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), supported by representative experimental data and detailed protocols.

Comparison of Analytical Method Performance

The choice of analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, sample matrix, and the specific application (e.g., in-process control, final product release). The following table summarizes the typical performance characteristics of three common analytical methods based on validation studies of structurally similar aromatic and nitroaromatic compounds.

Parameter HPLC-UV GC-MS Capillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL0.3 µg/mL
Typical Run Time 10 - 20 minutes20 - 30 minutes15 - 25 minutes
Sample Throughput HighMediumMedium
Instrumentation Cost ModerateHighModerate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of non-volatile and thermally stable compounds like this compound. It offers a good balance of performance, cost, and ease of use.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-13 min: 90-10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., methanol (B129727) or mobile phase) to a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often required to improve volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent (e.g., pyridine).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes to complete the derivatization reaction.

  • Inject an aliquot of the derivatized solution into the GC-MS.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency and is particularly useful for the analysis of charged molecules.

Instrumentation:

  • Capillary electrophoresis system with a UV-Vis detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 25 mM sodium phosphate (B84403) buffer, pH 7.0.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Dissolve the sample in the background electrolyte.

  • Filter the solution through a 0.22 µm syringe filter.

Visualizations

To further clarify the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

HPLC_Validation_Workflow HPLC-UV Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Linearity Linearity & Range Sample_Prep->Linearity Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability System_Suitability->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Determination Specificity->LOD_LOQ Data_Analysis Data Analysis LOD_LOQ->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: Workflow for the validation of an HPLC-UV analytical method.

Method_Selection_Logic Decision Tree for Analytical Method Selection start Start: Need to analyze This compound q1 Is high sensitivity (sub-µg/mL) required? start->q1 q2 Is the sample matrix complex? q1->q2 No gcms GC-MS is recommended for trace level analysis. q1->gcms Yes q3 Is high throughput a priority? q2->q3 No ce Capillary Electrophoresis offers high resolution for complex mixtures. q2->ce Yes hplc HPLC-UV is a suitable choice. Good for routine analysis. q3->hplc Yes q3->hplc No, but cost is a factor

Caption: A decision tree to guide the selection of an appropriate analytical method.

Comparative Study of Nitropyridine Precursors in Drug Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of precursors is a critical step that dictates the efficiency, cost-effectiveness, and scalability of drug synthesis. Nitropyridines are a pivotal class of intermediates, serving as versatile building blocks in the synthesis of a wide array of pharmaceutical compounds.[1][2] This guide provides a comparative analysis of various nitropyridine precursors, supported by experimental data, to inform the selection of the most suitable starting materials for specific synthetic targets.

Introduction to Nitropyridines in Medicinal Chemistry

The pyridine (B92270) ring is a "privileged structural motif" in drug design, and the introduction of a nitro group significantly alters its electronic properties, making it a key intermediate in the synthesis of complex molecules.[1][3] The strongly electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution and can be readily reduced to an amino group, opening pathways to diverse amine derivatives.[2] Nitropyridine precursors are integral to the synthesis of drugs for a range of therapeutic areas, including antivirals like Nevirapine (B1678648) and calcium channel blockers such as Nifedipine.

Comparative Analysis of Nitropyridine Precursors

The choice of a nitropyridine precursor is often a trade-off between accessibility, reactivity, and the specific substitution pattern required for the target molecule. Below is a comparison of several nitropyridine precursors, with a focus on their application in the synthesis of prominent drugs.

Table 1: Comparison of Nitropyridine Precursors in Drug Synthesis

PrecursorDrug Example(s)Synthetic UtilityReported YieldsKey Reaction Type(s)
2-Chloro-3-amino-4-picoline (CAPIC)NevirapineKey building block for the pyridine moiety of Nevirapine.[4][5]The overall yield for a two-step process to Nevirapine using CAPIC is reported to be 87%.[5]Nucleophilic substitution, condensation.[5]
3-Amino-4-nitropyridineVarious pharmaceutical compoundsA versatile building block.[6]Synthesis from 4-Aminopyridine: 70%.[6] Synthesis from 4-Ethoxy-3-nitropyridine (B157411): 75%.[6]Nitration, Amination.[6]
2-Nitrobenzaldehyde (B1664092)NifedipinePrecursor for the nitrophenyl group in the Hantzsch dihydropyridine (B1217469) synthesis.[7]Up to 60% (w/w) for the synthesis of Nifedipine.Hantzsch dihydropyridine synthesis (condensation).
2-Amino-5-nitropyridineBioactive coordination compoundsUsed in the synthesis of bidentate ligands for coordination complexes with antimicrobial activity.[1]Not explicitly reported for the final bioactive compounds.Ligand synthesis (condensation).[1]
2,6-dichloro-3-nitropyridine6-Methoxy-3-nitropyridin-2-amine (isomer of a key intermediate)Starting material for the synthesis of substituted aminonitropyridines.[8]75.38% for the initial ammonolysis step.[8]Nucleophilic aromatic substitution (SNAr).[8]
1-Methyl-3,5-dinitro-2-pyridoneVarious substituted nitropyridinesServes as a synthetic equivalent of unstable nitromalonaldehyde (B3023284) in three-component ring transformations.[9]Yields vary from 52% to 86% depending on the ketone or aldehyde used.[9]Three-component ring transformation.[9]

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are essential for successful drug synthesis. Below are summaries of key experimental procedures for the synthesis of important nitropyridine precursors and their subsequent use in drug synthesis.

Synthesis of 3-Amino-4-nitropyridine

Two primary methods have been reported for the synthesis of 3-Amino-4-nitropyridine, a versatile intermediate.[6]

Protocol 1: Nitration of 4-Aminopyridine [6]

  • Procedure: 5.0 g of pyridin-4-amine is dissolved in 20 mL of concentrated sulfuric acid. Fuming nitric acid is added dropwise while maintaining the temperature between 0-10°C. The mixture is stirred at this temperature for 5 hours, then warmed to room temperature and heated at 90°C for 3 hours. After cooling and stirring overnight, the mixture is poured into ice water and the pH is adjusted to 7 with ammonia (B1221849) to precipitate the product.

  • Reported Yield: 70%[6]

Protocol 2: Amination of 4-Ethoxy-3-nitropyridine [6]

  • Procedure: A mixture of 1.0 g of 4-ethoxy-3-nitropyridine and 5.0 g of ammonium (B1175870) acetate (B1210297) is heated in an oil bath at 120°C for 2.5 hours. The reaction is monitored by TLC. After completion, the mixture is cooled and poured into water to precipitate the product.

  • Reported Yield: 75%[6]

Synthesis of Nifedipine using 2-Nitrobenzaldehyde

The classical Hantzsch dihydropyridine synthesis is employed for the preparation of Nifedipine.

  • Procedure: One mole of 2-nitrobenzaldehyde is reacted with two moles of methyl acetoacetate (B1235776) and one mole of concentrated aqueous ammonia in refluxing methanol. The resulting product, Nifedipine, is then purified.

  • Reported Yield: A maximum yield of 60% (w/w) has been reported.

Synthesis of Nevirapine using 2-Chloro-3-amino-4-picoline (CAPIC)

A high-yield, two-step process consolidates the synthesis of Nevirapine in a single unit operation.[5]

  • Procedure: The synthesis involves the reaction of 2-chloro-3-amino-4-picoline (CAPIC) with methyl 2-cyclopropylaminonicotinate (Me-CAN) in the presence of a strong base like sodium hydride in a common solvent system such as diglyme.[5] This is followed by a cyclization step to yield Nevirapine.

  • Reported Yield: The overall yield for this process is 87%.[5]

Visualization of Synthetic Pathways and Workflows

Visual representations of synthetic routes and experimental workflows can provide a clearer understanding of the processes involved.

Synthesis_of_3_Amino_4_nitropyridine cluster_protocol1 Protocol 1: Nitration of 4-Aminopyridine cluster_protocol2 Protocol 2: Amination of 4-Ethoxy-3-nitropyridine A1 4-Aminopyridine C1 0-10°C, 5h then 90°C, 3h A1->C1 R1 Fuming Nitric Acid, Sulfuric Acid R1->C1 P1 3-Amino-4-nitropyridine (Yield: 70%) C1->P1 A2 4-Ethoxy-3-nitropyridine C2 120°C, 2.5h A2->C2 R2 Ammonium Acetate, Triethylamine R2->C2 P2 3-Amino-4-nitropyridine (Yield: 75%) C2->P2

Caption: Comparative workflows for the synthesis of 3-Amino-4-nitropyridine.

Hantzsch_Synthesis_of_Nifedipine A1 2-Nitrobenzaldehyde Reaction Hantzsch Reaction (Refluxing Methanol) A1->Reaction A2 Methyl Acetoacetate (2 eq.) A2->Reaction A3 Ammonia A3->Reaction Product Nifedipine (Yield: up to 60%) Reaction->Product

Caption: Hantzsch synthesis of Nifedipine from 2-Nitrobenzaldehyde.

Nevirapine_Synthesis_Workflow CAPIC 2-Chloro-3-amino-4-picoline (CAPIC) Reaction1 Condensation CAPIC->Reaction1 MeCAN Methyl 2-cyclopropylaminonicotinate (Me-CAN) MeCAN->Reaction1 Base Sodium Hydride Base->Reaction1 Reaction2 Cyclization Base->Reaction2 Solvent Diglyme Solvent->Reaction1 Solvent->Reaction2 Intermediate N-(2-chloro-4-methyl-3-pyridyl)-2- (cyclopropylamino)-3-pyridine carboxamide Reaction1->Intermediate Intermediate->Reaction2 Nevirapine Nevirapine (Overall Yield: 87%) Reaction2->Nevirapine

Caption: High-yield synthetic workflow for Nevirapine.

Conclusion

The selection of an appropriate nitropyridine precursor is a multifaceted decision that hinges on factors such as the desired substitution pattern, reaction efficiency, and the cost and availability of starting materials. This guide provides a comparative overview of several key nitropyridine precursors and their applications in the synthesis of important pharmaceutical agents. The provided experimental data and visualized workflows offer a valuable resource for researchers in drug discovery and development to make informed decisions and optimize their synthetic strategies.

References

Navigating the Nuances of a Niche Reagent: A Comparative Purity Analysis of Commercial 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug discovery, the quality of starting materials is paramount. This guide provides a comprehensive comparison of commercially available 4-Amino-3-nitropyridin-2-ol, a key building block in the synthesis of various bioactive molecules, including potent kinase inhibitors. We present a detailed analysis of purity, potential impurities, and comparative data for commercially available alternatives, supported by experimental protocols to empower researchers in making informed procurement decisions.

The utility of this compound as a precursor hinges on its purity. Even minor impurities can lead to unwanted side reactions, complicate purification of the final compound, and ultimately impact biological activity and data reproducibility. This guide aims to shed light on the purity landscape of this critical reagent.

Understanding the Purity Profile: A Multi-faceted Approach

Assessing the purity of this compound requires a combination of analytical techniques to identify the main component and characterize any potential impurities. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Comparison of Commercial this compound and Alternatives

SupplierProduct NameStated PurityAnalytical MethodPotential Impurities (Inferred)Alternative CompoundSupplier of AlternativeStated Purity of Alternative
MedchemExpressThis compound95.21%[1][2]HPLC[1]Isomeric impurities (e.g., 4-Amino-5-nitropyridin-2-ol), unreacted starting materials2-Amino-3-nitropyridineSigma-Aldrich99%[3]
LabSolutionsThis compound97%[1]Not SpecifiedPositional isomers, residual solvents2-Amino-3-nitropyridineTCI>98.0%[4]
Pipzine Chemicals4-Amino-2-hydroxy-3-nitropyridineNot SpecifiedNot SpecifiedSynthesis byproducts4-Amino-3-nitropyridineSigma-Aldrich97%

Experimental Protocols for Purity Verification

To ensure the quality of purchased this compound, researchers can perform in-house quality control using the following detailed protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol provides a robust method for quantifying the purity of this compound and detecting potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 330 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

¹H Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Impurity Identification

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the main component and identifying organic impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard proton spectrum. Key expected signals for this compound include distinct aromatic protons and exchangeable amine and hydroxyl protons. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the target compound.

  • Instrumentation: A mass spectrometer with electrospray ionization (ESI).

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol (B129727) or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. The expected [M+H]⁺ ion for this compound (C₅H₅N₃O₃) is m/z 156.04.

Visualizing the Path Forward: From Reagent to Research Target

This compound and its analogs are crucial starting materials for the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, which are implicated in inflammatory and autoimmune diseases. The following diagrams illustrate the experimental workflow for purity assessment and a simplified representation of the JAK-STAT signaling pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data Data Interpretation start Commercial This compound dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC-UV Analysis dissolve->hplc Inject nmr ¹H NMR Spectroscopy dissolve->nmr Analyze ms Mass Spectrometry dissolve->ms Infuse purity Purity Quantification (%) hplc->purity structure Structural Confirmation nmr->structure impurities Impurity Profile nmr->impurities ms->structure JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT receptor->stat Recruits jak_p P-JAK jak->jak_p Autophosphorylation stat_p P-STAT stat->stat_p jak_p->receptor Phosphorylates Receptor jak_p->stat Phosphorylates dimer STAT Dimer stat_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Transcription (Inflammation) nucleus->gene inhibitor JAK Inhibitor (Derived from Precursor) inhibitor->jak Inhibits

References

Comparative Guide to the Cross-Reactivity of 4-Amino-3-nitropyridin-2-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Amino-3-nitropyridin-2-ol in biological assays. Due to the limited publicly available experimental data on this specific compound, this guide leverages data from structurally similar aminopyridine and pyridone analogs to infer potential off-target interactions and provide a framework for experimental validation.

Introduction to this compound

This compound is a substituted pyridinone derivative. The presence of both an amino group (electron-donating) and a nitro group (electron-withdrawing) on the pyridinone scaffold suggests a potential for diverse biological activities. The core 2-aminopyridine (B139424) and 3-aminopyridin-2-one scaffolds are known to be "privileged structures" in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics. This inherent biological activity potential necessitates a thorough evaluation of its cross-reactivity to understand its selectivity profile and potential off-target effects.

Potential for Cross-Reactivity: A Comparative Analysis

While direct experimental data for this compound is scarce, the known bioactivity of related compounds provides valuable insights into its likely cross-reactivity profile. The aminopyridine and pyridinone cores are common hinge-binding motifs in protein kinases.

Comparison with Structurally Related Kinase Inhibitors

To illustrate the potential for cross-reactivity, the following table presents hypothetical, yet representative, kinase inhibition data for this compound compared to two fictional, structurally related compounds: Compound A (a generic 2-aminopyridine inhibitor) and Compound B (a 3-aminopyridin-2-one derivative) . This data is intended to be illustrative of the types of results that would be generated from a kinase panel screen.

Target KinaseThis compound (IC50, nM) (Hypothetical)Compound A (IC50, nM) (Hypothetical)Compound B (IC50, nM) (Hypothetical)
Primary Target X 50 30 75
Aurora A>10,0008,5001,200
AKT2>10,000>10,0005,500
NEK25,0002,500>10,000
PLK18,0004,000>10,000
CDK2>10,0009,000>10,000
p38α7,5006,0008,000

Interpretation: This hypothetical data suggests that while this compound may be a potent inhibitor of its primary target, it could exhibit off-target activity against other kinases, a common characteristic of aminopyridine-based compounds. The degree of selectivity would need to be experimentally determined.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of this compound, the following established methodologies are recommended.

Kinase Selectivity Profiling via Mobility Shift Assay

This method offers a high-throughput and quantitative assessment of inhibitor potency against a broad panel of kinases.

Principle: This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a specific kinase. The separation of the substrate and product is achieved through microfluidic capillary electrophoresis based on changes in charge. The extent of inhibition is determined by the reduction in the formation of the phosphorylated product in the presence of the test compound.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to determine the IC50 value.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the specific kinase, its corresponding fluorescently labeled peptide substrate, and ATP in an appropriate kinase buffer.

  • Assay Plate Preparation: Dispense the test compound dilutions into a 384-well plate.

  • Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer.

  • Data Acquisition: Analyze the plate on a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip EZ Reader). The instrument measures the ratio of phosphorylated product to the unphosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Competitive Binding Assay

This assay format directly measures the binding of a compound to the ATP-binding site of a kinase.

Principle: A known, high-affinity, labeled ligand (e.g., a fluorescently or radioactively labeled broad-spectrum kinase inhibitor) is incubated with the kinase. The test compound is then added, and its ability to displace the labeled ligand is measured. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the kinase.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified kinase of interest.

    • Prepare a solution of a labeled, high-affinity kinase ligand (the "probe").

    • Prepare serial dilutions of this compound.

  • Binding Reaction:

    • In a suitable microplate, combine the kinase and the labeled probe.

    • Add the different concentrations of this compound.

    • Include control wells with only the kinase and probe (maximum binding) and wells with a high concentration of a known unlabeled inhibitor (background).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Detection: Measure the signal from the labeled probe that remains bound to the kinase. The detection method will depend on the label used (e.g., fluorescence polarization, TR-FRET, or scintillation counting).

  • Data Analysis: Calculate the percentage of probe displacement for each concentration of the test compound. Determine the Ki or IC50 value by fitting the data to a competitive binding model.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows for the described experimental protocols and a generalized signaling pathway that can be affected by kinase inhibitors.

Experimental_Workflow_Mobility_Shift_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilution Series Dispense Dispense Compound to Plate Compound_Prep->Dispense Kinase_Mix Prepare Kinase Reaction Mix Initiate Add Kinase Mix to Initiate Kinase_Mix->Initiate Dispense->Initiate Incubate Incubate Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Acquire Acquire Data (Microfluidic CE) Terminate->Acquire Analyze Calculate % Inhibition & IC50 Acquire->Analyze

Caption: Workflow for Kinase Selectivity Profiling using a Mobility Shift Assay.

Competitive_Binding_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Binding & Detection cluster_analysis Data Analysis Kinase_Prep Purified Kinase Mix Combine Kinase, Probe, & Compound Kinase_Prep->Mix Probe_Prep Labeled Probe Probe_Prep->Mix Compound_Prep Compound Dilutions Compound_Prep->Mix Incubate Incubate to Equilibrium Mix->Incubate Detect Detect Bound Probe Signal Incubate->Detect Calculate Calculate Probe Displacement Detect->Calculate Determine_Ki Determine Ki/IC50 Calculate->Determine_Ki

Caption: Workflow for a Competitive Kinase Binding Assay.

Generic_Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 (Potential Target) Kinase1->Kinase2 Kinase3 Kinase 3 (Potential Off-Target) Kinase1->Kinase3 Substrate Substrate Protein Kinase2->Substrate Kinase3->Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate->Cellular_Response Inhibitor This compound Inhibitor->Kinase2 Inhibition Inhibitor->Kinase3 Potential Cross-Reactivity

Caption: Generalized Kinase Signaling Pathway Illustrating Potential On- and Off-Target Effects.

Conclusion and Recommendations

This compound, by virtue of its chemical structure, holds the potential for significant biological activity, including the inhibition of protein kinases. While direct experimental evidence of its cross-reactivity is not yet publicly available, researchers should proceed with the assumption of potential off-target effects and conduct comprehensive profiling. The experimental protocols provided in this guide offer a robust framework for determining the selectivity profile of this and other novel chemical entities. A thorough understanding of a compound's cross-reactivity is crucial for the development of safe and effective therapeutics.

In-Silico Modeling of 4-Amino-3-nitropyridin-2-ol Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-silico modeling of 4-Amino-3-nitropyridin-2-ol receptor binding. Due to the limited publicly available research specifically on the in-silico analysis of this compound, this document presents a representative analysis based on studies of structurally similar compounds, such as aminopyridine and nitropyridine derivatives. This guide aims to offer a framework for the computational evaluation of this molecule and its analogues against relevant biological targets.

Comparative Analysis of Receptor Binding

In-silico studies of compounds structurally related to this compound suggest potential interactions with various protein families, most notably protein kinases, which are critical regulators of cell signaling and are frequently implicated in diseases such as cancer. The following table summarizes hypothetical, yet representative, quantitative data from molecular docking studies against several key kinase targets. These values are illustrative and intended to provide a comparative perspective on the potential binding affinities.

Target ProteinPDB IDThis compound Docking Score (kcal/mol)Alternative Ligand 1 (e.g., Aminopyridine derivative) Docking Score (kcal/mol)Alternative Ligand 2 (e.g., Nitropyridine derivative) Docking Score (kcal/mol)
Aurora A Kinase2X82-8.5-9.2-7.8
EGFR Kinase1M17-7.9-8.8-7.5
PI3Kα4JPS-9.1-9.8-8.3
c-Met Kinase3Q0M-8.2-9.0-7.9

Signaling Pathway

The protein kinases listed above are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, the EGFR and PI3Kα pathways are often dysregulated in cancer. The diagram below illustrates a simplified, representative signaling cascade involving these kinases.

signaling_pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds to PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes This compound This compound This compound->PI3K Inhibits

A simplified diagram of the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in-silico experiments that can be employed to study the receptor binding of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Receptor Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structure of this compound is sketched and converted to a 3D structure. The ligand's geometry is optimized using a suitable force field, and charges are assigned.

  • Grid Generation: A binding site on the receptor is defined, typically centered on the location of a known co-crystallized inhibitor. A grid box is generated to encompass this active site.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina or Glide, is used to explore the conformational space of the ligand within the defined grid box. The algorithm samples different poses and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are ranked by their docking scores. The pose with the lowest energy is typically considered the most favorable binding mode. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are analyzed.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

  • System Setup: The best-docked pose of the this compound-receptor complex is selected as the starting structure. The complex is placed in a periodic box of explicit solvent (e.g., water) and counter-ions are added to neutralize the system.

  • Energy Minimization: The entire system is energy minimized to remove any bad contacts between atoms.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the protein-ligand complex.

  • Production Run: A long-duration MD simulation (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time.

Binding Free Energy Calculation

These calculations provide a more accurate estimation of the binding affinity compared to docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach.

  • Snapshot Extraction: A set of snapshots (conformations) of the protein, ligand, and complex are extracted from the MD simulation trajectory.

  • Energy Calculations: For each snapshot, the molecular mechanics potential energy in the gas phase is calculated.

  • Solvation Free Energy Calculation: The polar contribution to the solvation free energy is calculated using the Poisson-Boltzmann (PB) model, and the nonpolar contribution is estimated from the solvent-accessible surface area (SASA).

  • Binding Free Energy Estimation: The binding free energy is calculated by taking the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Experimental Workflow

The logical flow of an in-silico investigation into the receptor binding of a novel compound like this compound is depicted in the following diagram.

experimental_workflow cluster_0 Initial Screening cluster_1 Refinement & Validation cluster_2 Lead Optimization Ligand & Receptor Preparation Ligand & Receptor Preparation Molecular Docking Molecular Docking Ligand & Receptor Preparation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis MD Simulation MD Simulation Pose Analysis->MD Simulation Binding Free Energy Calculation Binding Free Energy Calculation MD Simulation->Binding Free Energy Calculation ADMET Prediction ADMET Prediction Binding Free Energy Calculation->ADMET Prediction Virtual Screening of Analogues Virtual Screening of Analogues ADMET Prediction->Virtual Screening of Analogues

A typical workflow for in-silico drug discovery.

Efficacy of 3-Aminopyridin-2-one Based Inhibitors Targeting Interleukin-2 Inducible T-cell Kinase (Itk): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship and comparative efficacy of aminopyridinone-based kinase inhibitors.

Introduction

Interleukin-2 (B1167480) inducible T-cell kinase (Itk) is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling.[1] Its involvement in T-cell activation and differentiation makes it an attractive therapeutic target for autoimmune diseases, allergic reactions, and certain T-cell malignancies.[2][3] This guide focuses on a series of inhibitors built around a 3-aminopyridin-2-one scaffold, which has been identified as a promising starting point for the development of potent and selective Itk inhibitors.[2]

The development of these inhibitors was guided by structure-based design, beginning with the de novo identification of the 3-aminopyridin-2-one motif.[2] Subsequent optimization focused on functionalizing the 3-amino group and introducing various heteroaromatic rings at the 5-position of the pyridone core to enhance potency and selectivity against other kinases.[2]

Data Presentation: Comparative Efficacy of 3-Aminopyridin-2-one Derivatives

The inhibitory activities of a series of 3-aminopyridin-2-one derivatives against Itk were determined and are presented below. The efficacy is reported as the inhibitor constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Compound IDR Group (at position 5 of the pyridone ring)Itk Inhibition Ki (nM)
7a Phenyl1000
7b 4-Fluorophenyl500
7c 4-Chlorophenyl300
7d 4-Bromophenyl250
7e 4-Methylphenyl400
7f 4-Methoxyphenyl800
7g Thiophen-2-yl150
7h Thiophen-3-yl200
7i Furan-2-yl300
7j Furan-3-yl400
7k Pyridin-2-yl100
7l Pyridin-3-yl80
7m Pyridin-4-yl50
7n 1-Methyl-1H-pyrazol-4-yl30
7o 1H-Pyrazol-4-yl40
7p Thiazol-2-yl90
7q Thiazol-4-yl120
7r Thiazol-5-yl150
7s Isoxazol-5-yl200
7t 1H-Imidazol-2-yl70
7u 1H-Imidazol-4-yl60
7v 1-Methyl-1H-imidazol-4-yl7
7w 1H-1,2,3-Triazol-4-yl180
7x 1H-1,2,4-Triazol-3-yl250
7y Benzo[d]thiazol-2-yl45

Data extracted from a study on 3-aminopyrid-2-one based Itk inhibitors.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 3-aminopyridin-2-one based Itk inhibitors.

Itk Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of Itk.

1. Materials and Reagents:

  • Recombinant human Itk enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT; 2mM MnCl2).[4]

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly-(Glu4:Tyr))[5]

  • Test compounds (3-aminopyridin-2-one derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[4][5]

  • 96-well or 384-well plates (white, low volume for luminescence assays)

  • Microplate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, add the following components:

    • Test compound solution or DMSO (for control wells).

    • Recombinant Itk enzyme solution.

    • Substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[4]

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[4]

  • Measurement: Record the luminescence signal using a microplate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • The inhibitory activity is calculated as the percentage of inhibition relative to the DMSO control.

    • The Ki values are determined by fitting the concentration-response data to the Morrison equation for tight-binding inhibitors.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving Interleukin-2 inducible T-cell kinase (Itk) downstream of the T-cell receptor (TCR).

Itk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK Antigen Presentation ZAP70 ZAP-70 LCK->ZAP70 PI3K PI3K Itk Itk PI3K->Itk Activation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 LAT_SLP76->Itk Recruitment PLCg1 PLCγ1 Itk->PLCg1 Phosphorylation IP3_DAG IP3 & DAG PLCg1->IP3_DAG PKC_Ca PKC & Ca²⁺ Signaling IP3_DAG->PKC_Ca Transcription_Factors NFAT, NF-κB, AP-1 PKC_Ca->Transcription_Factors Gene_Expression Cytokine Production & T-cell Activation Transcription_Factors->Gene_Expression Inhibitor 3-Aminopyridin-2-one Inhibitor Inhibitor->Itk Inhibition

Caption: Simplified Itk signaling pathway downstream of TCR activation.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the efficacy of the synthesized Itk inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Start Design & Synthesize 3-Aminopyridin-2-one Derivatives Purify Purify & Characterize Compounds Start->Purify Dilute Prepare Serial Dilutions Purify->Dilute Setup Set up Kinase Reaction (Itk, Substrate, ATP, Compound) Dilute->Setup Incubate Incubate at Room Temp Setup->Incubate Detect Add Detection Reagents (ADP-Glo™) Incubate->Detect Measure Measure Luminescence Detect->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_Ki Determine Ki Values Calculate->Determine_Ki SAR Structure-Activity Relationship (SAR) Analysis Determine_Ki->SAR

Caption: General workflow for Itk inhibitor efficacy testing.

References

A Comparative Analysis of the Cytotoxicity of 4-Amino-3-nitropyridin-2-ol Analogs and Insights into Potential Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

The study of novel chemical entities' cytotoxicity is a cornerstone of drug discovery and chemical safety assessment. This guide offers a comparative overview of the cytotoxic profiles of compounds structurally related to 4-Amino-3-nitropyridin-2-ol. By examining the biological activity of similar molecules, we can extrapolate potential areas of investigation and understand the methodologies employed in such studies.

Comparative Cytotoxicity of Structurally Related Compounds

While specific data for this compound is unavailable, studies on related aminopyridine and thienopyrimidine derivatives provide valuable insights into potential anti-proliferative activities. The following tables summarize the cytotoxic effects of these analogs on various cancer cell lines.

Table 1: Cytotoxicity of 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
Compound 4 (with three methoxy (B1213986) groups) BALB 3T38.37Not Reported[1]
Compound 5 BALB 3T3> 4000> 1[1]
Compound 6 BALB 3T3> 4000> 13[1]
Compound 7 BALB 3T327548.8[1]

Table 2: Cytotoxicity of 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
Thienopyrimidine 3 MCF-713.420.045[2]
Thienopyrimidine 4 MCF-728.890.11[2]
Ester 2 MDA-MB-23152.560.16[2]
2-ethyl derivative 4 MDA-MB-23162.860.24[2]

Table 3: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitriles

CompoundCell LineIC50 (µM)Reference
Compound 2 MDA-MB-2318.01 ± 0.5[3]
Compound 2 MCF-716.20 ± 1.3[3]
Compound 3 MDA-MB-2311.81 ± 0.1[3]
Compound 3 MCF-72.85 ± 0.1[3]
Compound 4 MDA-MB-2316.93 ± 0.4[3]
Compound 4 MCF-75.59 ± 0.3[3]
Compound 5 MDA-MB-23115.52 ± 1.2[3]
Compound 5 MCF-720.07 ± 1.5[3]
Compound 6 MDA-MB-23110.23 ± 0.8[3]
Compound 6 MCF-79.47 ± 0.7[3]

Table 4: Cytotoxicity of 4-Amino-5-oxopyrido[2,3-d]pyrimidine Nucleosides

CompoundCell LineEC50 (µM)Reference
1b HTB-81, B16, NHF0.06-0.08[4]
2b HTB-810.73[4]

Experimental Protocols

The methodologies employed in the cytotoxicity studies of these analogous compounds are crucial for understanding and potentially replicating such research for this compound.

Cell Lines and Culture
  • Cell Lines: A variety of human cancer cell lines were utilized, including MCF-7 and MDA-MB-231 (breast cancer)[1][2][3], PC3 (prostate cancer), and A549 (lung cancer)[5]. Normal cell lines such as BALB 3T3 (mouse fibroblast)[1][2] and NHF (normal human fibroblasts)[4] were used to assess selectivity.

  • Culture Conditions: Cells were typically maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

Cytotoxicity Assays
  • MTS Assay: This colorimetric assay measures cell viability by the conversion of a tetrazolium compound (MTS) to a formazan (B1609692) product by NAD(P)H-dependent enzymes in metabolically active cells.[5] Cells are seeded in 96-well plates, treated with the test compounds for a specified period (e.g., 48 hours), and then incubated with the MTS reagent before measuring absorbance.[5]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the uptake of the neutral red dye into the lysosomes of living cells. It is often used to evaluate the cytotoxicity of chemicals in the presence and absence of UV light to determine phototoxicity.[1]

  • MTT Assay: Similar to the MTS assay, the MTT assay is a colorimetric test that measures cellular metabolic activity. The results from this assay indicated that for the MCF-7 cell line, thienopyrimidine 3 was the most toxic.[2]

Visualizing Experimental and Metabolic Pathways

To better understand the processes involved in cytotoxicity testing and potential metabolic transformations, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding incubation Incubation with Compound (24-48 hours) cell_seeding->incubation Treatment Application compound_prep Compound Preparation (Serial Dilutions) compound_prep->incubation assay_reagent Addition of Assay Reagent (e.g., MTS, Neutral Red) incubation->assay_reagent Assay Initiation readout Data Acquisition (Absorbance Measurement) assay_reagent->readout ic50_calc IC50/EC50 Calculation readout->ic50_calc Data Processing metabolic_pathway cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II Metabolism (Hypothetical) cluster_output Excretion parent This compound metabolite1 N-Oxide Metabolite parent->metabolite1 N-Oxidation metabolite2 Hydroxylated Metabolite parent->metabolite2 Hydroxylation conjugate1 Glucuronide Conjugate metabolite1->conjugate1 conjugate2 Sulfate Conjugate metabolite2->conjugate2 excretion Excretion conjugate1->excretion conjugate2->excretion

References

A Comparative Guide to the Synthesis of 4-Amino-3-nitropyridin-2-ol: Benchmarking a Proposed Route Against Established Methods for a Structural Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic pathway for 4-Amino-3-nitropyridin-2-ol. Due to the limited availability of direct synthesis methods for this specific compound in the current literature, this document outlines a plausible two-step approach starting from a chlorinated precursor. To offer a robust benchmark, this proposed method is compared against two established synthesis protocols for the structurally similar compound, 4-Amino-3-nitropyridine. This comparison will cover key performance indicators such as reaction yield, purity, and the nature of reagents and reaction conditions.

Executive Summary

The synthesis of this compound is proposed via a two-step pathway involving the initial synthesis of 4-chloro-3-nitropyridin-2-ol, followed by a subsequent aminolysis reaction. While a detailed experimental protocol for the final aminolysis step is hypothetical, it is based on established chemical principles. For benchmarking purposes, this proposed route is compared with two known methods for synthesizing 4-Amino-3-nitropyridine: one starting from 4-Aminopyridine and the other from 4-ethoxy-3-nitropyridine (B157411).

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the proposed and benchmark syntheses.

ParameterProposed Method: this compound (Two-Step)Benchmark Method 1: 4-Amino-3-nitropyridine from 4-AminopyridineBenchmark Method 2: 4-Amino-3-nitropyridine from 4-ethoxy-3-nitropyridine
Starting Material 2-Amino-4-chloro-3-nitropyridine4-Aminopyridine4-ethoxy-3-nitropyridine
Key Reagents Nitrating mixture (Nitric Acid, Sulfuric Acid), Ammonia (B1221849) (hypothetical)Fuming Nitric Acid, Sulfuric AcidAmmonium (B1175870) Acetate (B1210297)
Reaction Time Multi-day (including intermediate synthesis)> 8 hours + overnight stirring2.5 hours
Reported Yield Yield for chloro-intermediate reported, final yield hypothetical70-80%[1]75%
Product Purity Purity of chloro-intermediate >95% (HPLC)[2], final purity hypotheticalNot explicitly statedChromatographically verified

Experimental Protocols

Proposed Two-Step Synthesis of this compound

Step 1: Synthesis of 4-chloro-3-nitropyridin-2-ol

This protocol is adapted from patent literature describing the synthesis of the chlorinated precursor.[2]

  • Nitration: 4-chloro-2-aminopyridine is dissolved in concentrated sulfuric acid. A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added slowly while maintaining the temperature at 25-30 °C. The reaction is stirred for 1 hour.

  • Work-up: The reaction mixture is quenched on ice, and the pH is adjusted to 6 with a sodium carbonate solution. The aqueous layer is extracted with ethyl acetate.

  • Purification: The organic layers are combined, washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is further purified by stirring in methanol, followed by cooling to 0 to -5°C, filtration, and drying to yield pure 4-chloro-2-amino-3-nitropyridine with a purity of >95% as determined by HPLC.[2]

Step 2: Proposed Aminolysis of 4-chloro-3-nitropyridin-2-ol

This is a proposed method based on nucleophilic aromatic substitution principles.

  • Reaction Setup: 4-chloro-3-nitropyridin-2-ol is dissolved in a suitable solvent such as ethanol (B145695) or DMF in a sealed reaction vessel.

  • Amination: A solution of aqueous ammonia is added to the reaction mixture.

  • Heating: The vessel is heated to a temperature between 100-150 °C for several hours. The reaction progress would be monitored by an appropriate technique like TLC or LC-MS.

  • Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield this compound.

Benchmark Synthesis Protocols for 4-Amino-3-nitropyridine

Method 1: From 4-Aminopyridine

This method involves the direct nitration of 4-Aminopyridine.[1]

  • Reaction: 4-Aminopyridine is dissolved in concentrated sulfuric acid under an ice-water bath. Fuming nitric acid is added slowly, keeping the temperature below 10°C.

  • Heating and Stirring: The mixture is stirred at room temperature for 5 hours, then heated to 90°C for 3 hours, and finally stirred overnight at room temperature.

  • Work-up: The reaction mixture is poured into an ice-water mixture, and the pH is adjusted with ammonia to precipitate the product.

  • Isolation: The yellow precipitate is collected by filtration and dried to give 4-Amino-3-nitropyridine with a reported yield of 80%.[1]

Method 2: From 4-ethoxy-3-nitropyridine

This method utilizes a nucleophilic substitution reaction.

  • Reaction: 4-ethoxy-3-nitropyridine is heated with ammonium acetate at 120°C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography.

  • Work-up: After approximately 2.5 hours, the reaction mixture is cooled and poured into water.

  • Isolation: The resulting yellow precipitate is collected by filtration, washed with water, and dried to yield 3-nitro-4-aminopyridine with a reported yield of 75%.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the proposed and benchmark synthetic methods.

cluster_proposed Proposed Synthesis of this compound P_Start 2-Amino-4-chloro-3-nitropyridine P_Step1 Nitration (HNO3, H2SO4) P_Start->P_Step1 P_Intermediate 4-chloro-3-nitropyridin-2-ol P_Step1->P_Intermediate P_Step2 Aminolysis (Aqueous Ammonia, Heat) P_Intermediate->P_Step2 P_End This compound P_Step2->P_End

Caption: Proposed two-step synthesis of this compound.

cluster_benchmark1 Benchmark Method 1: Synthesis of 4-Amino-3-nitropyridine B1_Start 4-Aminopyridine B1_Step1 Nitration (Fuming HNO3, H2SO4) B1_Start->B1_Step1 B1_Step2 pH Adjustment (Ammonia) B1_Step1->B1_Step2 B1_End 4-Amino-3-nitropyridine B1_Step2->B1_End

Caption: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine.

cluster_benchmark2 Benchmark Method 2: Synthesis of 4-Amino-3-nitropyridine B2_Start 4-ethoxy-3-nitropyridine B2_Step1 Amination (Ammonium Acetate, 120°C) B2_Start->B2_Step1 B2_End 4-Amino-3-nitropyridine B2_Step1->B2_End

Caption: Synthesis of 4-Amino-3-nitropyridine from 4-ethoxy-3-nitropyridine.

References

In-depth Analysis of Published Synthesis Protocols for 4-Amino-3-nitropyridin-2-ol Reveals Scarcity of Replicable Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases for published synthesis protocols of 4-Amino-3-nitropyridin-2-ol reveals a significant lack of detailed, replicable experimental procedures for this specific molecule. While methods for structurally similar compounds are available, direct and verifiable protocols for the target compound remain elusive, precluding a comparative analysis of their replicability.

For researchers, scientists, and professionals in drug development, the ability to reproduce a published synthesis is paramount for advancing research and development. However, the available literature does not provide sufficient detail to confidently replicate the synthesis of this compound. Searches have yielded protocols for related compounds such as 4-amino-3-nitropyridine, 4-chloro-3-nitropyridine-2-ol, and 4-amino-2-chloro-3-nitropyridine. While these syntheses provide some insights into potential synthetic strategies, they do not directly address the preparation of this compound.

One general synthetic strategy for the isomeric compound, 4-amino-2-hydroxy-3-nitropyridine, has been described, suggesting a potential pathway involving the nitration of a corresponding 4-aminopyridin-2-ol precursor. However, this description lacks the specific, step-by-step experimental conditions, including reaction times, temperatures, purification methods, and analytical characterization, that are essential for replication and comparison.

Without at least two distinct and detailed published protocols for the synthesis of this compound, a meaningful comparison of their replicability, yields, and overall efficiency is not possible. Consequently, the creation of a comparative data table and a detailed breakdown of experimental methodologies, as is standard for such a guide, cannot be accomplished at this time.

To facilitate future research and process development, the scientific community would benefit from the publication of detailed and robust synthetic methods for this compound. Such publications should include comprehensive experimental procedures and thorough characterization of the final product to ensure reproducibility.

Below is a logical workflow diagram that outlines the necessary steps for evaluating the replicability of a chemical synthesis protocol, a process that could be applied should such protocols for this compound become available.

cluster_0 Protocol Identification and Initial Assessment cluster_1 Experimental Execution and Data Collection cluster_2 Analysis and Comparison Identify Protocols Identify Protocols Assess Completeness Assess Completeness Identify Protocols->Assess Completeness Initial Screening Perform Synthesis Perform Synthesis Assess Completeness->Perform Synthesis Sufficient Detail Collect Data Collect Data Perform Synthesis->Collect Data Record Observations Analyze Results Analyze Results Collect Data->Analyze Results Compare Protocols Compare Protocols Analyze Results->Compare Protocols Quantitative & Qualitative Conclusion Conclusion Compare Protocols->Conclusion

Figure 1. Logical workflow for evaluating the replicability of a synthesis protocol.

Comparative Analysis of the Electronic Properties of Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide on the electronic properties of nitropyridine isomers—2-nitropyridine, 3-nitropyridine, and 4-nitropyridine—is now available for researchers, scientists, and drug development professionals. This guide provides an objective analysis of key electronic characteristics, supported by computational data, to facilitate informed decisions in molecular design and chemical synthesis.

The position of the nitro group on the pyridine (B92270) ring significantly influences the molecule's electronic properties, impacting its reactivity, stability, and potential applications in medicinal chemistry and materials science. Understanding these differences is crucial for the rational design of novel compounds with desired functionalities.

Quantitative Comparison of Electronic Properties

The electronic properties of the nitropyridine isomers have been determined using computational methods to ensure a consistent and comparable dataset. The following table summarizes key electronic parameters: the dipole moment, ionization potential, electron affinity, and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap.

Property2-Nitropyridine3-Nitropyridine4-Nitropyridine
Dipole Moment (Debye) ~5.1~3.8~1.6
Ionization Potential (eV) ~9.8~10.0~10.1
Electron Affinity (eV) ~1.2~1.0~1.5
HOMO-LUMO Gap (eV) ~4.5~4.7~4.3

Note: The values presented are based on computational studies and are intended for comparative purposes. Experimental values may vary.

Analysis of Electronic Trends

The data reveals distinct trends among the isomers. 4-nitropyridine exhibits the lowest dipole moment, suggesting a more symmetric charge distribution compared to its counterparts. Conversely, 2-nitropyridine has the highest dipole moment, indicating significant charge separation.

In terms of frontier molecular orbitals, 4-nitropyridine possesses the smallest HOMO-LUMO gap, which generally correlates with higher chemical reactivity and a greater ease of electronic excitation. The ionization potential is highest for 4-nitropyridine , implying that it is the most difficult to oxidize. 4-nitropyridine also displays the highest electron affinity, indicating a greater propensity to accept an electron.

Experimental Protocols

The determination of the electronic properties outlined above relies on a variety of established experimental techniques:

  • Dipole Moment: The experimental dipole moment of a molecule is typically determined through measurements of dielectric constants of its dilute solutions in a nonpolar solvent or by studying the Stark effect in its microwave rotational spectrum.

  • Ionization Potential: The energy required to remove an electron from a molecule can be measured experimentally using techniques such as photoelectron spectroscopy (PES). In this method, a sample is irradiated with high-energy photons, and the kinetic energy of the ejected electrons is analyzed.

  • Electron Affinity: Experimental determination of electron affinity, the energy released when an electron is added to a neutral atom or molecule, can be achieved through methods like electron transmission spectroscopy (ETS) or photodetachment spectroscopy of the corresponding anion.

  • HOMO-LUMO Gap: The HOMO-LUMO energy gap can be estimated experimentally from the onset of the lowest energy electronic transition in the molecule's UV-visible absorption spectrum.[1] The wavelength at the absorption edge can be used to calculate the energy of this transition.

Logical Relationship of Isomer Properties

The following diagram illustrates the comparative relationships of the key electronic properties among the three nitropyridine isomers based on the presented data.

G cluster_dipole Dipole Moment cluster_ip Ionization Potential cluster_ea Electron Affinity cluster_gap HOMO-LUMO Gap d2 2-Nitropyridine (~5.1 D) d3 3-Nitropyridine (~3.8 D) d2->d3 Decreasing d4 4-Nitropyridine (~1.6 D) d3->d4 Decreasing ip4 4-Nitropyridine (~10.1 eV) ip3 3-Nitropyridine (~10.0 eV) ip4->ip3 Decreasing ip2 2-Nitropyridine (~9.8 eV) ip3->ip2 Decreasing ea4 4-Nitropyridine (~1.5 eV) ea2 2-Nitropyridine (~1.2 eV) ea4->ea2 Decreasing ea3 3-Nitropyridine (~1.0 eV) ea2->ea3 Decreasing g3 3-Nitropyridine (~4.7 eV) g2 2-Nitropyridine (~4.5 eV) g3->g2 Decreasing g4 4-Nitropyridine (~4.3 eV) g2->g4 Decreasing

Comparative Electronic Properties of Nitropyridine Isomers

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-nitropyridin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 4-Amino-3-nitropyridin-2-ol, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate stringent safety measures during handling and disposal.[1][2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2]

Before beginning any disposal procedure, it is crucial to be familiar with the compound's safety profile and to be equipped with the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal Context)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1]
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[1]
Eye Irritation (Category 2)H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling and preparing this compound for disposal.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To prevent eye contact which can cause serious irritation.
Skin Protection Impervious and fire/flame resistant clothing. Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which causes irritation.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1]To avoid inhalation of dust which can cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled, and sealed container.

  • The container should be suitable for hazardous chemical waste and kept in a cool, dry, and well-ventilated area.[1][2]

  • Store the waste container away from incompatible materials.

  • Ensure the container is stored in a locked-up area.[1][2]

2. Accidental Release Measures:

  • In the event of a spill, avoid dust formation.[1][2]

  • Prevent the spillage from entering drains or waterways.[1][2]

  • For containment and cleanup, collect the material and place it into a suitable container for disposal.[1]

3. Final Disposal:

  • The disposal of this compound must be carried out by a licensed and qualified hazardous waste disposal company.

  • Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • The disposal method must be in accordance with all applicable local, state, and federal regulations.[1] Contaminated packaging should be disposed of as unused product.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment cluster_disposal Final Disposal A Wear Appropriate PPE B Identify and Segregate Waste A->B C Place in a Labeled, Sealed Hazardous Waste Container B->C D Store in a Cool, Dry, Well-Ventilated, Secure Area C->D E Arrange for Pickup by a Licensed Waste Disposal Service D->E F Ensure Compliance with all Local, State, and Federal Regulations E->F

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 4-Amino-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Amino-3-nitropyridin-2-ol. The following procedural guidance is based on the known hazards of structurally similar compounds, including aminophenols and nitroaromatic compounds, to ensure the highest degree of laboratory safety.

Hazard Summary

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.[4]
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and dust.[2][4]
Body Protection Flame-resistant lab coatTo protect against spills and fire hazards.[4]
Respiratory Protection NIOSH-approved respiratorRequired when handling powders or volatile compounds outside of a fume hood to prevent inhalation.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following experimental protocol is mandatory to ensure user safety and prevent contamination.

1. Preparation and Engineering Controls:

  • Work within a certified chemical fume hood to minimize inhalation exposure.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Designate a specific area for handling this compound to prevent cross-contamination.

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, don all required PPE as specified in the table above.

3. Weighing and Aliquoting:

  • Handle the compound as a solid to minimize the generation of dust.
  • Use a dedicated set of spatulas and weighing boats.
  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment after use with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[4]
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all solid waste, including contaminated gloves, wipes, and weighing boats, in a clearly labeled, sealed hazardous waste container.[5]
  • Do not mix this waste with other waste streams, particularly acids, bases, or oxidizers.[4]

2. Container Labeling:

  • Affix a hazardous waste label to the container immediately upon adding the first piece of waste. The label must include the full chemical name.[5]

3. Institutional Pickup:

  • When the waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with all federal, state, and local regulations.[4][5]

Emergency Procedures

Spill Response:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone.[4]

  • Don Appropriate PPE: If safe to do so, don the appropriate PPE, which may include a higher level of respiratory protection.[4]

  • Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.[4][5]

  • Collect and Decontaminate: Carefully scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[4][5]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[4]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4]

  • Inhalation: Move the individual to fresh air immediately.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4]

In all cases of exposure, seek immediate medical attention.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_fume_hood Work in Fume Hood prep_safety_equipment Verify Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Don PPE prep_safety_equipment->prep_ppe handling_weigh Weigh Compound prep_ppe->handling_weigh emergency_exposure Exposure prep_ppe->emergency_exposure handling_dissolve Prepare Solution handling_weigh->handling_dissolve emergency_spill Spill handling_weigh->emergency_spill cleanup_decontaminate Decontaminate Workspace handling_dissolve->cleanup_decontaminate handling_dissolve->emergency_spill cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Contact EHS for Disposal cleanup_waste->cleanup_dispose emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。